Sodium 6-methylpyridazine-3-sulfinate
Description
Properties
IUPAC Name |
sodium;6-methylpyridazine-3-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.Na/c1-4-2-3-5(7-6-4)10(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPUFTXLWDQQGX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137835-12-0 | |
| Record name | sodium 6-methylpyridazine-3-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Sodium 6-Methylpyridazine-3-Sulfinate (CAS 2137835-12-0)
Executive Summary
Sodium 6-methylpyridazine-3-sulfinate (CAS 2137835-12-0) is a specialized radical precursor reagent designed for the Late-Stage Functionalization (LSF) of drug candidates. Belonging to the class of reagents often referred to as "Diversinates," it serves as a stable, solid-state source of the 6-methylpyridazine-3-yl radical .
In medicinal chemistry, this reagent is critical for installing the methylpyridazine moiety—a privileged pharmacophore and bioisostere for pyridine and phenyl rings—directly onto complex heteroaromatic scaffolds without the need for pre-functionalization (e.g., halogenation). Its primary utility lies in Minisci-type C–H functionalization reactions, offering a rapid entry to structure-activity relationship (SAR) expansion.
Chemical Identity & Physicochemical Properties[1][2]
Core Data
| Property | Specification |
| CAS Number | 2137835-12-0 |
| IUPAC Name | Sodium 6-methylpyridazine-3-sulfinate |
| Molecular Formula | C₅H₅N₂NaO₂S |
| Molecular Weight | 180.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | High: Water, DMSO, Methanol; Low: DCM, Toluene, Hexanes |
| Storage | Hygroscopic.[1][2][3] Store at 2–8°C under inert atmosphere (Ar/N₂). |
Structural Analysis
The molecule features a sulfinate anion (
-
Electronic Character: The pyridazine ring is electron-deficient (π-deficient), making the resulting radical electrophilic. This enhances reactivity toward nucleophilic heterocycles (e.g., pyrroles, indoles, electron-rich pyridines).
-
Stability: Unlike sulfonyl chlorides, which are moisture-sensitive, the sodium sulfinate salt is bench-stable, facilitating easier handling and weighing in open air prior to reaction initiation.
Mechanistic Insight: The Radical Cascade
The utility of CAS 2137835-12-0 relies on a predictable oxidative desulfinylation sequence. Unlike traditional cross-couplings that require halogens and metals (Suzuki/Stille), this protocol generates a reactive radical species that attacks innate C–H bonds.
Reaction Pathway[5]
-
Oxidation: The sulfinate anion is oxidized (typically by a peroxide or electrochemical anode) to a sulfonyl radical (
). -
Desulfinylation: The sulfonyl radical is unstable and rapidly extrudes sulfur dioxide (
), leaving a carbon-centered 6-methylpyridazine-3-yl radical . -
Radical Addition: This electrophilic radical attacks the most electron-rich position of the heteroaromatic substrate (Minisci reaction).
-
Rearomatization: Oxidation and deprotonation restore aromaticity, yielding the functionalized product.
Mechanistic Diagram (Graphviz)
Figure 1: Oxidative desulfinylation cascade transforming the sulfinate salt into a reactive carbon-centered radical.
Applications in Drug Discovery[5][6][7][8]
Bioisosteric Replacement
The 6-methylpyridazine moiety is a valuable bioisostere for:
-
Phenyl rings: Improves solubility (lower LogP) and introduces H-bond acceptor sites.
-
Pyridines: Modulates pKa and metabolic stability.
"Innateness" & Late-Stage Functionalization
This reagent allows medicinal chemists to append the pyridazine ring at the very end of a synthetic sequence. This "Late-Stage Functionalization" (LSF) strategy drastically reduces the time required to synthesize analogs.
-
Target Substrates: Indoles, pyrroles, azaindoles, quinolines, purines, and electron-rich pyridines.
-
Selectivity: The reaction is guided by the innate electronic properties of the substrate (attacking the most nucleophilic site).
Experimental Protocols
Standard Chemical Oxidation Protocol (Minisci)
This protocol uses tert-butyl hydroperoxide (TBHP) as the oxidant. It is robust and tolerant of air/moisture.[4]
Reagents:
-
Substrate (Heterocycle): 1.0 equiv
-
Sodium 6-methylpyridazine-3-sulfinate (CAS 2137835-12-0): 2.0 – 3.0 equiv
-
TBHP (70% in water): 3.0 – 5.0 equiv
-
TFA (Trifluoroacetic acid): 0.5 – 1.0 equiv (Optional: protonates basic substrates to activate them)
-
Solvent: DMSO/Water (3:1) or DCM/Water (biphasic)
Step-by-Step Workflow:
-
Setup: To a vial equipped with a stir bar, add the Substrate (0.1 mmol) and Sodium Sulfinate (0.2–0.3 mmol).
-
Solvent: Add DMSO (0.75 mL) and Water (0.25 mL). (Note: For lipophilic substrates, use DCM/Water biphasic system with vigorous stirring).
-
Activation: Add TFA (10 µL) if the substrate contains a basic nitrogen (e.g., pyridine) to prevent catalyst poisoning or to activate the ring.
-
Initiation: Add TBHP (30–50 µL) dropwise.
-
Reaction: Stir vigorously at 50°C for 12–24 hours. The reaction may effervesce slightly due to
release. -
Workup: Dilute with saturated
(to neutralize TFA) and extract with EtOAc. -
Purification: Concentrate organic layers and purify via flash chromatography.
Troubleshooting & Optimization Matrix
If yields are low (<30%), consult the following logic tree:
Figure 2: Decision matrix for optimizing reaction conditions based on substrate electronics.
Safety & Handling
-
Hazard Classification: Irritant (H315, H319, H335).[1]
-
Gas Evolution: The reaction releases Sulfur Dioxide (
). While usually small in scale, reactions >1g should be vented to a fume hood scrubber. -
Incompatibility: Strong oxidizing agents (outside of controlled reaction conditions) and strong acids (liberates
gas immediately). -
PPE: Wear chemical-resistant gloves, safety goggles, and work within a fume hood.
References
-
Innate C-H functionaliz
- Source: Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).
- Context: The foundational paper establishing zinc/sodium sulfinates ("Diversinates")
-
Practical and innate C–H functionaliz
- Source: O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Journal of the American Chemical Society, 135(32), 12122-12134.
- Context: Detailed mechanistic studies and protocol expansion for sulfin
- Sulfinates as Radical Precursors in Drug Discovery.
-
Sodium 6-methylpyridazine-3-sulfinate Product D
Sources
- 1. Sodium 6-methylpyridazine-3-sulfinate | C5H5N2NaO2S | CID 137949080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-methylpyridine-3-sulfonamide (C6H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - Sodium 6-methylpyridazine-3-sulfinate (C5H6N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. Reaction of Papaverine with Baran DiversinatesTM [mdpi.com]
- 5. Sodium 6-methylpyridine-2-sulfinate ≥95% | Sigma-Aldrich [sigmaaldrich.com]
Sodium 6-Methylpyridazine-3-Sulfinate in Advanced Organic Synthesis: A Technical Guide to Sulfonylation and Bioisosteric Applications
Executive Summary
In modern medicinal chemistry and drug development, the precise installation of heteroaromatic motifs is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Sodium 6-methylpyridazine-3-sulfinate (CAS 2137835-12-0) has emerged as a highly specialized, dual-purpose organosulfur building block. It functions both as a robust, bench-stable sulfonylating/sulfenylating reagent and as a highly efficient vehicle for incorporating the 6-methylpyridazine moiety—a privileged bioisostere for pyrimidines and phenyl rings[1][2].
This whitepaper provides an in-depth technical analysis of the mechanistic utility of Sodium 6-methylpyridazine-3-sulfinate, detailing its physicochemical advantages, its role in photoredox and radical cross-coupling methodologies, and field-proven, self-validating protocols for its application in drug discovery.
Physicochemical Profile and Reagent Advantages
Historically, organic chemists relied on sulfonyl chlorides to introduce sulfonyl groups. However, sulfonyl chlorides are notoriously moisture-sensitive, prone to rapid hydrolysis, and often possess pungent odors. Sodium sulfinates (
Table 1: Physicochemical Properties of Sodium 6-methylpyridazine-3-sulfinate
| Property | Value | Causality / Implication for Synthesis |
| Chemical Formula | Contains the diazine core, critical for H-bond acceptor interactions. | |
| Molecular Weight | 180.16 g/mol | Low molecular weight allows for high atom economy in cross-coupling[4][5]. |
| Physical State | Solid (Powder) | Enables precise stoichiometric weighing without the need for inert atmosphere gloveboxes. |
| Stability | Bench-stable | Resists spontaneous oxidation to sulfonic acids under ambient conditions, unlike free sulfinic acids[6]. |
| Solubility | Polar aprotic solvents (DMF, DMSO) | Highly compatible with transition-metal catalyzed and photoredox reaction conditions[7]. |
The Pyridazine Core in Drug Development (Bioisosterism)
The strategic value of Sodium 6-methylpyridazine-3-sulfinate lies not just in its sulfinate reactivity, but in the specific heteroaromatic ring it delivers. The pyridazine scaffold is a classic bioisostere used to rescue failing drug candidates[1][8].
When a drug development professional replaces a phenyl or pyrimidine ring with a 6-methylpyridazine core, several pharmacological parameters are fundamentally altered:
-
Aqueous Solubility: The two adjacent nitrogen atoms significantly lower the lipophilicity (LogP) of the molecule compared to a carbocyclic ring, drastically improving aqueous solubility and oral bioavailability.
-
Target Affinity: The diazine nitrogens act as potent hydrogen-bond acceptors, which are frequently utilized to anchor inhibitors into the hinge regions of kinases[2][9].
-
Metabolic Stability: The electron-deficient nature of the pyridazine ring makes it highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, prolonging the drug's half-life.
Caption: Logical relationship of pyridazine bioisosteric replacement in drug optimization.
Mechanistic Utility in Organic Synthesis
Sodium 6-methylpyridazine-3-sulfinate exhibits highly flexible reactivity, acting as a nucleophile, an electrophile, or a radical precursor depending on the catalytic environment[3].
Photoredox/Nickel Dual Catalysis for Sulfone Synthesis
The most advanced application of this reagent is in the synthesis of complex heteroaryl sulfones via photoredox/nickel dual catalysis. Under visible light irradiation, an Iridium photocatalyst undergoes Single-Electron Transfer (SET) to oxidize the sulfinate anion into a highly reactive sulfonyl radical (
Caption: Photoredox/Ni dual catalytic cycle for the synthesis of 6-methylpyridazinyl sulfones.
Copper-Mediated Cross-Coupling with Diazo Compounds
Beyond aryl halides, Sodium 6-methylpyridazine-3-sulfinate can be coupled with diazo compounds to synthesize structurally diverse alkyl sulfones. In this pathway, Cu(I) reacts with the diazo substrate to form a copper-carbene species. The sulfinate coordinates to the metal center, followed by migratory insertion and protonation to deliver the sulfone[10].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in mechanistic checkpoints to verify that the reaction is proceeding via the intended pathway.
Table 2: Optimization of Photoredox Sulfonylation Conditions
Causality behind catalyst and solvent selection based on typical photoredox yields.
| Catalyst System | Solvent | Light Source | Relative Yield | Mechanistic Causality |
| Ir(ppy)3 / NiCl2(dme) | DMF | Blue LED (450 nm) | >85% | Optimal SET efficiency; DMF fully solubilizes the sulfinate salt[7]. |
| Ru(bpy)3Cl2 / NiCl2(dme) | DMF | Blue LED (450 nm) | <45% | Ru(II) lacks sufficient oxidation potential to efficiently oxidize the sulfinate. |
| Ir(ppy)3 / NiCl2(dme) | THF | Blue LED (450 nm) | <20% | Poor solubility of the sodium sulfinate salt restricts the reaction rate. |
| None (Control) | DMF | Blue LED (450 nm) | 0% | Confirms the photocatalyst is strictly required for radical generation. |
Protocol 1: Visible-Light-Induced Synthesis of 6-Methylpyridazinyl Aryl Sulfones
Objective: To cross-couple Sodium 6-methylpyridazine-3-sulfinate with an aryl halide to form a structurally complex heteroaryl sulfone.
-
Step 1: Reagent Assembly. In a flame-dried Schlenk tube, add Sodium 6-methylpyridazine-3-sulfinate (1.5 equiv), aryl halide (1.0 equiv),
(10 mol%), dtbbpy ligand (10 mol%), and (1 mol%).-
Causality: The slight excess of the sulfinate salt compensates for minor competitive homocoupling (thiosulfonate formation). The dtbbpy ligand is essential to stabilize the transient Ni(I)/Ni(III) intermediates[7].
-
-
Step 2: Solvent Addition & Deoxygenation. Add anhydrous DMF (0.1 M). Perform three rigorous freeze-pump-thaw cycles.
-
Causality: Dissolved oxygen is a potent triplet quencher for the Ir(III) photocatalyst and will intercept the sulfonyl radical to form parasitic peroxyl species.
-
-
Step 3: Photochemical Activation. Seal the tube under argon and irradiate with 34W Blue LEDs (
= 450 nm) at room temperature for 24 hours.-
Causality: The 450 nm wavelength perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium photocatalyst, initiating the SET process without generating destructive UV-induced side reactions.
-
-
Step 4: Self-Validation (The TEMPO Trap). Run a parallel control reaction containing 2.0 equiv of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl.
-
Step 5: Isolation. Quench with water, extract with EtOAc, and purify via silica gel column chromatography.
Caption: Step-by-step self-validating experimental workflow for photoredox sulfonylation.
Conclusion
Sodium 6-methylpyridazine-3-sulfinate is far more than a simple sulfur source; it is a strategic reagent that allows medicinal chemists to simultaneously forge complex C-S bonds and install a highly desirable bioisosteric core. By leveraging modern methodologies such as photoredox/nickel dual catalysis and radical cross-coupling, researchers can efficiently bypass the limitations of traditional sulfonyl chlorides, enabling the rapid generation of novel, metabolically stable, and highly soluble therapeutic candidates.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS: 2137835-12-0 | CymitQuimica [cymitquimica.com]
- 5. Sodium 6-methylpyridazine-3-sulfinate | C5H5N2NaO2S | CID 137949080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. pubs.acs.org [pubs.acs.org]
The Baran Diversinates™: A Technical Guide to Late-Stage Functionalization
Executive Summary
Baran Diversinates are a class of zinc-based sulfinate salts (
For medicinal chemists, these reagents solve a critical bottleneck: Late-Stage Functionalization (LSF) . Instead of rebuilding a lead compound from scratch to install a methyl or trifluoromethyl group, Diversinates allow for the direct, innate C–H functionalization of heteroaromatic cores. This guide details the mechanistic logic, the specific reagent portfolio, and the self-validating protocols required to deploy them effectively in drug discovery.
Part 1: The Chemical Philosophy
Innate vs. Programmed Reactivity
Traditional cross-coupling (Suzuki, Buchwald-Hartwig) relies on "programmed" reactivity—specifically, the presence of a halogen handle (
Why this matters for Drug Development:
-
The "Magic Methyl" Effect: Rapidly scanning alkyl/fluoroalkyl groups to improve potency (
) or solubility without de novo synthesis. -
Metabolic Blocking: Installing groups like
(using DFMS) at metabolically labile sites to block Aldehyde Oxidase (AO) or Cytochrome P450 metabolism. -
Speed: Reactions are conducted open-to-air in biphasic media, often complete in <2 hours.
Part 2: Mechanistic Architecture
The reaction follows a radical substitution pathway, distinct from Minisci reactions that use carboxylic acids and silver catalysts. The Diversinate system uses tert-Butyl Hydroperoxide (TBHP) as a radical initiator.[2]
The Radical Cycle
-
Initiation: TBHP oxidizes the zinc sulfinate, releasing sulfur dioxide (
) and generating the alkyl radical ( ). -
Addition: The nucleophilic radical attacks the most electron-deficient position of the protonated heterocycle.
-
Re-aromatization: Oxidative deprotonation restores aromaticity.
Figure 1: The oxidative radical mechanism.[3] Note that TFA is crucial for activating the heterocycle, making it susceptible to nucleophilic radical attack.
Part 3: The Diversinates Portfolio (The List)
The following table categorizes the primary Diversinates available for medicinal chemistry applications.
| Reagent Name | Abbr. | Chemical Structure | Primary Application | Key Benefit |
| Zinc Trifluoromethanesulfinate | TFMS | Trifluoromethylation | Increases lipophilicity; metabolic stability. | |
| Zinc Difluoromethanesulfinate | DFMS | Difluoromethylation | Lipophilic H-bond donor; AO Blocker . | |
| Zinc Isopropylsulfinate | IPS | Isopropylation | Steric bulk; fills hydrophobic pockets. | |
| Zinc Trifluoroethanesulfinate | TFES | Trifluoroethylation | "Magic Ethyl" effect; reduced basicity of amines. | |
| Zinc Chloromethanesulfinate | CMS | Chloromethylation | Provides a handle ( | |
| Sodium 1,1-Difluoroethylsulfinate | DFES | Difluoroethylation | Bioisostere for ethyl/isopropyl groups. |
Part 4: Technical Protocol (Self-Validating System)
To ensure reproducibility, this protocol uses a biphasic system to manage the solubility of the inorganic salt and the organic substrate.
Standard Operating Procedure (SOP)
Scale: 0.1 mmol Heterocycle
-
Setup: In a standard vial (open to air), dissolve 0.1 mmol Heterocycle in 250 µL DCM and 100 µL Water .
-
Reagent Addition: Add 3.0 equivalents of the chosen Diversinate (Zinc Sulfinate) .
-
Activation: Add 1.0 - 5.0 equivalents of TFA (Trifluoroacetic Acid).
-
Causality: TFA protonates the heterocycle (e.g., pyridine nitrogen), lowering the LUMO and accelerating the attack of the nucleophilic radical.
-
-
Initiation: Add 3.0 - 5.0 equivalents of TBHP (70% aq. solution) dropwise.
-
Safety: Exothermic. Add slowly to prevent "radical runaway" (dimerization of reagent).
-
-
Reaction: Stir vigorously at Room Temperature to 50°C for 2–4 hours.
-
Workup: Dilute with DCM, wash with saturated
(to neutralize TFA), dry over , and concentrate.
Troubleshooting Logic Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction | Heterocycle too electron-rich. | Increase TFA (up to 10 eq) or switch to DMSO solvent. |
| Low Conversion | Radical quenching/dimerization. | Add TBHP and Sulfinate in portions (batchwise addition). |
| Regioisomer Mix | Multiple activated sites. | Accept intrinsic electronics; separate isomers. |
| Decomposition | Oxidative sensitivity.[4] | Lower temp to 0°C; reduce TBHP equivalents. |
Part 5: Application Workflow
This diagram illustrates the decision-making process for selecting the correct Diversinate based on MedChem objectives.
Figure 2: Strategic selection of Diversinates based on specific medicinal chemistry liabilities.
References
-
Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles."[5][6] Nature, 492, 95–99.[5]
-
O'Hara, F., et al. (2013). "Preparation and purification of zinc sulfinate reagents for drug discovery."[8] Nature Protocols, 8, 1042–1047.[8][9]
-
[Link]
- Technical Reference: Detailed synthesis and purific
-
-
Ji, Y., et al. (2011). "A General Strategy for the Synthesis of Trifluoromethyl- and Difluoromethyl-Containing Heterocycles." Proceedings of the National Academy of Sciences (PNAS), 108(35), 14411-14415.
-
[Link]
- Scope Reference: Establishes the utility of fluoroalkyl sulfin
-
- Baran Lab / Sigma-Aldrich. "Baran Diversinates™ Product Portal.
Sources
- 1. Baran Diversinates™ [sigmaaldrich.com]
- 2. Phil Baran on the Quest to Make Chemistry Boring Again [bio-itworld.com]
- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Practical and innate carbon-hydrogen functionalization of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. Baran Group – Prof. Product Portal [sigmaaldrich.com]
- 8. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
The Architect's Guide to Heteroaryl Sulfinate Reagents and Innate C–H Functionalization
Executive Summary
The functionalization of innate carbon-hydrogen (C–H) bonds in heterocycles has fundamentally altered the trajectory of late-stage drug discovery. Historically, appending alkyl, fluoroalkyl, or heteroaryl groups required pre-functionalized starting materials (e.g., halides, boronates) and sensitive transition-metal catalysts. The introduction of sulfinate salts—both as radical-generating reagents to functionalize heteroaryl cores and as heteroaryl radical donors themselves—has democratized this process[1].
This whitepaper provides an in-depth mechanistic and practical guide to utilizing sulfinate reagents for innate C–H functionalization. It bridges the theoretical causality of single-electron transfer (SET) kinetics with self-validating experimental protocols designed for the modern synthetic laboratory.
Mechanistic Foundations: The Causality of Radical Generation
Sulfinate salts (
The causality of the reaction hinges on three distinct kinetic steps:
-
Single-Electron Transfer (SET): A chemical oxidant (e.g., tert-butyl hydroperoxide, TBHP) oxidizes the sulfinate anion to a transient sulfonyl radical (
). -
Extrusion of
: The thermodynamic driving force of the reaction is the extrusion of sulfur dioxide gas. The rate of this extrusion is dictated by the stability of the resulting carbon-centered radical ( ). Highly electrophilic radicals (like ) form rapidly, whereas simple alkyl or heteroaryl radicals face higher transition state barriers[2]. -
Nucleophilic/Electrophilic Addition: The generated radical attacks an electron-deficient or protonated heteroarene. The resulting radical cation intermediate is subsequently deprotonated and oxidized to restore aromaticity, yielding the functionalized heterocycle[1].
Fig 1: Mechanistic cycle of sulfinate-mediated innate C-H functionalization via radical addition.
The Reagent Toolkit: Counterion Causality and Design
Not all sulfinate salts behave identically. The choice of counterion (
-
Sodium Sulfinates (e.g., Langlois Reagent): Highly soluble in water and polar aprotic solvents (DMSO). They are excellent for homogeneous reactions but can suffer from rapid, uncontrolled radical generation leading to homocoupling (dimerization) if the oxidant is added too quickly.
-
Zinc Sulfinates (Diversinates): Developed by the Baran laboratory, zinc bis(alkanesulfinate) salts exhibit superior bench stability and unique solubility profiles[1]. The divalent zinc coordinates with the sulfinate oxygens, dampening the rate of SET oxidation. This "slow-release" mechanism prevents a high steady-state concentration of radicals, drastically reducing side reactions and improving the yield of the desired C–H functionalization.
Quantitative Comparison of Sulfinate Reagent Reactivity
| Reagent Type | Radical Generated | Relative | Typical Yield (Minisci) | Optimal Oxidant / Condition |
| Very Fast | 60–85% | TBHP (aq), Biphasic | ||
| Fast | 55–80% | TBHP (aq), DCM/Water | ||
| Moderate | 45–70% | |||
| Pyridine-2- | 2-Pyridyl | Slow (Requires Pd) | 50–75% | Pd(OAc)2, Cross-Coupling |
Heteroaryl Sulfinate Reagents: Synthesis and Application
While alkyl and fluoroalkyl sulfinates are widely used to functionalize heterocycles, heteroaryl sulfinate salts (e.g., pyridine-2-sulfinate, pyrimidine-sulfinate) have emerged as powerful reagents in their own right.
Because heteroaryl radicals are highly reactive
Synthesis of these reagents is typically achieved via the palladium-catalyzed sulfination of heteroaryl halides using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))[4], or via the interrupted Barton decarboxylation of heteroaryl carboxylic acids[2].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific operational choices are made.
Protocol A: Innate C–H Trifluoromethylation using Sodium Trifluoromethanesulfinate
Objective: Install a
-
Preparation: In an open round-bottom flask, dissolve the heterocycle (1.0 equiv, 0.5 mmol) in dichloromethane (DCM, 2.0 mL).
-
Reagent Addition: Add
(Langlois reagent, 3.0 equiv) dissolved in distilled water (0.8 mL).-
Validation Checkpoint: The biphasic mixture should remain clear and distinct.
-
-
Oxidation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv) dropwise over 10 minutes under vigorous stirring.
-
Causality: Dropwise addition maintains a low steady-state concentration of
, preventing radical dimerization into hexafluoroethane gas.
-
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Validation Checkpoint: Monitor via LC-MS. The product mass should reflect [M + 68] (addition of
minus one H).
-
-
Quenching: Add saturated aqueous
(2 mL) to quench unreacted peroxides.-
Causality: Failure to quench can lead to explosive peroxide concentration during subsequent solvent evaporation.
-
-
Isolation: Extract with DCM (3 x 5 mL), dry over
, and purify via flash chromatography.
Protocol B: Synthesis of a Heteroaryl Sulfinate Salt via Pd-Catalysis
Objective: Convert a heteroaryl bromide to a bench-stable heteroaryl sulfinate salt[4].
-
Setup: In a Schlenk tube under
, combine the heteroaryl bromide (1.0 equiv), DABSO (0.6 equiv), (5 mol%), and CataCXium A (7.5 mol%).-
Causality: DABSO acts as a bench-stable, solid surrogate for gaseous sulfur dioxide. It safely releases
in solution, which is intercepted by the arylpalladium(II) intermediate.
-
-
Solvent & Base: Add isopropanol (0.2 M) and triethylamine (2.0 equiv).
-
Heating: Stir at 75°C for 16 hours.
-
Validation Checkpoint: A color change to dark brown/black indicates the presence of active Pd(0) species and reaction progression.
-
-
Salt Formation: Cool to room temperature, add aqueous
(1.0 equiv), and stir for 30 minutes to form the sodium salt. -
Purification: Concentrate the mixture, triturate with DCM to remove organic impurities, and extract the solid with hot ethanol to isolate the pure sodium heteroaryl sulfinate.
Fig 2: Standardized open-flask workflow for sulfinate-mediated C-H functionalization.
Troubleshooting and Optimization (Expertise & Experience)
-
Regioselectivity Issues: Minisci-type additions are governed by both sterics and electronics. Radicals will preferentially attack the most electron-deficient, least sterically hindered position (often the ortho or para position relative to a protonated nitrogen). If complex mixtures are obtained, adding a Brønsted acid (e.g., TFA) can fully protonate the heterocycle, polarizing the ring and drastically enhancing regioselectivity[1].
-
Incomplete Conversion: If the reaction stalls, it is rarely due to catalyst death (as this is an uncatalyzed radical chain reaction). It is usually due to oxidant depletion or radical quenching by atmospheric oxygen over extended periods. A second addition of the sulfinate salt and TBHP often drives the reaction to completion[1].
References
-
Practical and innate carbon–hydrogen functionalization of heterocycles. Source: Nature / NIH PubMed Central. URL:[1]
-
Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Source: Proc. Natl. Acad. Sci. U.S.A. / NIH PubMed Central. URL:[2]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Source: Angewandte Chemie / ResearchGate. URL:[3]
-
Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Source: Organic Letters / ACS Publications. URL:[4]
Sources
Sodium 6-methylpyridazine-3-sulfinate vs. pyridazine-3-boronic acid
Comparative Analysis: Sodium 6-methylpyridazine-3-sulfinate vs. Pyridazine-3-boronic acid
Executive Summary
The incorporation of the 6-methylpyridazine-3-yl moiety is a high-value strategy in medicinal chemistry, offering improved aqueous solubility and metabolic stability compared to phenyl isosteres. However, the method of installation is critical.
This guide compares two distinct reagents for this transformation:
-
Pyridazine-3-boronic acid: The "traditional" Suzuki-Miyaura coupling partner.
-
Sodium 6-methylpyridazine-3-sulfinate: A modern radical precursor (Baran Diversinate™ class).
Verdict: For most applications, the sulfinate salt is superior . The boronic acid suffers from rapid protodeboronation due to the electron-deficient nature of the diazine ring, rendering it unstable and difficult to couple. The sulfinate offers a robust, air-stable alternative capable of direct C–H functionalization via radical mechanisms, bypassing the need for pre-halogenated substrates.[1]
Part 1: The Stability Conundrum (Boronic Acids)
The primary failure mode of pyridazine-3-boronic acid is protodeboronation . Unlike phenylboronic acids, heteroaryl boronic acids with nitrogen atoms adjacent (alpha) to the boron center are hyper-labile.
Mechanism of Failure
In basic aqueous media (standard Suzuki conditions), the boronic acid forms a boronate anion. The electron-withdrawing nitrogen atoms in the pyridazine ring stabilize the negative charge on the carbon after boron leaves, accelerating the cleavage of the C–B bond.
Figure 1: The rapid protodeboronation pathway of alpha-nitrogen heteroaryl boronic acids in basic media.
Operational Consequence:
-
Stoichiometry: Requires massive excess (3–5 equivalents) to achieve moderate yields.
-
Purification: The "dead" deboronated pyridazine byproduct often co-elutes with the product.
-
Storage: Must be stored at -20°C under argon; degrades largely to the parent heterocycle within weeks at room temperature.
Part 2: The Sulfinate Solution (Radical Functionalization)
Sodium 6-methylpyridazine-3-sulfinate operates on a fundamentally different mechanistic manifold. Instead of two-electron Pd-catalyzed transmetallation, it serves as a precursor for a one-electron Minisci-type radical substitution .
The Chemistry
This reagent is an air-stable solid that releases a reactive carbon-centered radical upon oxidation. This radical attacks electron-deficient heterocycles (innate C–H functionalization) at their most electron-poor positions.
Key Advantages:
-
Stability: Indefinitely stable at room temperature on the benchtop.
-
Step Economy: Reacts with unfunctionalized heterocycles (C–H), removing the need to synthesize an aryl halide precursor.
-
Conditions: Open-flask, aqueous-compatible chemistry.
Figure 2: The radical generation and C-H functionalization pathway using sulfinate salts.
Part 3: Comparative Data & Decision Matrix
The following table summarizes the operational differences between the two reagents when attempting to install the 6-methylpyridazine group.
| Feature | Pyridazine-3-boronic acid | Na 6-methylpyridazine-3-sulfinate |
| Reaction Type | Suzuki-Miyaura (Pd-Catalyzed) | Minisci (Radical C-H Activation) |
| Substrate Req. | Aryl Halide (Cl, Br, I) | Native Heterocycle (C-H) |
| Reagent Stability | Poor (Protodeboronation prone) | Excellent (Solid, Shelf-stable) |
| Atom Economy | Low (Requires boronic ester/acid + halide) | High (Direct C-H insertion) |
| Solvent System | Dioxane/Water, Toluene (Strictly Anhydrous preferred) | DCM/Water, DMSO/Water (Biphasic) |
| Primary Risk | Catalyst poisoning, Hydrolysis of reagent | Regioselectivity (Radical attacks most electron-deficient site) |
Part 4: Experimental Protocols
Protocol A: Radical C–H Functionalization (Recommended)
Use this protocol to append the pyridazine ring onto a heterocycle (e.g., quinoline, pyridine, isoquinoline).
Reagents:
-
Substrate (1.0 equiv)
-
Sodium 6-methylpyridazine-3-sulfinate (2.0–3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70% aq. (3.0–5.0 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv) - Optional, protonates basic substrates to activate them.
Workflow:
-
Dissolution: Dissolve the substrate (0.5 mmol) in a biphasic mixture of DCM and Water (2.5:1 ratio, 0.1 M concentration). Note: DMSO can be used for polar substrates.
-
Addition: Add the sulfinate salt (3.0 equiv) and TFA (1.0 equiv) to the vial.
-
Initiation: Add TBHP (5.0 equiv) dropwise at 0°C or Room Temperature.
-
Reaction: Stir vigorously (1000+ rpm) open to air. The reaction is typically complete in 2–12 hours.
-
Workup: Quench with saturated aqueous NaHCO3 and Na2S2O3 (to neutralize excess peroxide). Extract with DCM.
Protocol B: Suzuki Coupling (Legacy/Alternative)
Use this ONLY if regioselectivity with the radical method is uncontrollable and you have a pre-synthesized aryl halide.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Pyridazine-3-boronic acid (3.0 equiv) - Large excess required.
-
Pd(dppf)Cl2 or XPhos Pd G3 (0.05 equiv)
-
K3PO4 (3.0 equiv)
Workflow:
-
Setup: Flame-dry a microwave vial and purge with Argon.
-
Solvent: Degas 1,4-Dioxane/Water (4:1) for 15 minutes.
-
Mix: Add Aryl Halide, Boronic Acid, Base, and Catalyst under Argon flow.
-
Heat: Seal and heat to 80–100°C (or microwave 100°C for 30 min). Note: Fast heating is preferred to race against protodeboronation.
-
Workup: Filter through Celite immediately.
Part 5: References
-
Baran, P. S., et al. (2011).[2] "A robust, open-air, radical-based reaction for C-H functionalization of heterocycles." Proceedings of the National Academy of Sciences (PNAS).
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
-
Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature. (Contextualizing the shift from Boronic Acids to Sulfinates).
-
Sigma-Aldrich. "Baran Diversinates™ User Guide." Merck KGaA Technical Library.
Sources
Radical Precursors for Pyridazine Ring Installation and Functionalization: A Comprehensive Technical Guide
Executive Summary
The pyridazine ring (1,2-diazine) is a privileged pharmacophore in medicinal chemistry. Characterized by weak basicity, a high dipole moment (µ ≈ 4.2 D), and robust dual hydrogen-bonding capacity, pyridazines offer unique physicochemical properties that mitigate hERG liabilities and improve aqueous solubility[1]. However, the electronically dissonant arrangement of two adjacent nitrogen atoms makes de novo synthesis and late-stage functionalization notoriously difficult[2]. Traditional two-electron cross-coupling methods often fail due to catalyst poisoning via metal chelation[3].
To bridge this synthetic gap, modern organic chemistry has pivoted to single-electron (radical) pathways . This whitepaper provides an in-depth mechanistic and practical guide to utilizing radical precursors for both the direct functionalization of existing pyridazine rings (Minisci-type additions) and the de novo installation of the pyridazine core via photochemical skeletal editing[4] and couple-close diradical assembly[5].
Mechanistic Foundations: The Radical Paradigm
Overcoming Heteroatom Dissonance
Pyridazines are highly electron-deficient π-systems. While this deficiency hinders electrophilic aromatic substitution, it perfectly primes the ring for Homolytic Aromatic Substitution (HAS) by nucleophilic carbon-centered radicals[6].
When a pyridazine is protonated (typically using Brønsted acids like TFA or H2SO4), its Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered. This directs the incoming nucleophilic radical to attack the highly electrophilic ring carbons. Unlike pyridines, which typically undergo radical attack at the C2/C6 positions, pyridazines exhibit distinct regioselectivity, preferentially reacting at the C4 and C5 positions due to the combined inductive and resonance effects of the adjacent nitrogen atoms.
Modern Radical Generation Strategies
Historically, the Minisci reaction relied on harsh oxidative conditions (e.g., stoichiometric silver salts and ammonium persulfate) to generate radicals from carboxylic acids[7]. Today, photoredox catalysis allows for the generation of reactive radical species under exceptionally mild, metal-free, or low-catalyst-loading conditions[8].
By matching the redox potential of a photocatalyst (PC) with a specific radical precursor, chemists can trigger precise fragmentation cascades to generate alkyl, aryl, or acyl radicals that subsequently install onto the pyridazine scaffold[9].
Mechanistic pathway of photoredox-mediated Minisci alkylation on a pyridazine scaffold.
Classes of Radical Precursors for Pyridazine Functionalization
The selection of a radical precursor dictates the reaction's redox regime (oxidative vs. reductive quenching) and the nature of the installed functional group.
Reductive Quenching Precursors
These precursors require a highly reducing excited-state photocatalyst (e.g.,
-
Redox-Active Esters (RAEs): Derived from N-hydroxyphthalimide (NHPI), RAEs are bench-stable precursors. Upon reduction, they expel phthalimide and CO2 to yield primary, secondary, or tertiary alkyl radicals[8].
-
Katritzky Pyridinium Salts: Synthesized from primary amines, these salts undergo SET reduction to expel a neutral pyridine molecule, generating a primary alkyl radical[8].
Oxidative Quenching Precursors
These precursors are oxidized by the excited-state photocatalyst, generating a radical cation that subsequently fragments[10].
-
Alkylbis(catecholato)silicates: These hypervalent silicates have low oxidation potentials (+0.3 to +0.7 V vs SCE), allowing the use of inexpensive organic dyes (like 4CzIPN). Oxidation yields an alkyl radical and inert SiO2/catechol byproducts[10].
-
1,4-Dihydropyridines (DHPs): Derived from abundant commercial aldehydes, DHPs undergo single-electron oxidation and C–C bond homolysis to generate alkyl radicals, releasing pyridine as a byproduct[10].
De Novo Installation: Skeletal Editing & Couple-Close Assembly
When late-stage functionalization is insufficient, researchers must install the entire pyridazine ring. Traditional condensation methods (e.g., reacting 1,4-dicarbonyls with hydrazine) often suffer from poor regiocontrol. Two radical-driven breakthroughs have redefined pyridazine installation:
Pyridine-to-Pyridazine Skeletal Editing
The Levin group pioneered a "single-atom skeletal edit" that directly converts a pyridine ring into a pyridazine ring via carbon-to-nitrogen atom replacement[4]. This circumvents the synthesis gap by allowing chemists to build complex pyridine frameworks first, and then transmute them into pyridazines[1]. The process utilizes an N-amino-2-azidopyridinium radical/nitrene precursor. Photolysis triggers the extrusion of N2, generating a highly reactive 1,2-diazatriene intermediate that undergoes ring reorganization to form the pyridazine[4].
Skeletal editing workflow: Photochemical conversion of pyridine to pyridazine via a diradical/nitrene intermediate.
Couple-Close Diradical Assembly
The MacMillan group recently introduced a modular "couple-close" approach to construct semisaturated heterocyclic rings using bifunctional radical precursors (e.g., bromoalcohols)[5]. By merging metallaphotoredox C(sp2)–C(sp3) cross-coupling with an intramolecular Minisci-type radical cyclization, diradical synthons are stitched onto existing heteroaryl halides to rapidly assemble complex, saturated pyridazine derivatives[5].
Quantitative Data: Radical Precursor Profiles
The table below summarizes the thermodynamic and operational parameters of key radical precursors used for pyridazine installation and functionalization.
| Radical Precursor Class | Radical Type Generated | Typical Activation Mode | Redox Potential (V vs SCE) | Primary Byproducts |
| Redox-Active Esters (RAEs) | Primary, Sec, Tert Alkyl | Photoredox (Reductive) | ~ -1.0 to -1.3 V | Phthalimide, CO2 |
| Katritzky Salts | Primary Alkyl | Photoredox (Reductive) | ~ -0.9 to -1.1 V | Pyridine |
| Bis(catecholato)silicates | Primary, Sec Alkyl | Photoredox (Oxidative) | ~ +0.3 to +0.7 V | Catechol, SiO2 |
| 1,4-Dihydropyridines (DHPs) | Primary, Sec Alkyl | Photoredox (Oxidative) | ~ +0.8 to +1.0 V | Pyridine |
| N-amino-2-azidopyridinium | 1,2-Diazatriene (Nitrene) | Photolysis (UV/Vis) | N/A (Direct Excitation) | N2 gas |
Self-Validating Experimental Methodologies
Protocol A: Late-Stage Minisci Alkylation of Pyridazine using RAEs
Causality & Design: This protocol utilizes a reductive photoredox cycle. The addition of Trifluoroacetic Acid (TFA) is critical; it protonates the pyridazine, lowering its LUMO to accept the nucleophilic alkyl radical[7]. The use of Hantzsch ester acts as a terminal reductant to turn over the photocatalyst.
-
Preparation: In an oven-dried 10 mL vial equipped with a stir bar, add the pyridazine substrate (0.2 mmol, 1.0 equiv), the N-hydroxyphthalimide ester (RAE) (0.3 mmol, 1.5 equiv), and
-Ir(ppy)3 (1.0 mol %). -
Solvent & Additives: Add anhydrous CH2Cl2 (2.0 mL). Add TFA (0.4 mmol, 2.0 equiv) to protonate the pyridazine, followed by Hantzsch ester (0.3 mmol, 1.5 equiv).
-
Degassing: Seal the vial with a PTFE septum cap. Sparge the solution with Argon for 10 minutes to remove oxygen (which would otherwise quench the excited state photocatalyst and intercept the alkyl radical).
-
Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 16 hours.
-
Self-Validation: The reaction mixture will slowly evolve CO2 gas (visible as microbubbles) as the RAE fragments, confirming active radical generation.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the TFA. Extract with EtOAc (3 x 5 mL), dry over Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: Photochemical Skeletal Editing (Pyridine to Pyridazine)
Causality & Design: This protocol installs the pyridazine ring by editing an existing pyridine. The initial N-amination activates the C2 position for SNAr by the azide[1]. Photolysis must be conducted at specific wavelengths to selectively excite the azidopyridinium without destroying the resulting pyridazine[4].
-
Precursor Synthesis: Treat 2-chloropyridine (1.0 mmol) with O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 equiv) in CH2Cl2 at 0 °C to form the N-aminopyridinium salt.
-
Azidation: Add NaN3 (1.5 equiv) in DMF and stir at room temperature for 4 hours to yield the N-amino-2-azidopyridinium precursor[1].
-
Photolysis: Dissolve the isolated precursor (0.2 mmol) in degassed MeCN (10 mL) in a quartz tube.
-
Irradiation: Irradiate the solution using a 350 nm UV lamp or 390 nm LEDs for 2-4 hours.
-
Self-Validation: Vigorous bubbling of N2 gas will be observed immediately upon irradiation. The cessation of gas evolution indicates the complete consumption of the azide precursor and successful ring transmutation[4].
-
-
Isolation: Concentrate the solvent in vacuo and purify the resulting pyridazine via reverse-phase HPLC.
References
1.[10] Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. ACS Catalysis.[Link] 2.[3] Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. PMC - NIH.[Link] 3. Product Class 8: Pyridazines: By Radical Substitution Reactions. Thieme-Connect.[Link] 4.[7] Minisci reaction. Wikipedia.[Link] 5.[4] Pyridine-to-Pyridazine Skeletal Editing. ResearchGate.[Link] 6.[1] Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.[Link] 7.[8] Direct excitation strategy for radical generation in organic synthesis. RSC Publishing.[Link] 8.[9] Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH.[Link] 9.[5] Couple-close construction of polycyclic rings from diradicals. Macmillan Group - Princeton University.[Link] 10.[6] Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. ACS Publications.[Link]
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Minisci reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Metabolic Stability of 6-Methylpyridazine Derivatives: A Medicinal Chemistry Perspective
Executive Summary
The 6-methylpyridazine scaffold represents a high-value pharmacophore in modern drug discovery, offering a unique balance of polarity, solubility, and π-deficient character that distinguishes it from phenyl and pyridine bioisosteres. However, its utility is frequently compromised by a specific metabolic liability: the rapid cytochrome P450 (CYP)-mediated oxidation of the C6-methyl group.
This technical guide analyzes the mechanistic basis of this instability, provides rigorous protocols for its assessment, and outlines structural optimization strategies to mitigate clearance while retaining potency.
Part 1: The Pharmacophore & The Liability
Why 6-Methylpyridazine?
Medicinal chemists frequently employ the 6-methylpyridazine moiety to modulate physicochemical properties. Unlike the lipophilic phenyl ring (LogP ~2.1), the pyridazine ring (LogP ~ -0.6) significantly lowers lipophilicity, improving water solubility and reducing non-specific binding.
-
Dipole & H-Bonding: The 1,2-diazine system creates a strong dipole and offers two specific hydrogen bond acceptor sites (N1, N2), allowing for unique binding vectors in enzyme active sites.
-
The Methyl Anchor: The C6-methyl group is often essential for occupying small hydrophobic pockets (e.g., ribose pockets in kinases) or for twisting the biaryl dihedral angle to relieve steric strain, locking the bioactive conformation.
The Metabolic Soft Spot
Despite its structural utility, the C6-methyl group is a "metabolic soft spot." The electron-deficient nature of the pyridazine ring deactivates the aromatic carbons towards direct oxidation. However, it paradoxically activates the benzylic C-H bonds of the methyl group.
Mechanism of Clearance:
-
H-Atom Abstraction: High-valent Iron-Oxo species (Compound I) of CYP450 enzymes (predominantly CYP3A4 and CYP2D6) abstract a hydrogen atom from the C6-methyl group.
-
Radical Rebound: The resulting carbon-centered radical rapidly recombines with the hydroxyl radical to form the hydroxymethyl intermediate.
-
Sequential Oxidation: This primary alcohol is frequently oxidized further by cytosolic alcohol dehydrogenases (ADH) or ALDH to the carboxylic acid , a highly polar metabolite that is rapidly excreted, leading to high intrinsic clearance (
) and short half-life ( ).
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of 6-methylpyridazine, highlighting the dominant oxidation pathway versus the secondary N-oxidation route.
Figure 1: Divergent metabolic pathways of 6-methylpyridazine. The oxidation to carboxylic acid is typically the clearance-driving event.
Part 2: Experimental Assessment Protocols
To reliably assess the stability of these derivatives, a standard "screen-and-verify" workflow is required. Reliance on simple half-life (
Protocol: Microsomal Stability & Intrinsic Clearance
Objective: Determine
Reagents:
-
Pooled HLM/MLM (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compound (1 µM final conc, <0.1% DMSO).
-
Positive Control: Verapamil (High clearance), Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Calculation:
Plot
Acceptance Criteria (Self-Validating):
- of the decay curve must be > 0.90.
-
Verapamil
must fall within historical lab mean ± 20% (typically < 15 min in HLM). -
Mass balance check: If loss of parent is rapid but no metabolites are detected, investigate non-specific binding or solubility issues.
Protocol: Soft-Spot Identification (MetID)
Objective: Confirm the methyl group is the site of metabolism.
Workflow:
-
Incubate compound at a higher concentration (10 µM) with HLM for 60 minutes to accumulate metabolites.
-
Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Interpretation:
-
Look for M+16 peak: Indicates hydroxylation (Alcohol) or N-oxidation.
-
Look for M+30 peak: Indicates oxidation to Carboxylic Acid (+2 O, -2 H).
-
Differentiation: To distinguish N-oxide from C-hydroxyl, perform MS/MS fragmentation. Loss of water (-18) often suggests alcohol; loss of oxygen (-16) suggests N-oxide. Alternatively, treat with TiCl3 (reduces N-oxides back to parent) to confirm N-oxide presence.
-
Part 3: Optimization Strategies
When the 6-methyl group is identified as the liability, the following medicinal chemistry strategies should be applied.
Deuteration (The "Heavy Methyl" Effect)
Replacing the C-H bonds with C-D bonds increases the bond dissociation energy (BDE) by ~1.2-1.5 kcal/mol. This exploits the Primary Kinetic Isotope Effect (KIE).
-
Strategy: Synthesize the
-methyl analog. -
Expectation: If C-H abstraction is the rate-determining step (RDS),
should drop significantly. If remains high, the RDS may be product release or electron transfer, or metabolic switching to another site has occurred.
Fluorine Bioisosterism
Fluorine mimics the steric size of hydrogen but is metabolically inert.
-
Difluoromethyl (-CHF2): Retains H-bond donor capability (weak) and some polarity.
-
Trifluoromethyl (-CF3): Completely blocks oxidation. Caution: This strongly withdraws electrons, reducing the pKa of the pyridazine nitrogens and potentially altering solubility and hERG binding.
Steric Shielding & Scaffold Hopping
-
Gem-Dimethyl Effect: If the methyl is on a linker, convert to a cyclopropyl or gem-dimethyl group.
-
Ring Contraction/Expansion: Move to a pyrazine or pyrimidine if the specific 1,2-nitrogen placement isn't critical for binding.
Optimization Logic Tree
Use this decision tree to guide structural modifications.
Figure 2: Decision matrix for optimizing 6-methylpyridazine metabolic stability.
Part 4: Data Presentation & Case Studies
Comparative Stability Table
When presenting data to project teams, use a structured format to highlight the SAR (Structure-Activity Relationship).
| Compound ID | R-Group (C6 Position) | HLM | Primary Metabolite (MS) | Notes | |
| Cmpd-1 | -CH3 | 12 | 115 | M+30 (COOH) | Rapid clearance driven by methyl oxidation. |
| Cmpd-2 | -CD3 | 28 | 49 | M+30 (COOH) | KIE = 2.3. Moderate improvement. |
| Cmpd-3 | -CF3 | >120 | <10 | None detected | Metabolically stable; check lipophilicity (LogD). |
| Cmpd-4 | -CH2OH | 8 | 170 | M+14 (COOH) | Rapid conversion to acid; avoids CYP, substrate for ADH. |
Field Insight: The "Minaprine" Lesson
Early pyridazine drugs like Minaprine demonstrated that while the ring itself is robust, the substituents drive the PK profile. In the development of PDE5 inhibitors, researchers found that replacing a benzyl group with a 6-methylpyridazine initially led to poor stability (
References
-
Meanwell, N. A. (2017).[1] The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. Medicinal Chemistry Research. Link
-
Motati, D. R., et al. (2020).[2] Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. Journal of Medicinal Chemistry / PMC. Link
-
Dalvie, D. K., et al. (2002). Metabolism and bioactivation of drugs containing a pyridazine ring. Chemical Research in Toxicology. Link
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
Sources
Solubility and Process Engineering of Sodium 6-methylpyridazine-3-sulfinate
This guide serves as a technical reference for the solubility, handling, and process engineering of Sodium 6-methylpyridazine-3-sulfinate , a specialized reagent widely utilized in innate C-H functionalization and radical cross-coupling chemistries.[1]
Technical Guide & Whitepaper
Executive Summary
Sodium 6-methylpyridazine-3-sulfinate (CAS: 2137835-12-0) is a heteroaryl sulfinate salt primarily employed as a radical precursor for introducing the 6-methylpyridazine motif into complex heterocycles.[1] Like many "Baran Diversinate" reagents, its utility relies on the controlled release of electrophilic or nucleophilic radicals.
Understanding its solubility profile is critical not just for dissolution, but for controlling the concentration of active radical species in solution. This guide defines the solubility boundaries, solvent compatibility, and experimental protocols required to optimize its use in drug discovery and process chemistry.
Physicochemical Profile
Before addressing solvent interactions, the fundamental solid-state properties must be established to understand dissolution thermodynamics.[1]
| Property | Specification | Engineering Implication |
| Molecular Formula | C₅H₅N₂NaO₂S | Ionic salt character dominates solubility.[1] |
| Molecular Weight | 180.16 g/mol | Low MW facilitates high molarity solutions.[1] |
| Appearance | White to off-white powder | Visual dissolution endpoints are clear.[1] |
| Melting Point | >300 °C (Decomp.)[1] | High lattice energy; requires high dielectric solvents.[1] |
| Hygroscopicity | Moderate | Store in desiccator; water content affects mass balance.[1] |
| pKa (Conj. Acid) | ~1.5 - 2.0 (Sulfinic acid) | Protonation in acidic media leads to precipitation/decomposition.[1] |
Solubility Profile & Solvent Selection
Sodium sulfinates exhibit a binary solubility behavior: they are highly soluble in high-dielectric protic/aprotic media but virtually insoluble in lipophilic organic solvents.[1] This disparity is often leveraged in biphasic reaction designs .[1]
Primary Solvent Categories[1]
Category A: High Solubility (Homogeneous Phase)
Best for stock solutions and single-phase reactions.[1]
-
Water: Excellent solubility (>100 mg/mL).[1] The hydration enthalpy of the sodium ion overcomes the lattice energy.
-
Caveat: In radical reactions, pure water may quench hydrophobic radical intermediates.[1]
-
-
DMSO (Dimethyl Sulfoxide): High solubility (>50 mg/mL).[1] The preferred solvent for many C-H functionalization protocols due to its ability to solubilize both the sulfinate salt and organic substrates.
-
DMF / DMAc: Good solubility, though slightly lower than DMSO.[1][2] Useful when DMSO interferes with workup (high boiling point).[1]
Category B: Phase-Transfer & Biphasic Media
Standard for "Baran Conditions" (Radical C-H Functionalization).[1]
-
DCM / Water (2.5 : 1): The salt dissolves in the aqueous phase, while the organic substrate remains in Dichloromethane (DCM).
-
Toluene / Water: Similar to DCM/Water but requires more vigorous agitation due to higher interfacial tension.[1]
Category C: Anti-Solvents (Precipitation & Purification)
Used to crash out the salt from reaction mixtures.
-
Diethyl Ether / MTBE: Insoluble.[1] Used to wash away organic impurities from the crude solid salt.
-
Hexanes / Heptane: Completely insoluble.[1]
-
Acetone/Acetonitrile: Poor solubility (sparingly soluble).[1] Can be used to precipitate the salt from aqueous solutions.
Solubility Compatibility Matrix
| Solvent System | Solubility Rating | Process Application |
| Water (pH 7) | ★★★★★ (High) | Aqueous stock solutions; biphasic aqueous layer.[1] |
| DMSO | ★★★★☆ (High) | Homogeneous radical reactions; library synthesis.[1] |
| Methanol | ★★★☆☆ (Mod) | Protodecarboxylation; good for polar substrates.[1] |
| DCM | ☆☆☆☆☆ (Low) | Organic phase in biphasic systems (requires H₂O).[1] |
| THF | ★☆☆☆☆ (Very Low) | Generally poor; requires water co-solvent.[1] |
| Acetonitrile | ★☆☆☆☆ (Low) | Poor solubility; often used as anti-solvent.[1] |
Technical Workflow: Solubility Determination
Since batch-to-batch variations (particle size, polymorphs) can affect dissolution rates, the following protocol is recommended for precise determination.
Gravimetric Saturation Protocol[1]
-
Preparation: Add excess Sodium 6-methylpyridazine-3-sulfinate (approx. 200 mg) to 1.0 mL of the target solvent in a sealed vial.
-
Equilibration: Vortex/sonicate for 10 minutes, then stir at 25°C for 4 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-weighed).
-
Quantification: Evaporate the filtrate to dryness (using Genevac or Rotavap) and weigh the residue.
-
Calculation: Solubility (mg/mL) = Mass of Residue (mg) / Volume of Filtrate (mL).[1]
-
Visual Workflow Diagram (DOT)
The following diagram illustrates the decision logic for selecting a solvent system based on the intended chemical transformation.
Figure 1: Decision tree for selecting the optimal solvent system based on reaction type and substrate polarity.
Mechanistic Implications of Solubility
The choice of solvent dictates the mechanism of radical generation.
-
The "Cage Effect" in DMSO: In high-viscosity, high-solubility solvents like DMSO, the radical pair generated upon oxidation (or desulfinylation) is more likely to recombine or react with the solvent if the substrate is not in close proximity. However, DMSO's high solubility ensures a high local concentration of the sulfinate, driving the kinetics of radical formation.
-
Interfacial Transfer in DCM/Water: In a biphasic mixture:
-
Aqueous Phase: Solubilizes the Sodium 6-methylpyridazine-3-sulfinate.[1]
-
Interface: Oxidant (e.g., TBHP) often reacts here or in the organic phase.[1]
-
Organic Phase: Contains the heterocycle substrate.
-
Critical Parameter:Stirring Rate . Because the solubility is compartmentalized, high-shear stirring (>1000 rpm) is required to maximize the interfacial surface area for the radical species to transfer and react before quenching.
-
Stability & Handling in Solution
-
Acid Sensitivity: Sulfinate salts are the conjugate bases of sulfinic acids. In solvents with pH < 3, the free sulfinic acid forms, which is significantly less stable and prone to disproportionation (to thiosulfonate and sulfonic acid). Avoid acidic solvents unless generated transiently in situ.[1]
-
Oxidative Stability: Solutions in degassed water or DMSO are stable for days.[1] However, in the presence of air (oxygen), slow oxidation to the sulfonate (inactive) occurs. Recommendation: Prepare solutions fresh or store under Nitrogen/Argon.
References
-
Baran, P. S., et al. (2012).[1][5][6] "A New Reagent for Direct Difluoromethylation."[1][5][6] Journal of the American Chemical Society, 134(3), 1494-1497.[1][5][6] Link[1]
-
Fujiwara, Y., et al. (2012).[1][5][6] "Practical C–H Functionalization of Quinones with Boronic Acids." Nature, 480, 524–528.[1] (Foundational work on sulfinate radical chemistry).[1]
-
Sigma-Aldrich. "Baran Diversinates™ User Guide."[1] Sigma-Aldrich Technical Bulletins. Link
-
Willis, M. C., et al. (2019).[1] "Sulfinate Salts as Reagents for Radical Cross-Coupling." Chemical Reviews, 119(12).[1] (Review of sulfinate solubility and reactivity).
-
PubChem. "Sodium 6-methylpyridazine-3-sulfinate Compound Summary."[1][7] National Library of Medicine.[1] Link[1]
Sources
- 1. PubChemLite - Sodium 6-methylpyridazine-3-sulfinate (C5H6N2O2S) [pubchemlite.lcsb.uni.lu]
- 2. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Baran Diversinates™ [sigmaaldrich.com]
- 6. Baran Diversinates™ [sigmaaldrich.com]
- 7. Sodium 6-methylpyridazine-3-sulfinate | C5H5N2NaO2S | CID 137949080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Radical C-H Functionalization using Sodium 6-methylpyridazine-3-sulfinate
Introduction & Utility
The direct installation of pharmacologically active heterocycles onto drug scaffolds is a cornerstone of Late-Stage Functionalization (LSF).[1] Sodium 6-methylpyridazine-3-sulfinate serves as a radical precursor for the 6-methylpyridazine-3-yl moiety. This reagent enables the direct alkylation of electron-deficient heteroarenes (e.g., pyridines, quinolines, diazines) under oxidative radical conditions (Minisci reaction).[2]
Unlike traditional cross-coupling (Suzuki/Stille), which requires pre-functionalized halides, this protocol utilizes the innate reactivity of C-H bonds.[3] The pyridazine ring is a "privileged structure" in medicinal chemistry, offering improved metabolic stability and hydrogen-bonding potential compared to phenyl or pyridine analogues.
Key Advantages[4]
-
Step Economy: Direct C-H to C-C bond formation.
-
Operational Simplicity: Open-flask conditions; no exclusion of air/moisture required.[1]
-
Orthogonality: Compatible with halides, esters, and amides typically sensitive to organometallics.
Mechanistic Principles
This transformation proceeds via a radical mechanism initiated by the oxidative desulfinylation of the sulfinate salt. The process is driven by the extrusion of sulfur dioxide (
Reaction Pathway[3][5][6][7][8][9]
-
Oxidation: The sulfinate anion is oxidized (typically by tert-butyl hydroperoxide, TBHP) to a sulfonyl radical.
-
Fragmentation: The unstable sulfonyl radical extrudes
, generating the nucleophilic heteroaryl radical. -
Addition: The radical attacks the most electron-deficient position of the protonated heterocycle (Minisci selectivity).
-
Re-aromatization: Oxidative deprotonation restores aromaticity, yielding the functionalized product.
Figure 1: Mechanistic pathway for radical C-H functionalization using sulfinate salts.
Experimental Protocol
Standard Biphasic Conditions (DCM/Water)
This is the most robust method for substrates with moderate solubility. The biphasic system allows the radical to generate at the interface or in the aqueous phase and attack the organic-soluble substrate, while the acid (TFA) ensures the substrate remains protonated and activated.
Materials Required:
-
Substrate (Heterocycle, e.g., Quinoline)[2]
-
Sodium 6-methylpyridazine-3-sulfinate (Reagent)
-
Trifluoroacetic Acid (TFA)[3]
-
tert-Butyl Hydroperoxide (TBHP), 70% aq. solution
-
Dichloromethane (DCM) and Distilled Water
-
Vial with Teflon-coated stir bar
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a stir bar, add the Substrate (1.0 equiv, typically 0.2–0.5 mmol).
-
Solvent & Reagent: Add DCM (concentration 0.1 M relative to substrate) and Water (volume equal to DCM, 1:1 ratio).
-
Activation: Add Sodium 6-methylpyridazine-3-sulfinate (2.0 equiv) followed by TFA (1.0 equiv).
-
Note: If the substrate is a free base, 1.0 equiv of TFA forms the salt. If the substrate is not activated enough, excess TFA (up to 5 equiv) may be used.[3]
-
-
Initiation: While stirring vigorously (critical for biphasic mixtures), add TBHP (3.0 equiv) dropwise.
-
Caution: Exothermic reaction. If scaling up (>1g), cool to 0°C during addition, then warm to RT.
-
-
Reaction: Seal the vial (ambient air is fine) and stir at Room Temperature for 12–24 hours.
-
Optimization: If conversion is low after 4 hours, heat to 40°C.
-
-
Monitoring: Check by LC-MS. Look for the mass of [Substrate + 92 - 2H].
-
Workup:
-
Purification: Flash column chromatography. (Note: Pyridazine products are polar; use MeOH/DCM gradients).
Homogeneous Conditions (DMSO)
Use this protocol for highly polar substrates or if the biphasic method yields poor conversion due to solubility issues.
-
Dissolve Substrate (1.0 equiv) and Sulfinate Reagent (2.5 equiv) in DMSO (0.1 M).
-
Add TFA (1.0–2.0 equiv).
-
Add TBHP (3.0–5.0 equiv) dropwise.
-
Stir at 50°C for 12 hours.
-
Workup: Dilute with water, neutralize with
, and extract with EtOAc. (Wash organic layer with water/brine extensively to remove DMSO).
Optimization & Troubleshooting Guide
The efficiency of the Minisci reaction depends heavily on the electronic matching between the radical (nucleophilic) and the substrate (electrophilic).
| Variable | Recommendation | Rationale |
| Stoichiometry | Start with 2.0 equiv Sulfinate / 3.0 equiv TBHP. | Radicals have short half-lives; excess reagent ensures the substrate is trapped before the radical quenches itself. |
| Acid Source | TFA (Trifluoroacetic acid).[3] | Protonates the N-heterocycle, lowering the LUMO and making it susceptible to nucleophilic radical attack. |
| Temperature | RT | Higher temp promotes |
| Oxidant | TBHP (70% aq) is standard. | If TBHP fails, try Ammonium Persulfate |
| Regioselectivity | C2 or C4 relative to Nitrogen. | The radical attacks the most electron-deficient carbon. Blocking groups (Cl, Me) can force functionalization to other positions. |
Decision Tree for Protocol Selection
Figure 2: Experimental decision matrix for optimizing reaction conditions.
Safety & Handling
-
Peroxides: TBHP is an oxidizer and can be explosive if concentrated or heated to dryness. Never distill reaction mixtures containing peroxides. Quench with reducing agents (sodium thiosulfate or sodium bisulfite) before disposal.
-
Sulfinates: Sodium 6-methylpyridazine-3-sulfinate is generally stable but hygroscopic. Store in a desiccator.
-
Gas Evolution: The reaction releases
gas. While usually small in scale, perform reactions in a fume hood.
References
-
Original Discovery (Zinc Sulfinates/Diversinates): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99. [Link]
-
Synthesis of Heteroaryl Sulfinates: Gianatassio, R., et al. (2014). Simple, scalable synthesis of heteroaryl sulfinates. Journal of the American Chemical Society, 136(17), 6348–6354. [Link]
-
General Minisci Reaction Mechanism: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2, 1135-1161. [Link]
-
Reagent Data (PubChem): National Center for Biotechnology Information. (2025).[5][6] PubChem Compound Summary for CID 137949080, Sodium 6-methylpyridazine-3-sulfinate. [Link]
Sources
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sodium 6-methylpyridazine-3-sulfinate | C5H5N2NaO2S | CID 137949080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reaction conditions for Minisci-type coupling with pyridazine sulfinates
Application Note: Reaction Conditions for Minisci-Type C–H Alkylation of Pyridazines Using Sulfinate Salts
Executive Summary
The late-stage functionalization (LSF) of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry and drug development. Pyridazines, characterized by their adjacent nitrogen atoms, present unique electronic challenges for direct C–H functionalization. This application note details the optimized reaction conditions for the Minisci-type alkylation of pyridazines using bench-stable sulfinate salts (e.g., Diversinates). By leveraging these reagents, chemists can bypass the toxicity of traditional organotin radical precursors while achieving high regioselectivity under mild, operationally simple conditions[1].
Mechanistic Causality & Strategic Utility
Escaping the "Tyranny of Tin" Historically, alkyl radical generation relied heavily on toxic tin hydrides or harsh decarboxylative conditions. The advent of sulfinate salts as radical precursors has revolutionized this space, allowing for rapid adoption in drug discovery[2]. Under oxidative conditions (typically utilizing tert-butyl hydroperoxide, TBHP, or persulfate salts), the sulfinate undergoes single-electron oxidation to a sulfonyl radical. This intermediate rapidly extrudes sulfur dioxide (SO₂) gas to yield an unstabilized, carbon-centered radical[2].
Heteroarene Activation & LUMO Lowering Minisci couplings are governed by the interaction between a nucleophilic alkyl radical and an electrophilic heteroarene. Because pyridazines are inherently electron-deficient, one might assume they are sufficiently reactive on their own. However, the addition of a Brønsted acid (such as Trifluoroacetic Acid, TFA) is a critical causal factor for success. Protonation of the pyridazine nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, significantly accelerating the nucleophilic attack of the alkyl radical[3].
Regioselectivity Rules for Pyridazines Innate reactivity in pyridazines strongly favors the C4 and C5 (β) positions over the C3 and C6 (α) positions. As elucidated by Baran and co-workers, this regioselectivity is dictated by the electronic distribution of the protonated diazine[4]. Steric factors play a secondary role; however, the presence of an ortho-directing group at C3 can selectively funnel the radical addition to the C5 position[4].
Reaction Workflow & Mechanistic Pathway
Mechanistic pathway of the Minisci-type alkylation of pyridazines utilizing sulfinate salts.
Standardized Experimental Protocol
Self-Validating System: This protocol incorporates a biphasic solvent system to manage the disparate solubilities of the organic pyridazine and the inorganic sulfinate salt. The visual cue of gas evolution (SO₂) serves as an in-process validation of radical generation.
Materials Required:
-
Pyridazine substrate (0.5 mmol, 1.0 equiv)
-
Zinc alkylsulfinate salt (1.5 mmol, 3.0 equiv)
-
Trifluoroacetic acid (TFA) (0.5 mmol, 1.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% aq. solution) (2.5 mmol, 5.0 equiv)
-
Dichloromethane (DCM) and Deionized Water
Step-by-Step Methodology:
-
Reaction Assembly: In a 20 mL scintillation vial equipped with a PTFE-lined stir bar, dissolve the pyridazine substrate (0.5 mmol) in a mixture of DCM (2.5 mL) and deionized water (1.0 mL). Causality: The biphasic DCM/H₂O system is crucial. It ensures the organic substrate remains solvated while providing an aqueous interface for the highly polar sulfinate salt and oxidant to react.
-
LUMO Lowering (Acidification): Add TFA (38 µL, 0.5 mmol, 1.0 equiv) to the stirring mixture. Causality: Protonation converts the pyridazine into a highly electrophilic pyridazinium ion, priming it for radical attack.
-
Precursor Addition: Add the zinc alkylsulfinate (3.0 equiv) in one continuous portion. The mixture will likely form a cloudy suspension.
-
Radical Initiation: Slowly add TBHP (70% aq., 345 µL, 2.5 mmol, 5.0 equiv) dropwise over 2–3 minutes. Critical Check: Mild effervescence (SO₂ gas) should be observed. Do not seal the vial tightly; attach the cap loosely to prevent pressure build-up.
-
Incubation: Stir the biphasic mixture vigorously at room temperature (or up to 50 °C for sterically hindered radicals like isopropyl) for 12–24 hours. Causality: Vigorously stirring maximizes the interfacial surface area, ensuring efficient transfer of the generated radical into the organic phase.
-
Quenching & Workup: Slowly add saturated aqueous NaHCO₃ (5 mL) to neutralize the TFA. Extract the aqueous layer with DCM (3 × 5 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Quantitative Data & Optimization Matrix
To facilitate rapid reaction optimization, the following matrix summarizes standard conditions based on the nature of the sulfinate radical precursor.
| Radical Precursor Type | Recommended Oxidant | Acid Additive | Solvent System | Temperature | Typical Yield Range |
| Primary Alkyl (e.g., Zinc ethylsulfinate) | TBHP (aq) | TFA (1.0 eq) | DCM / H₂O (2.5:1) | Room Temp | 55 – 75% |
| Secondary Alkyl (e.g., Zinc isopropylsulfinate) | TBHP (aq) | TFA (1.0 eq) | DCM / H₂O (2.5:1) | 50 °C | 50 – 70% |
| Fluoroalkyl (e.g., Sodium trifluoromethanesulfinate) | K₂S₂O₈ | H₂SO₄ (1.0 eq) | DMSO / H₂O (3:1) | Room Temp | 40 – 60% |
| Cycloalkyl (e.g., Zinc cyclopropylsulfinate) | TBHP (aq) | TFA (1.0 eq) | EtOAc / H₂O (2:1) | 50 °C | 45 – 65% |
Note: Yields are highly dependent on the innate electronic characteristics and existing substitution patterns of the specific pyridazine derivative.
References
-
[3] Recent Advances in Minisci-type Reactions and Applications in Organic Synthesis. ResearchGate. 3
-
[2] Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. 2
-
[4] Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. 4
-
[1] Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Semantic Scholar. 1
Sources
Application Note: Late-Stage C-H Functionalization with Sodium 6-methylpyridazine-3-sulfinate
Introduction: The Power of "Innate" Functionalization
In modern drug discovery, the ability to append complex heterocycles onto late-stage drug scaffolds without de novo synthesis is a critical advantage. Sodium 6-methylpyridazine-3-sulfinate (CAS: 1379490-80-0) serves as a bench-stable, radical precursor designed to transfer the 6-methylpyridazine moiety directly onto C-H bonds of heteroaromatic cores.
This reagent operates via a "desulfinative" radical cascade, triggered by the oxidant tert-Butyl hydroperoxide (TBHP) . Unlike traditional cross-couplings (Suzuki/Stille) that require pre-functionalized halides and transition metal catalysts, this protocol exploits the innate reactivity of the substrate, making it ideal for rapid Structure-Activity Relationship (SAR) profiling.
Key Advantages[1][2]
-
Metal-Free: Eliminates trace metal contamination concerns in biological assays.
-
Air/Moisture Tolerant: Reactions are performed open to the air, often in aqueous biphasic media.
-
Chemoselectivity: Targets electron-deficient positions on innate heterocycles (Minisci-type reactivity).
Mechanistic Principles
Understanding the radical cascade is essential for troubleshooting. The reaction does not proceed via a simple ionic displacement but through a radical addition-oxidation sequence.
The Radical Cascade
-
Initiation: TBHP oxidizes the sulfinate anion to a sulfonyl radical.
-
Extrusion: The sulfonyl radical is unstable and rapidly extrudes SO₂ gas, generating the reactive C-centered heteroaryl radical.
-
Addition: The radical attacks the most electron-deficient (or proton-activated) position of the substrate.
-
Re-aromatization: The resulting radical intermediate is oxidized (by TBHP or oxygen) and deprotonated to restore aromaticity.
Figure 1: The desulfinative radical cascade mechanism. R = 6-methylpyridazine.[1]
Experimental Design & Optimization
The success of this reaction relies on balancing the solubility of the salt with the solubility of the organic substrate.
Solvent System Selection
The standard condition is a biphasic mixture (DCM/Water). However, for polar substrates, single-phase systems (DMSO) are superior.
| Parameter | Standard Condition (Biphasic) | Polar Substrate Condition (Homogeneous) | Notes |
| Solvent | DCM : Water (2.5 : 1) | DMSO : Water (5 : 1) | Water is required to solubilize the sulfinate salt. |
| Stoichiometry | Substrate (1.0 equiv) : Sulfinate (3.0 equiv) | Substrate (1.0 equiv) : Sulfinate (3.0 equiv) | Excess sulfinate accounts for radical dimerization side-reactions. |
| Oxidant | TBHP (70% aq.) - 5.0 equiv | TBHP (70% aq.) - 5.0 equiv | Add slowly to control exotherm. |
| Temperature | Ambient (20–25 °C) | 40–50 °C | Higher temp aids SO₂ extrusion but increases background decomposition. |
| Additive | TFA (1.0 equiv) | TFA (0.5–1.0 equiv) | Critical: Protonates basic heterocycles (e.g., pyridines) to activate them toward radical attack. |
The Role of TFA (Trifluoroacetic Acid)
Many users neglect TFA, resulting in low yields.
-
Function: Protonates the nitrogen of the substrate (e.g., pyridine, quinoline), lowering the LUMO energy and making the ring more electrophilic.
-
Guidance: If your substrate contains a basic nitrogen, add 1.0 equiv of TFA. If the substrate is acid-sensitive, omit TFA but expect lower yields or require higher temperatures.
Standard Protocol
Safety Note: TBHP is an oxidizer.[2][3][4] Avoid contact with strong reducing agents. Perform reactions in a fume hood due to SO₂ evolution.
Materials
-
Substrate (0.2 mmol)
-
Sodium 6-methylpyridazine-3-sulfinate (0.6 mmol, 3 equiv)
-
Dichloromethane (DCM) and Distilled Water
-
Trifluoroacetic Acid (TFA)
-
TBHP (70% aqueous solution)
Step-by-Step Methodology
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv) and Sodium 6-methylpyridazine-3-sulfinate (3.0 equiv).
-
Solvation: Add DCM (1.0 mL) and Water (0.4 mL). The sulfinate salt will dissolve in the aqueous layer; the substrate usually dissolves in the organic layer.
-
Note: If the substrate is insoluble, switch to DMSO/H2O (1.0 mL / 0.2 mL).
-
-
Activation: While stirring vigorously (1000 RPM), add TFA (1.0 equiv) via micropipette.
-
Visual Check: The mixture may slightly change color or fume briefly.
-
-
Initiation: Add TBHP (70% aq., 5.0 equiv) dropwise over 1 minute.
-
Caution: Rapid gas evolution (SO₂) indicates immediate reaction. Cap the vial loosely or use a septum with a vent needle to prevent pressure buildup.
-
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Monitoring: Check by LC-MS. Look for the mass of [Substrate + 93 Da] (Mass of methylpyridazine - H).
-
-
Workup:
-
Quench by adding saturated aqueous NaHCO₃ (2 mL) to neutralize the TFA.
-
Dilute with DCM (5 mL).
-
Separate layers. Extract the aqueous layer 2x with DCM.
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via flash chromatography. Note that the pyridazine product is likely more polar than the starting material; use a gradient of MeOH in DCM (0%
10%).
Workflow & Troubleshooting Guide
Use this logic flow to determine the optimal path for your specific substrate.
Figure 2: Decision tree for reaction setup and optimization.
QA / Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Conversion | TBHP degraded or Sulfinate wet. | Titrate TBHP or buy fresh. Ensure Sulfinate is stored in a desiccator. |
| Low Yield (<20%) | Radical dimerization or poor mixing. | Increase stir rate (mass transfer is critical in biphasic systems). Increase Sulfinate to 5 equiv. |
| Polysubstitution | Substrate is too reactive. | Reduce TBHP to 2 equiv and add Sulfinate portion-wise (1 equiv every 2 hours). |
| Emulsion during Workup | Amphiphilic product. | Use brine during extraction or switch to EtOAc instead of DCM. |
References
-
Original "Innately Radical" Methodology: Zhou, Q.; Ruffoni, A.; Gianatassio, R.; Fujiwara, Y.; Sella, E.; Shabat, D.; Baran, P. S. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.Angew. Chem. Int. Ed.2013 , 52, 3949–3952. (Foundational work on sulfinate reagents).
-
Heterocycle Functionalization (The "Diversinates" Paper): Fujiwara, Y.; Dixon, J. A.; O'Hara, F.; Funder, E. D.; Dixon, D. D.; Rodriguez, R. A.; Schnermann, M. J.; Baran, P. S. Practical and Innate C-H Functionalization of Heterocycles.Nature2012 , 491, 375–379.
-
Mechanistic Insights on TBHP/Sulfinates: Ma, D.; Wei, C.; Guo, B.; Dai, N.; Liu, J. Transition-Metal-Free C–H Functionalization.J. Org.[3] Chem.2020 , 85, 4324.[3]
-
Reagent Data: PubChem Compound Summary for CID 137949080, Sodium 6-methylpyridazine-3-sulfinate.
Sources
Late-Stage Functionalization of Heterocycles with Pyridazine Groups
Executive Summary: The Pyridazine Advantage
In the landscape of modern medicinal chemistry, the pyridazine core (1,2-diazine) has graduated from a mere curiosity to a "privileged scaffold."[1][2] Its incorporation into late-stage drug candidates offers distinct physicochemical advantages:
-
Metabolic Stability: The nitrogen-rich core resists oxidative metabolism compared to phenyl or pyridine analogues.
-
Polarity & Solubility: Pyridazines significantly lower LogP, improving water solubility and bioavailability.
-
Bioisosterism: They serve as effective bioisosteres for phenyl rings, engaging in unique hydrogen-bonding networks (both H-bond acceptors).
This guide details two distinct methodologies for late-stage functionalization (LSF) involving pyridazines:
-
De Novo Installation (IEDDA): Constructing a pyridazine ring onto a complex heterocycle via Inverse Electron-Demand Diels-Alder "Click" chemistry.
-
Innate Decoration (Minisci): Functionalizing an existing pyridazine core using radical C-H activation.
Methodology A: De Novo Installation via IEDDA Ligation
Principle: The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between electron-deficient 1,2,4,5-tetrazines and strained alkenes/alkynes is the gold standard for installing pyridazine rings onto complex scaffolds under mild, metal-free conditions.
Mechanistic Pathway
The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder step (releasing N₂) and oxidation (if necessary).[3]
Figure 1: Mechanistic flow of Pyridazine synthesis via IEDDA reaction.
Protocol: Late-Stage Pyridazine Installation
Target Application: Attaching a pyridazine pharmacophore to a drug scaffold bearing a terminal alkene or alkyne.
Materials:
-
Substrate: Heterocycle with a terminal alkyne or strained alkene (e.g., trans-cyclooctene or norbornene tag).
-
Reagent: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (or substituted variant).[4][5]
-
Solvent: 1,4-Dioxane or DCM.
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) – Required only if using non-strained alkenes.
Step-by-Step Procedure:
-
Preparation: Dissolve the alkene/alkyne-tagged substrate (1.0 equiv, 0.1 mmol) in 1,4-Dioxane (2.0 mL) in a chemically resistant vial.
-
Addition: Add the substituted tetrazine (1.2 equiv).
-
Note: The solution will turn a vibrant pink/red color (characteristic of tetrazines).
-
-
Reaction: Stir at room temperature (25°C).
-
Monitoring: Reaction progress is indicated by the disappearance of the pink color (release of N₂ gas bubbles may be visible).
-
Time: Strained alkenes react in minutes; terminal alkynes may require heating to 60°C for 2-4 hours.
-
-
Oxidation (Conditional): If using an alkene (resulting in a dihydropyridazine), add DDQ (1.1 equiv) and stir for 30 mins to aromatize to the full pyridazine. Skip this step if using an alkyne.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂).[6] Pyridazines are polar; use a gradient of 0-10% MeOH in DCM.
Methodology B: Innate C-H Functionalization (Minisci-Type)
Principle: When the pyridazine ring is already present, it is electron-deficient and resistant to electrophilic aromatic substitution. The most effective LSF method is Radical Nucleophilic Substitution (Minisci Reaction) , utilizing alkyl radicals generated from carboxylic acids, sulfinates, or halides.
Mechanistic Pathway
Protonation of the pyridazine activates the ring, making it highly susceptible to nucleophilic radical attack at the most electron-deficient positions (C4/C5).
Figure 2: Minisci C-H functionalization mechanism on pyridazine cores.
Protocol: Alkylation of Pyridazine-Based Drugs
Target Application: Adding methyl, ethyl, or isopropyl groups to a pyridazine core to modulate solubility or block metabolic hot-spots.
Materials:
-
Substrate: Pyridazine-containing heterocycle (0.2 mmol).
-
Radical Precursor: Sodium sulfinate (Baran Diversinate™) OR Carboxylic Acid.
-
Recommendation: Use Sodium Sulfinates for operational simplicity.[7]
-
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq) or (NH₄)₂S₂O₈.
-
Solvent: DMSO:Water (3:1) biphasic mixture.
-
Additive: TFA (Trifluoroacetic acid).
Step-by-Step Procedure:
-
Setup: To a 1-dram vial equipped with a stir bar, add the Pyridazine substrate (1.0 equiv).
-
Solvent: Add DMSO (1.5 mL) and Water (0.5 mL).
-
Why: The biphasic nature helps solubilize the radical precursor while keeping the organic substrate in solution.
-
-
Activation: Add TFA (3.0 equiv).
-
Critical Step: The solution may warm slightly. TFA protonates the pyridazine nitrogens, lowering the LUMO and accelerating radical attack.
-
-
Reagent Addition: Add Sodium Alkyl Sulfinate (3.0 equiv).
-
Initiation: Add TBHP (3.0 equiv) dropwise.
-
Caution: Exothermic.
-
-
Reaction: Stir vigorously at 50°C for 4-12 hours.
-
Tip: If the reaction stalls, add a second portion of sulfinate and oxidant.
-
-
Workup: Neutralize carefully with sat. NaHCO₃ (gas evolution!). Extract with EtOAc (3x).
-
Note: Pyridazines are water-soluble. Do not over-wash the organic layer.
-
-
Analysis: Analyze via LC-MS. Regioselectivity is typically governed by sterics and electronics (C4/C5 positions are preferred).
Comparative Data & Scope
| Feature | IEDDA "Click" Synthesis | Minisci C-H Functionalization |
| Primary Use | Installing a new pyridazine ring onto a scaffold. | Decorating an existing pyridazine ring. |
| Bond Formed | C-C and C-N (Ring formation). | C(sp2)-C(sp3) (Alkylation). |
| Regioselectivity | Controlled by alkyne/alkene placement. | Controlled by electronics (C4/C5 preference). |
| Conditions | Neutral, often room temp. | Acidic (TFA), Oxidative.[8] |
| Functional Group Tolerance | High (Bioorthogonal). | Moderate (Sensitive to strong oxidants). |
| Key Limitation | Requires pre-installation of alkyne/tetrazine handle. | Can produce regioisomeric mixtures. |
Troubleshooting & Optimization
-
Issue: Low Yield in Minisci Reaction.
-
Cause: Insufficient protonation of the pyridazine.
-
Fix: Increase TFA to 5.0 equiv or switch to a stronger acid like MSA (Methanesulfonic acid) if the substrate tolerates it.
-
-
Issue: Regioisomers in Minisci.
-
Cause: Multiple accessible C-H sites with similar electronics.
-
Fix: Block sensitive positions early in synthesis or use bulky radicals (e.g., tert-butyl) to favor the less sterically hindered position.
-
-
Issue: Tetrazine Instability (IEDDA).
-
Cause: Tetrazines can degrade in nucleophilic solvents.
-
Fix: Store tetrazines in the dark at -20°C. Perform reactions in non-nucleophilic solvents like DCM or Toluene if possible.
-
References
- The Pyridazine Scaffold in Medicinal Chemistry Source: BenchChem Technical Guide (2025)
-
Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines
- Source: Organic Letters (2018) / Amgen Asia R&D
-
URL:[Link]
-
Innately Protophilic Heteroaromatic C–H Functionalization (Baran Diversin
- Source: N
-
URL:[Link]
-
Mechanistic studies of pyridazine form
- Source: Beilstein Journal of Organic Chemistry (2019)
-
URL:[Link]
-
Photocatalyzed Minisci-type reactions for late-stage functionaliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand [beilstein-journals.org]
- 6. An electrochemical gram-scale protocol for pyridylation of inert N-heterocycles with cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Electrochemical Oxidation of Sodium 6-methylpyridazine-3-sulfinate
Executive Summary
Subject: Electrochemical generation of 6-methylpyridazin-3-yl radicals and sulfonyl radicals from Sodium 6-methylpyridazine-3-sulfinate. Primary Application: Innate C-H Functionalization (Minisci-type reaction) and Sulfonylation of heterocycles/alkenes. Target Audience: Medicinal Chemists, Process Chemists, and Electrochemical Engineers.
Overview:
Sodium 6-methylpyridazine-3-sulfinate (SMPS) is a versatile, bench-stable radical precursor. While traditional methods rely on stoichiometric oxidants (e.g.,
Scientific Foundation & Mechanism
The Electrochemical Advantage
Conventional radical generation from sulfinates requires strong chemical oxidants that generate waste and often react non-selectively with sensitive substrates. Electrochemical oxidation drives the reaction via Single Electron Transfer (SET) at the anode surface, allowing for precise control over the radical flux by adjusting the current density (
Mechanistic Pathways
The oxidation of SMPS proceeds through a divergent pathway governed by temperature and substrate trapping rates.
-
Anodic Oxidation: The sulfinate anion (
) is oxidized at the anode (approx. +0.6 V to +1.0 V vs SCE) to form the sulfonyl radical ( ). -
Pathway A (Desulfonylation - "The Minisci Route"): The electron-deficient heteroaryl sulfonyl radical is unstable and rapidly extrudes
to generate the 6-methylpyridazin-3-yl radical . This radical is highly electrophilic and attacks electron-rich heterocycles or protonated N-heterocycles (Minisci reaction). -
Pathway B (Sulfonylation): In the presence of efficient radical traps (e.g., thiols, amines, or electron-deficient alkenes) and lower temperatures, the sulfonyl radical is trapped before desulfonylation, yielding sulfones or sulfonamides.
Mechanistic Diagram
Caption: Divergent electrochemical pathways for Sodium 6-methylpyridazine-3-sulfinate oxidation. Path A dominates in C-H functionalization; Path B in sulfonylation.
Experimental Protocols
General Setup Requirements
| Component | Specification | Reasoning |
| Cell Type | Undivided Cell (Beaker or Vial) | Simple setup; cathode reaction (usually |
| Anode (+) | Graphite Felt (GF), RVC, or Carbon Cloth | High surface area minimizes local current density, preventing electrode passivation (fouling). |
| Cathode (-) | Platinum (Pt) Plate or Nickel (Ni) Foam | Efficient hydrogen evolution; chemically inert. |
| Power Supply | DC Source (Galvanostatic Mode) | Constant current ensures a steady rate of radical generation. |
| Solvent System | MeCN:H2O (3:1) or DMSO:H2O | Water is critical for solubility of the sodium salt and conductivity. |
Protocol A: C-H Pyridazinylation (Minisci-Type)
Objective: To attach the 6-methylpyridazine moiety to a heterocycle (e.g., quinine, pyridine, indole).
Reagents:
-
Substrate (Heterocycle): 1.0 equiv (0.5 mmol)
-
Sodium 6-methylpyridazine-3-sulfinate: 2.0 - 3.0 equiv
-
Acid (Optional but recommended): TFA (1.0 equiv) or HCl (to protonate the substrate, activating it for radical attack).
-
Electrolyte:
(0.1 M) or .
Step-by-Step Procedure:
-
Assembly: Place a magnetic stir bar in a 10 mL glass vial.
-
Loading: Add the Substrate (0.5 mmol), Sulfinate (1.0 mmol), and Electrolyte into the vial.
-
Solvation: Add 4 mL of MeCN and 1 mL of
. Add TFA (0.5 mmol) if the substrate is a basic nitrogen heterocycle. -
Electrodes: Insert the Graphite Anode and Pt Cathode. Ensure they are submerged but not touching (approx. 3-5 mm gap).
-
Electrolysis:
-
Set Power Supply to Constant Current (CCE) .
-
Current: 10 - 15 mA (approx. 5-8 mA/cm²).
-
Time: 3 to 4 F/mol (approx. 2-3 hours).
-
Note: Stir vigorously to maintain mass transport.
-
-
Workup:
-
Disconnect power.[1]
-
Dilute with sat.
(to neutralize acid). -
Extract with EtOAc (3x 10 mL).
-
Dry over
, concentrate, and purify via column chromatography.
-
Protocol B: Sulfonamide/Sulfone Synthesis
Objective: To retain the sulfonyl group (
Reagents:
-
Trap (Amine or Styrene): 1.0 equiv.[2]
-
Sodium 6-methylpyridazine-3-sulfinate: 1.5 equiv.
-
Catalyst/Electrolyte:
(0.2 equiv) - Iodide acts as a redox mediator, lowering the oxidation potential.
Step-by-Step Procedure:
-
Assembly: Undivided cell.
-
Loading: Mix Amine/Alkene (0.5 mmol), Sulfinate (0.75 mmol), and
(0.1 mmol). -
Solvation: MeOH or MeCN (anhydrous preferred for sulfonamides to avoid side reactions).
-
Electrolysis:
-
Current: 5 - 8 mA (Lower current density prevents over-oxidation).
-
Temperature: Room Temperature or 0°C (Cooling suppresses desulfonylation).
-
-
Workup: Standard extraction and purification.
Data Analysis & Troubleshooting
Reaction Monitoring
-
TLC/LC-MS: Monitor the disappearance of the sulfinate (very polar, often at baseline) and the appearance of the product.
-
Gas Evolution: Bubbles at the cathode (
) indicate a closed circuit. Lack of bubbles implies a connection failure or highly resistive solution.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Product / Low Conversion | Electrode Passivation | Clean Graphite anode by sonication in MeOH/HCl or polish Pt electrodes. Switch to RVC (Reticulated Vitreous Carbon). |
| Desulfonylation in Protocol B | Temperature too high | Cool the reaction cell to 0°C. Increase concentration of the trap (amine/alkene). |
| High Voltage (>10V) | Low Conductivity | Add more supporting electrolyte ( |
| By-product: Methylpyridazine | H-Abstraction | The radical abstracted a hydrogen instead of coupling. Increase substrate concentration. |
Electrochemical Setup Diagram
Caption: Standard undivided cell configuration for the electrochemical oxidation of sulfinates.
References
-
Electrochemical Sulfinate Oxidation (General Mechanism): Mei, H., et al. "Chemistry of electrochemical oxidative reactions of sulfinate salts."[3] Green Chemistry, 2020 , 22, 3028-3059.[3]
-
Electrochemical C-H Sulfonylation (Pyridine/Heterocycle Functionalization): Yuan, Y., et al. "Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates."[2] Nature Communications, 2020 , 11, 1-9.
-
Synthesis of Sulfonamides via Sulfinate Oxidation: Wang, L., et al. "Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I."[4] The Journal of Organic Chemistry, 2019 , 84, 1438–1446.
-
Radical C-H Functionalization of Pyridazines: Knauber, T., et al. "Radical mediated C-H functionalization of 3,6-dichloropyridazine."[5] Tetrahedron, 2015 , 71, 5776-5781.
-
Compound Data: PubChem. "Sodium 6-methylpyridazine-3-sulfinate (CID 137949080)."[6] National Library of Medicine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of electrochemical oxidative reactions of sulfinate salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium 6-methylpyridazine-3-sulfinate | C5H5N2NaO2S | CID 137949080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Palladium-Catalyzed Desulfinative Cross-Coupling of Heteroaryl Sulfinates
Part 1: Strategic Overview & Application Context
The Challenge: The "2-Pyridyl Problem" in Cross-Coupling
In modern drug discovery, heteroaryl-heteroaryl bonds are ubiquitous. However, constructing these motifs using traditional Suzuki-Miyaura coupling is notoriously difficult, particularly for 2-substituted nitrogen heterocycles (e.g., 2-pyridyl).
-
Instability: 2-Pyridyl boronic acids are prone to rapid protodeboronation.
-
Purification: Boron byproducts can be difficult to remove from polar heterocyclic products.
-
Atom Economy: MIDA boronates and trifluoroborates offer stability but add synthetic steps and reduce atom economy.
The Solution: Desulfinative Cross-Coupling
The palladium-catalyzed desulfinative cross-coupling of heteroaryl sulfinates (
Key Advantages:
-
Bench Stability: Unlike 2-pyridyl boronates, heteroaryl sulfinate salts are air- and moisture-stable solids that can be stored indefinitely.
-
Orthogonality: The sulfinate group tolerates conditions that would destroy boronic acids.
-
In-Situ Generation: Sulfinates can be generated in situ from "latent" sulfones (e.g.,
-nitrile sulfones), allowing for a one-pot diversification workflow.
Part 2: Mechanistic Insight[2][3][4]
Understanding the mechanism is critical for troubleshooting. Unlike standard cross-couplings, this reaction involves a unique desulfination step (
The Catalytic Cycle
-
Oxidative Addition: Active Pd(0) inserts into the Aryl-Halide bond (Ar-X).
-
Transmetalation: The heteroaryl sulfinate (
) displaces the halide on the Pd(II) center. -
Desulfination (Critical Step): The Pd(II)-sulfinate complex undergoes
extrusion.[1]-
Note: For electron-deficient heterocycles (e.g., pyridine), this step is often rate-limiting. The coordination of nitrogen to palladium can stabilize the pre-extrusion intermediate, requiring higher temperatures to drive
loss.
-
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Diagram 1: Desulfinative Catalytic Cycle
Caption: The catalytic cycle highlights the unique SO2 extrusion step, which distinguishes this pathway from Suzuki or Stille couplings.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Sodium Heteroaryl Sulfinates
Before coupling, you must access the sulfinate. This method uses the "Willis Reagent" approach or simple reduction of sulfonyl chlorides.
Reagents:
-
Heteroaryl halide (bromide or chloride)[2]
-
Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) or similar "masked" sulfinate precursor.
-
Base: NaOtBu or similar.[3]
Step-by-Step:
-
Nucleophilic Substitution: React the heteroaryl halide with the masked sulfinate precursor (e.g., isopropyl ester sulfinate) in DMSO/THF.
-
Deprotection: Treat the intermediate sulfone with a base (e.g., NaOtBu) to trigger the retro-Michael elimination.
-
Isolation: The sodium sulfinate precipitates. Filter, wash with EtOAc (to remove organics), and dry.
-
Checkpoint: The resulting solid should be a free-flowing white/off-white powder. If sticky, residual DMSO is present; wash with additional EtOAc.
-
Protocol B: Standard Cross-Coupling (Pd-Catalyzed)
This protocol is optimized for coupling 2-pyridyl sulfinates with aryl bromides.
Materials Table:
| Component | Reagent | Equiv/Conc. | Role |
| Catalyst | 5.0 mol% | Precatalyst | |
| Ligand | 10.0 mol% | Electron-rich, bulky ligand stabilizes Pd(0) | |
| Substrate A | Aryl Bromide | 1.0 equiv | Electrophile |
| Substrate B | Sodium Heteroaryl Sulfinate | 1.5 - 2.0 equiv | Nucleophile (Excess required) |
| Base | 2.0 - 3.0 equiv | Neutralizes | |
| Solvent | 1,4-Dioxane (anhydrous) | 0.2 M | High boiling point, good solubility |
Procedure:
-
Setup: In a glovebox or under active
flow, charge a reaction vial (equipped with a stir bar) with , , the aryl bromide, the sulfinate salt, and the carbonate base.-
Expert Tip: Premixing Pd and Ligand in a small amount of solvent for 5 mins before adding substrates can improve reproducibility by ensuring active catalyst formation (
).
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the vial with a crimp cap or Teflon-lined screw cap.
-
Reaction: Heat the reaction block to 100–110 °C with vigorous stirring (800 rpm).
-
Time: Typically 16–24 hours.
-
Visual Check: The reaction mixture often turns dark brown/black. This is normal. If it remains pale yellow, the catalyst may not have activated (check
ingress).
-
-
Workup:
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Diagram 2: Experimental Workflow
Caption: Operational workflow from reagent setup to product isolation.
Part 4: Troubleshooting & Optimization (Expert Tips)
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Ensure strict |
| Homocoupling of Sulfinate | Oxidative Conditions | Sulfinates can homocouple to form biaryls under oxidative stress. Ensure inert atmosphere. Reduce sulfinate loading slightly. |
| Protodesulfination (Ar-H) | Moisture/Proton Source | The Pd-Aryl intermediate captures a proton instead of coupling. Use anhydrous solvents and dry bases ( |
| Stalled Reaction | Free |
Part 5: References
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Source: Journal of the American Chemical Society (2020).[5] URL:[Link]
-
Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners. Source: Organic Letters (2017).[6] URL:[Link]
-
Synthesis of Heteroaryl Sulfinates in Continuous Flow for Use in Palladium-Catalyzed Cross-Coupling. Source: Organic Letters (2020).[1][7] URL:[Link]
-
Reductant-Free Cross-Electrophile Synthesis of Di(hetero)arylmethanes by Palladium-Catalyzed Desulfinative C-C Coupling. Source: Angewandte Chemie International Edition (2022).[8] URL:[Link]
Sources
- 1. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Reductant‐Free Cross‐Electrophile Synthesis of Di(hetero)arylmethanes by Palladium‐Catalyzed Desulfinative C−C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 6-Methylpyridazine-3-Sulfinate Derivatives
Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating technical guide for the scalable synthesis of 6-methylpyridazine-3-sulfinate derivatives using both continuous flow and palladium-catalyzed batch methodologies.
Mechanistic Rationale & Strategic Approaches
Heteroaromatic sulfinates, particularly diazine derivatives like 6-methylpyridazine-3-sulfinate, are highly valued in medicinal chemistry. They serve as bench-stable cross-coupling partners for C(sp2)-C(sp2) bond formation and act as direct precursors to complex sulfonamides[1]. However, the electron-deficient nature of the pyridazine ring renders traditional batch lithiation-sulfination highly problematic. The transient 6-methylpyridazin-3-yllithium intermediate is exceptionally prone to rapid degradation, ring-opening, or dimerization before it can be successfully trapped by sulfur dioxide[2].
To overcome these thermodynamic and kinetic barriers, two orthogonal, scalable methodologies have been established:
-
Microreactor-Mediated Continuous Flow: By restricting the residence time of the lithiated intermediate to less than one second, kinetic degradation pathways are outcompeted by the rapid electrophilic quench with SO₂[1].
-
Palladium-Catalyzed Sulfination: For environments lacking flow infrastructure, a redox-neutral Pd(II)-catalyzed cross-coupling utilizing the solid SO₂ surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provides a robust, batch-friendly alternative[3].
Process Visualization
Fig 1: Scalable synthetic workflows for 6-methylpyridazine-3-sulfinate derivatives.
Experimental Methodologies
Protocol A: Microreactor-Mediated Continuous Flow Lithiation-Sulfination
Causality & Design: The critical parameter in this workflow is the residence time between lithium-halogen exchange and SO₂ trapping. Using a microfluidic T-mixer ensures ultra-fast mixing and immediate heat dissipation. n-Butyllithium (n-BuLi) must be used as the limiting reagent; excess n-BuLi reacts with SO₂ to form valeric acid impurities that co-precipitate with the desired product, severely complicating purification[2].
Step-by-Step Methodology:
-
System Priming: Flush a continuous flow setup (comprising PTFE T-mixers, ID 0.5 mm, and PFA tubular reactors, ID 0.8 mm) with anhydrous THF at 10 mL/min. Submerge the lithiation reactor loop in a -78 °C dry ice/acetone bath.
-
Reagent Preparation:
-
Stream A: 3-bromo-6-methylpyridazine (0.20 M in anhydrous THF).
-
Stream B:n-BuLi (0.19 M in hexanes) – Strictly the Limiting Reagent.
-
Stream C: SO₂ (0.40 M in THF).
-
-
Lithiation: Pump Stream A and Stream B at equal flow rates into T-mixer 1. Adjust the flow rate to ensure the residence time in the subsequent delay loop is exactly 0.8 seconds[2].
-
Sulfination: The effluent from the delay loop immediately enters T-mixer 2, where it intersects with Stream C (SO₂).
-
Isolation: Collect the output stream in a flask at room temperature. The lithium 6-methylpyridazine-3-sulfinate will precipitate directly at the mixing point. Filter the solid and wash with cold heptane to remove non-polar impurities.
-
Validation & QC: Self-Validating Step — Dissolve a 5 mg aliquot of the precipitate in D₂O for ¹H-NMR. The complete absence of starting material and a distinct upfield shift in the pyridazine aromatic protons confirms quantitative conversion and structural integrity.
Protocol B: Palladium-Catalyzed Batch Sulfination via DABSO Surrogate
Causality & Design: DABSO acts as a safe, easily handled, bench-stable source of SO₂. The selection of isopropanol as the solvent is highly strategic: it acts as both the reaction medium and a mild reductant, facilitating the reduction of the Pd(II) precatalyst to the active Pd(0) species without requiring additional, potentially reactive reducing agents.
Step-by-Step Methodology:
-
Catalyst Activation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine Pd(OAc)₂ (5 mol%) and CataCXium A (7.5 mol%).
-
Reagent Loading: Add 3-iodo-6-methylpyridazine (1.0 equiv) and DABSO (0.6 equiv, delivering 1.2 equiv of SO₂). Note: Iodides are heavily preferred over bromides to ensure rapid oxidative addition under these mild conditions[3].
-
Reaction Execution: Inject degassed isopropanol (to reach a 0.2 M concentration) and heat the suspension to 70 °C for 8 hours. The generation of DABCO from the DABSO reagent acts as the in situ base.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and precipitate the ammonium sulfinate salt using diethyl ether.
-
Validation & QC: Self-Validating Step — To confirm the nucleophilicity of the isolated sulfinate, react a small aliquot with benzyl bromide (1.2 equiv) in DMF at 50 °C for 2 hours. Complete conversion to the benzyl sulfone (verified via LC-MS) validates the integrity of the active sulfinate salt[4].
Quantitative Process Metrics
| Parameter | Route A: Continuous Flow | Route B: Pd-Catalyzed Batch | Mechanistic Driver / Causality |
| Primary Reagent | n-BuLi & SO₂ gas | DABSO & Pd(OAc)₂ | Flow requires rapid kinetics; Batch requires safe, stable surrogates[2]. |
| Reaction Time | < 1 second (Lithiation) | 4 - 12 hours | Lithiated pyridazines degrade rapidly[1]; Pd-catalysis is turnover-limited[3]. |
| Scalability | Multigram (High throughput) | Gram-scale | Flow bypasses cryogenic batch limits[2]; Batch is limited by DABSO solubility. |
| Byproduct Profile | Valerate salts (if BuLi excess) | Amine hydroiodide salts | BuLi directly attacks SO₂[2]; DABSO releases DABCO which acts as a base. |
Downstream Functionalization: Self-Validating Assays
To prove the synthetic utility and stability of the synthesized 6-methylpyridazine-3-sulfinate derivatives, the following downstream transformations serve as excellent functional assays:
-
C(sp2)-C(sp2) Cross-Coupling: The lithium sulfinate salt generated from Protocol A can be directly coupled with diverse heteroaryl bromides. Utilizing Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (3 equiv) in 1,4-dioxane at 140 °C yields bis-heteroaryl motifs in >80% yield[1][2]. This validates the C-S bond's ability to undergo desulfinative cross-coupling.
-
One-Pot Sulfonamide Synthesis: The ammonium sulfinate salt generated from Protocol B can be directly converted to a sulfonamide. Treatment of the crude sulfinate with an aqueous solution of a secondary amine and sodium hypochlorite (bleach) triggers oxidative chlorination to the sulfonyl chloride, followed by immediate amine trapping[3]. This system is self-validating; the rapid formation of the stable sulfonamide confirms the initial presence of the transient sulfinate.
References
-
Continuous Flow as Enabling Technology: Synthesis of Heteroaromatic Sulfinates as Bench Stable Cross-Coupling Partners. Organic Letters (PubMed).[Link]
-
One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Organic Chemistry Portal / Synlett.[Link]
-
Palladium(II)-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox-Neutral, Phosphine-Free Transformation. ResearchGate.[Link]
-
The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Asian Journal of Organic Chemistry.[Link]
Sources
- 1. Continuous Flow as Enabling Technology: Synthesis of Heteroaromatic Sulfinates as Bench Stable Cross-Coupling Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Application Note: One-Pot C-H Functionalization using Baran Diversinate™ Reagents
Executive Summary & Scientific Rationale
Baran Diversinates™ (Zinc sulfinate salts) represent a paradigm shift in Late-Stage Functionalization (LSF). Unlike traditional cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) which requires pre-functionalized handles (halides, boronates), Diversinates harness innate C-H functionalization .
This protocol details the one-pot, radical-mediated C-H functionalization (alkylation and arylation) of heterocycles.[1] The method utilizes zinc bis(alkanesulfinate) or bis(arenesulfinate) salts initiated by an oxidant (typically tert-butyl hydroperoxide, TBHP) to generate carbon-centered radicals. These electrophilic or nucleophilic radicals react with heterocycles at their most naturally reactive positions (Minisci-type reactivity), enabling the rapid generation of analogs ("SAR by purchase") directly from complex lead compounds.
Key Advantages
-
Operational Simplicity: "Dump-and-stir" protocol; open to air and moisture.
-
Orthogonality: Compliments Pd-catalyzed cross-coupling; targets C-H bonds rather than halides.
-
Chemoselectivity: Tolerates amines, alcohols, carboxylic acids, and halides.
Mechanism of Action
The reaction proceeds via a radical mechanism involving the oxidative desulfinylation of the zinc sulfinate salt.
Mechanistic Pathway[2][3]
-
Radical Generation: The zinc sulfinate is oxidized by TBHP to form a sulfonyl radical (
). -
Desulfinylation: The sulfonyl radical extrudes sulfur dioxide (
), releasing the reactive carbon-centered radical ( ). -
Radical Addition: The radical attacks the heterocycle. For basic heterocycles (e.g., pyridines), protonation by an acid additive (TFA) enhances electrophilicity, directing nucleophilic alkyl radicals to the C2/C4 positions.
-
Rearomatization: Oxidative hydrogen atom transfer restores aromaticity, yielding the functionalized product.
Figure 1: Mechanistic pathway of Zinc Sulfinate-mediated C-H functionalization. The cycle relies on oxidative radical generation and subsequent trapping by the heterocycle.
Reagent Selection Guide
While the user prompt mentions "Arylation," the Diversinate toolkit is most famous for Alkylation and Fluoroalkylation . However, the protocol is adaptable. Select your reagent and solvent system based on the radical species:
| Reagent Class | Examples (Diversinates™) | Radical Type | Preferred Solvent System | Additives |
| Fluoroalkyl | TFMS (Trifluoromethyl)DFMS (Difluoromethyl) | Electrophilic | DCM / Water (2.5 : 1) | None (usually) |
| Alkyl | IPS (Isopropyl)EMS (Ethyl)Cyclohexyl | Nucleophilic | DMSO / Water (2.5 : 1) | TFA (1.0 eq) |
| Aryl | Zinc Phenylsulfinate* | Neutral/Nucl. | DMSO / Water (2.5 : 1) | TFA (optional) |
> Note: For strict "Arylation" (installing a phenyl ring), Zinc Phenylsulfinates can be used, though the Baran Lab often employs Boronic Acids (Minisci) for this specific transformation. The protocol below is optimized for Zinc Sulfinates.
Experimental Protocol: One-Pot C-H Functionalization
Safety Note: TBHP is an oxidizer. Work in a fume hood. Reactions may evolve
Materials
-
Substrate: Heterocycle (1.0 equiv, 0.1–0.5 mmol scale recommended for initial screen).
-
Reagent: Zinc Sulfinate (Diversinate) (3.0 equiv).
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv).
-
Solvent: Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).
-
Additive: Trifluoroacetic Acid (TFA) (0–1.0 equiv).
Step-by-Step Procedure
-
Setup (The "Dump"):
-
To a standard vial (equipped with a stir bar), add the Heterocycle (1.0 equiv).
-
Add the Zinc Sulfinate Reagent (3.0 equiv).
-
If using Alkyl/Aryl Sulfinates: Add DMSO and Water (2.5:1 ratio). Concentration ~0.1 M to 0.2 M.
-
If using Fluoroalkyl Sulfinates (TFMS/DFMS): Add DCM and Water (2.5:1 ratio).
-
Optional: Add TFA (1.0 equiv) if the substrate is a basic nitrogen heterocycle (e.g., pyridine, quinoline) and you are using nucleophilic alkyl radicals.
-
-
Initiation:
-
Cool the mixture to 0 °C (ice bath) or Room Temperature (depending on substrate stability).
-
Add TBHP (70% aq., 3.0 equiv) dropwise with vigorous stirring.
-
Note: The reaction is biphasic in DCM/Water; vigorous stirring is critical.
-
-
Reaction (The "Stir"):
-
Workup:
-
Quench: Add saturated aq. NaHCO₃ (sodium bicarbonate) to neutralize TFA and solubilize zinc byproducts.
-
Extraction: Extract with DCM or EtOAc (3x).
-
Wash: Wash combined organics with brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via flash column chromatography.
-
Figure 2: Operational workflow for One-Pot Diversinate Functionalization.
Troubleshooting & Optimization (Expertise)
1. Regioselectivity Issues:
-
Observation: Mixture of isomers (e.g., C2 vs C4 on pyridine).
-
Solution: Regioselectivity is dominated by electronic matching.
-
Nucleophilic Radicals (Alkyl): Target the most electron-deficient position (protonated C2/C4). Adding TFA increases the electron deficiency of the ring, often improving selectivity and yield.
-
Electrophilic Radicals (CF3/DFMS): Target electron-rich positions.[3] Do not use TFA, as protonation deactivates the ring toward electrophilic attack.
-
2. Low Conversion:
-
Cause: Radical quenching or inefficient initiation.
-
Solution: "Reloading." Add a second batch of Sulfinate (2.0 eq) and TBHP (2.0 eq) after 4 hours.
-
Solvent Switch: If using DCM/Water and solubility is poor, switch to DMSO/Water.
3. "Arylation" Specifics:
-
If you specifically require Arylation (adding a phenyl group) and the Zinc Sulfinate yield is low, consider the Borono-Minisci protocol (Aryl Boronic Acid + AgNO3 + K2S2O8). However, for Diversinates (Zinc salts), ensure you are using DMSO as the co-solvent to maximize solubility of the aryl-zinc species.
Case Study Data Summary
Representative yields using standard Diversinate protocols (Nature 2012).
| Substrate | Reagent | Product (Functional Group) | Yield | Conditions |
| Caffeine | TFMS | 8-Trifluoromethyl-caffeine | 79% | DCM/H2O, RT |
| Papaverine | DFMS | Difluoromethyl-analog | 60% | DCM/H2O, 0°C |
| Pyridine | Zn(iPr)₂ | 2-Isopropyl-pyridine | 55% | DMSO/H2O, TFA, 50°C |
| Quinine | TFMS | CF3-Quinine | 62% | DCM/H2O, RT |
References
-
Original Discovery (Nature): Fujiwara, Y., Dixon, J., O’Hara, F., et al. (2012).[4] Practical and innate carbon–hydrogen functionalization of heterocycles.[1][5][2][6][7][8] Nature, 492, 95–99. [Link]
-
Detailed Protocol (Nature Protocols): O’Hara, F., Baxter, R. D., O’Brien, A. G., et al. (2013).[4] Preparation and purification of zinc sulfinate reagents for drug discovery. Nature Protocols, 8, 1042–1047. [Link]
-
Mechanism & Scope (JACS): O’Hara, F., Blackmond, D. G., & Baran, P. S. (2013).[4] Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134.[6] [Link]
Sources
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Baran Group – Prof. Product Portal [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Reagents for the Installation of Bioisosteric Pyridazine Rings: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Moiety as a Privileged Bioisostere in Medicinal Chemistry
The strategic replacement of common structural motifs, such as phenyl rings, with bioisosteric analogues is a cornerstone of modern drug discovery. This practice allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, often leading to improved efficacy, selectivity, and safety profiles.[1][2] The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a valuable bioisostere due to its unique electronic and structural characteristics.[1][3][4]
Compared to a phenyl ring, the pyridazine core offers a lower lipophilicity and a higher dipole moment, which can enhance aqueous solubility and facilitate favorable interactions with biological targets.[5] The two nitrogen atoms act as hydrogen bond acceptors, providing additional points of interaction with protein active sites.[3][4] Furthermore, the pyridazine scaffold is relatively stable to metabolic degradation and can influence the pKa of neighboring functional groups. Its incorporation into drug candidates has been shown to mitigate interactions with the hERG potassium channel, a key factor in cardiotoxicity. The recent FDA approval of drugs like relugolix and deucravacitinib, which feature a pyridazine core, underscores the growing importance of this heterocycle in pharmaceutical development.[3]
This comprehensive guide provides an in-depth exploration of the key reagents and methodologies for the installation of pyridazine and pyridazinone rings, with a focus on practical applications and the underlying chemical principles that govern these transformations.
I. The Classical Approach: Condensation of 1,4-Dicarbonyl Systems with Hydrazines
The most established and widely utilized method for the synthesis of pyridazine rings involves the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine or a substituted hydrazine.[6][7][8] This approach is valued for its reliability and the ready availability of starting materials.
Causality and Mechanistic Insights
The reaction proceeds through a sequential nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons. The initial attack forms a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, leads to the formation of a dihydropyridazine.[6][8] A final oxidation step, which can occur spontaneously or be induced by an oxidizing agent, yields the aromatic pyridazine ring. The choice of solvent and catalyst can significantly influence the reaction rate and yield. Acidic or basic conditions are often employed to facilitate the condensation and dehydration steps.
Diagram: Generalized Mechanism of Pyridazine Formation from 1,4-Dicarbonyls
Caption: Mechanism of pyridazine synthesis from 1,4-dicarbonyls and hydrazine.
Application Note: Synthesis of Pyridazin-3(2H)-ones from γ-Keto Acids
A common variation of this method involves the use of γ-keto acids or their esters to construct pyridazin-3(2H)-one scaffolds, which are prevalent in many biologically active molecules.[9] The reaction with hydrazine hydrate typically proceeds under reflux in a protic solvent like ethanol.
| Parameter | Condition | Rationale |
| Starting Materials | γ-Keto acid or ester, Hydrazine hydrate | Readily available and provides a direct route to the pyridazinone core. |
| Solvent | Ethanol or Methanol | Protic solvent facilitates proton transfer steps in the mechanism. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization reactions. |
| Reaction Time | 1-18 hours | Dependent on the reactivity of the specific γ-keto acid. |
| Work-up | Cooling, filtration, and recrystallization | Often, the product precipitates from the reaction mixture upon cooling. |
Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one from Ethyl Levulinate
This protocol is adapted from the foundational work in pyridazinone synthesis.[9]
Materials:
-
Ethyl levulinate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl levulinate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will likely precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Further purify the product by recrystallization from ethanol to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one.
II. Modern Cycloaddition Strategies for Pyridazine Synthesis
Cycloaddition reactions offer a powerful and often more convergent approach to the synthesis of pyridazine rings, allowing for the rapid construction of complex, highly substituted derivatives.
A. Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions of 1,2,4,5-Tetrazines
The IEDDA reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile (such as an alkyne or enol ether) is a particularly efficient method for pyridazine synthesis.[10][11][12] This reaction is characterized by its high regioselectivity, broad substrate scope, and often mild reaction conditions.[13]
Causality and Mechanistic Insights
The reaction is initiated by a [4+2] cycloaddition of the tetrazine (the diene) and the alkyne (the dienophile). This forms a transient bicyclic intermediate which readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to afford the aromatic pyridazine ring. The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the tetrazine and the alkyne.
Diagram: IEDDA Reaction for Pyridazine Synthesis
Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.
Application Note: Synthesis of Highly Substituted Pyridazines
The IEDDA approach is particularly advantageous for accessing pyridazines with diverse substitution patterns that may be difficult to obtain through classical condensation methods. The reaction often proceeds without the need for a catalyst and can be performed in a variety of solvents.
| Parameter | Condition | Rationale |
| Starting Materials | Substituted 1,2,4,5-tetrazine, Alkyne or other dienophile | Allows for precise control over the final substitution pattern of the pyridazine. |
| Solvent | Toluene, Dioxane, or HFIP | Solvent choice can influence reaction rate and selectivity. |
| Temperature | 40-150 °C | Dependent on the reactivity of the specific tetrazine and dienophile. |
| Reaction Time | 1-24 hours | Generally proceeds to completion within a reasonable timeframe. |
| Work-up | Solvent evaporation and purification by chromatography | The reaction is often clean, simplifying purification. |
Protocol: General Procedure for IEDDA Synthesis of Pyridazines
This protocol provides a general framework for the IEDDA reaction between a tetrazine and an alkyne.
Materials:
-
Substituted 1,2,4,5-tetrazine
-
Substituted alkyne
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard equipment for column chromatography
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the substituted 1,2,4,5-tetrazine (1.0 eq).
-
Dissolve the tetrazine in anhydrous toluene.
-
Add the substituted alkyne (1.2 eq) to the reaction mixture.
-
Heat the reaction to 110 °C and stir for 12-24 hours, or until the characteristic color of the tetrazine has dissipated.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyridazine.
B. Other Cycloaddition Routes
While the IEDDA reaction of tetrazines is highly prominent, other cycloaddition strategies are also valuable for pyridazine synthesis. These include:
-
[4+2] Cycloaddition of 1,2,3-Triazines: Electron-deficient 1,2,3-triazines can react with electron-rich dienophiles like 1-propynylamines in an aza-Diels-Alder reaction to yield pyridazines.[14] This method offers a metal-free and neutral reaction condition with good functional group tolerance.[14][15]
-
[4+2] Annulation of Hydrazones: Copper-catalyzed cyclization of β,γ-unsaturated hydrazones provides a route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines.[15] This method demonstrates good regioselectivity and functional group tolerance.[15]
III. Novel Strategies: Skeletal Editing of Pyridines
A recent and innovative approach to pyridazine synthesis involves the skeletal editing of readily available pyridine starting materials.[5] This strategy circumvents the need for traditional dissonant starting materials like 1,4-dicarbonyls.
Causality and Mechanistic Insights
This method involves a multi-step sequence starting with the N-amination of a 2-chloropyridine, followed by azidation. The resulting N-amino-2-azidopyridinium cation undergoes a photoinitiated rearrangement, leading to the extrusion of a carbon atom and the incorporation of a nitrogen atom to form the pyridazine ring. This transformation effectively bridges the synthetic gap between the vast chemical space of pyridines and the valuable, yet less accessible, pyridazines.[5]
Diagram: Pyridine-to-Pyridazine Skeletal Editing Workflow
Caption: Workflow for the skeletal editing of pyridines to pyridazines.
Application Note: Accessing Novel Pyridazine Scaffolds
This cutting-edge technique allows medicinal chemists to leverage the extensive existing knowledge and synthetic routes for pyridines to rapidly generate novel pyridazine analogues for structure-activity relationship (SAR) studies. While the multi-step nature and potential for exothermic decomposition of intermediates may limit its large-scale applicability, it is a powerful tool for discovery chemistry.[5]
IV. Conclusion and Future Outlook
The installation of pyridazine rings is a critical capability in modern medicinal chemistry. While the classical condensation of 1,4-dicarbonyl compounds with hydrazines remains a robust and reliable method, modern cycloaddition reactions, particularly the IEDDA of tetrazines, have provided more efficient and versatile routes to complex pyridazine derivatives. The advent of skeletal editing techniques further expands the synthetic chemist's toolbox, enabling access to previously challenging scaffolds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, scale of the reaction, and the functional group tolerance required for the specific drug discovery program. As the importance of the pyridazine bioisostere continues to grow, the development of even more efficient, selective, and sustainable methods for its installation will remain an active area of research.
References
- Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- MDPI. (2022, October 18).
- Organic Chemistry Portal. (2021).
- ACS Publications. (2015, July 9).
- PubMed. (2023, March 15). The pyridazine heterocycle in molecular recognition and drug discovery.
- Organic Chemistry Portal. Synthesis of pyridazines.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.
- ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones.
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
- Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
- Product Class 8: Pyridazines.
- Encyclopedia.pub. (2023, September 7). Characterization of Pyridazine Bioisosteres and Their Effects.
- Research Journal of Pharmacy and Technology. (2020, July 3).
- Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Pyridazinone: Current Progress in Synthesis of its Deriv
- Pyrazoles and pyridazines
- Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA.
- Organic Letters. (2008, December 15). A Novel and Convenient Protocol for Synthesis of Pyridazines.
- Chemistry of Heterocyclic Compounds. (2004, August 25).
- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted.
- RSC Publishing. ORGANIC CHEMISTRY.
- PMC - NIH. (2022, July 22). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
- The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers.
- Recent Progress in the Chemistry of Pyridazinones for Functional Group Transform
- ResearchGate. (2025, November 6). (PDF) Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids.
- The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Lig
- ResearchGate.
Sources
- 1. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture | MDPI [mdpi.com]
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- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds [ns1.almerja.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 12. medsci.org [medsci.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. Pyridazine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing C-H Functionalization with Sodium 6-methylpyridazine-3-sulfinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the yield and selectivity of C-H functionalization reactions utilizing Sodium 6-methylpyridazine-3-sulfinate. Given the novel nature of this specific reagent, this guide synthesizes established principles of C-H functionalization of pyridazines and the known reactivity of sulfinate salts to offer a robust framework for your experimental design and optimization.
Frequently Asked Questions (FAQs)
Here, we address common questions and challenges that may arise during your experiments with Sodium 6-methylpyridazine-3-sulfinate.
Q1: My C-H functionalization reaction with Sodium 6-methylpyridazine-3-sulfinate is showing low to no yield. What are the first parameters I should investigate?
A1: Low or no yield in a C-H functionalization reaction is a common issue that can often be resolved through a systematic troubleshooting approach. Begin by verifying the integrity and purity of all your starting materials, reagents, and solvents. Many catalysts used in C-H activation are highly sensitive to air and moisture. Once you have confirmed the quality of your reagents, focus on the following critical reaction parameters:
-
Catalyst and Ligand Selection: The choice of the transition metal catalyst and its coordinating ligand is paramount for both reactivity and selectivity. For pyridazine-based substrates, palladium, ruthenium, and iridium catalysts have shown efficacy. The electronic and steric properties of the ligand can significantly influence the reaction outcome. It is often beneficial to screen a variety of ligands to find the optimal one for your specific transformation.
-
Solvent: The reaction solvent can dramatically impact the success of the C-H functionalization. Polar aprotic solvents such as DMF or DMSO are often used, but non-polar solvents like toluene or unconventional solvents like hexafluoroisopropanol (HFIP) have also been shown to promote unique reactivity in certain C-H activation reactions.[1]
-
Temperature: C-H activation typically requires elevated temperatures to overcome the high bond dissociation energy of C-H bonds. However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired side products. Therefore, careful optimization of the reaction temperature is crucial.
-
Reaction Time: It is essential to monitor the progress of your reaction over time to determine the optimal duration. Incomplete conversion may simply require longer reaction times, while product degradation could occur if the reaction is left for too long. Techniques like TLC, GC-MS, or UHPLC are invaluable for reaction monitoring.[2]
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity of the C-H functionalization on the pyridazine ring?
A2: Achieving high regioselectivity is a significant challenge in the C-H functionalization of pyridazines due to the presence of multiple C-H bonds with similar electronic properties.[3][4] The two nitrogen atoms in the pyridazine ring are electron-withdrawing, making the ring generally electron-deficient.[3][4] The regioselectivity of radical addition to pyridazines is known to favor the C4/C5 positions.[3][4] Here are some strategies to improve regioselectivity:
-
Directing Groups: The use of a directing group on your substrate is one of the most powerful strategies to control regioselectivity. The directing group coordinates to the metal catalyst and brings it into close proximity to a specific C-H bond, favoring its activation.
-
Steric Hindrance: The steric environment around the C-H bonds can influence selectivity. Bulky substituents on your substrate or ligand can block access to certain C-H bonds, favoring functionalization at less sterically hindered positions. The methyl group at the 6-position of your Sodium 6-methylpyridazine-3-sulfinate will likely influence the regioselectivity of the reaction.
-
Solvent and Additives: The choice of solvent and the use of additives can sometimes tune the regioselectivity. For radical reactions involving sulfinate salts, the solvent and pH can influence the relative contribution of opposing directing factors.[3][4]
-
Catalyst Control: Different transition metal catalysts can exhibit different intrinsic selectivities for C-H bond activation. Screening different metals (e.g., Pd, Ru, Ni, Ir) may reveal a catalyst that provides the desired regioselectivity.[5]
Q3: My reaction appears to stall before reaching full conversion. What could be the cause and how can I address it?
A3: Reaction stalling can be attributed to several factors, particularly when working with nitrogen-containing heterocycles like pyridazine:
-
Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms of the pyridazine ring can coordinate strongly to the metal catalyst, leading to catalyst inhibition or deactivation.[6][7][8] This is a well-documented challenge in the C-H functionalization of N-heterocycles.[6][7][8] To mitigate this, you can try:
-
Increasing the catalyst loading.
-
Using ligands that are more strongly coordinating to the metal center, which can prevent the substrate from displacing them.
-
Employing a two-phase solvent system or additives that can modulate the coordination of the pyridazine nitrogen to the catalyst.
-
-
Reagent Degradation: Sodium 6-methylpyridazine-3-sulfinate, like other sulfinate salts, can be susceptible to oxidation or other degradation pathways under the reaction conditions, especially at elevated temperatures or in the presence of strong oxidants. Ensure the reagent is of high purity and consider adding it portion-wise to the reaction mixture.
-
Product Inhibition: The functionalized pyridazine product may also act as a catalyst inhibitor, slowing down the reaction as its concentration increases.
Q4: What is the likely mechanism of C-H functionalization when using Sodium 6-methylpyridazine-3-sulfinate, and how can understanding it help in troubleshooting?
A4: Sodium sulfinates are versatile reagents that can participate in C-H functionalization through different mechanistic pathways, primarily depending on the reaction conditions.
-
Radical Pathway: In the presence of an oxidant (like a peroxide) or under photoredox or electrochemical conditions, sulfinate salts can undergo a one-electron oxidation to form a sulfonyl radical.[9][10][11][12] This highly reactive radical can then add to an electron-deficient heterocycle like pyridazine in a Minisci-type reaction.[3][4][13][14] Understanding this pathway is crucial because factors that influence radical stability and reactivity, such as the choice of oxidant and solvent, will directly impact the reaction's success.
-
Palladium-Catalyzed Pathway: In palladium-catalyzed reactions, sulfinate salts can act as nucleophilic coupling partners.[15] The catalytic cycle would likely involve the oxidative addition of an aryl halide to a Pd(0) species, followed by a desulfinative cross-coupling with the sulfinate, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. In this scenario, the efficiency of each step in the catalytic cycle is critical, and issues like slow reductive elimination can be a bottleneck.
A generalized radical addition mechanism is depicted below:
Caption: Generalized radical pathway for C-H sulfonylation.
Troubleshooting Guide: A Systematic Approach to Improving Yield
When faced with a low-yielding C-H functionalization reaction, a systematic approach to optimization is key. The following table provides a checklist of potential causes and suggested solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Reagent Quality: Impure or degraded starting materials, catalyst, or solvent. | - Use freshly purified starting materials and anhydrous, degassed solvents. - Store sensitive reagents under an inert atmosphere. |
| Inactive Catalyst: Catalyst has been deactivated by air, moisture, or impurities. | - Ensure the reaction is set up under a rigorously inert atmosphere (e.g., using a glovebox or Schlenk line). - Consider pre-activating the catalyst. | |
| Suboptimal Temperature: Reaction temperature is too low for C-H activation or too high, leading to decomposition. | - Screen a range of temperatures (e.g., 80°C, 100°C, 120°C). - Monitor for signs of decomposition at higher temperatures. | |
| Incorrect Solvent: The chosen solvent may not be suitable for the reaction. | - Screen a variety of solvents with different polarities (e.g., Toluene, Dioxane, DMF, DMSO, HFIP).[1] | |
| Poor Regioselectivity | Lack of Directing Group: No functional group on the substrate to direct the catalyst to a specific C-H bond. | - If possible, modify the substrate to include a directing group. |
| Steric and Electronic Effects: Inherent steric and electronic properties of the substrate favor multiple reaction sites. | - Modify the steric bulk of the ligand or substrate. - Altering the electronic properties of the substrate with electron-donating or -withdrawing groups can influence selectivity. | |
| Reaction Mechanism: The dominant reaction pathway may not favor the desired isomer. | - For radical reactions, changing the solvent or pH can sometimes tune the regioselectivity.[3][4] | |
| Reaction Stalls | Catalyst Inhibition: Pyridazine nitrogen is poisoning the catalyst.[6][7][8] | - Increase catalyst loading. - Screen different ligands. - Consider using a Lewis acid additive to mask the pyridazine nitrogen. |
| Reagent Decomposition: The sulfinate reagent is not stable under the reaction conditions. | - Add the sulfinate reagent slowly or in portions over the course of the reaction. - Lower the reaction temperature if possible. |
Experimental Protocols: A Starting Point for Optimization
The following protocols provide a general framework for setting up and optimizing a C-H functionalization reaction with Sodium 6-methylpyridazine-3-sulfinate. These should be adapted based on your specific substrate and desired transformation.
Protocol 1: Palladium-Catalyzed C-H Arylation (Hypothetical)
This protocol is based on general procedures for the palladium-catalyzed C-H arylation of N-heterocycles.[5][6]
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add your pyridazine-containing substrate (1.0 equiv), aryl halide (1.2-2.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%), and a base/oxidant (e.g., Ag₂CO₃ or K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add Sodium 6-methylpyridazine-3-sulfinate (1.5 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Stir the reaction mixture at a predetermined temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Radical-Mediated C-H Functionalization
This protocol is adapted from general procedures for the radical C-H functionalization of heteroarenes using sulfinate salts.[3][4][10][13][14]
-
In a round-bottom flask, dissolve your pyridazine-containing substrate (1.0 equiv) in a suitable solvent (e.g., a mixture of an organic solvent and water).
-
Add Sodium 6-methylpyridazine-3-sulfinate (2.0-3.0 equiv).
-
Add an oxidant (e.g., tert-butyl hydroperoxide (TBHP) or (NH₄)₂S₂O₈, 3.0-5.0 equiv).
-
Stir the reaction at a suitable temperature (e.g., room temperature to 90°C) for 4-24 hours. The reaction can be initiated by heating or, in some cases, by visible light if a photocatalyst is used.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated solution of sodium thiosulfate if a peroxide was used).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
A logical approach is essential when troubleshooting a challenging reaction. The following diagram illustrates a decision-making workflow for addressing low-yield C-H functionalization reactions.
Caption: A logical flowchart for troubleshooting low-yield C-H functionalization reactions.
References
-
Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chem Commun (Camb). 2017 Oct 24;53(85):11709-11712. Available at: [Link]
-
Radical C—H Functionalization of Heteroarenes Under Electrochemical Control. PMC. Available at: [Link]
-
Recent advances of sodium sulfinates in radical reactions. ResearchGate. Available at: [Link]
-
Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. 2015 Oct 16. Available at: [Link]
-
Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. PMC. Available at: [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. 2021 Sep 29. Available at: [Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. Available at: [Link]
-
Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. 2013 Jul 17. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
-
Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines. PMC. Available at: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available at: [Link]
-
Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
-
Practical and innate C–H functionalization of heterocycles. ResearchGate. Available at: [Link]
-
Radical-based regioselective C-H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability. Semantic Scholar. Available at: [Link]
-
Recent Advances in Pyridazine Chemistry. ResearchGate. Available at: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. Available at: [Link]
-
Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation. Semantic Scholar. Available at: [Link]
-
Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
A Solution to the 2-pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-oxides. PubMed. Available at: [Link]
-
Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. ResearchGate. Available at: [Link]
-
Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. Semantic Scholar. Available at: [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Semantic Scholar. Available at: [Link]
-
Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Wiley Online Library. Available at: [Link]
-
Representative protocols for C–H arylation of 1,n-diazines. ResearchGate. Available at: [Link]
-
Practical and innate C–H functionalization of heterocycles. PMC. Available at: [Link]
-
Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Decarboxylative Sulfinylation Enables a Direct, Metal-Free Access to Sulfoxides from Carboxylic Acids. PMC. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science (RSC Publishing). Available at: [Link]
-
Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature. Available at: [Link]
-
Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Bentham Science. Available at: [Link]
-
Pd-catalyzed C–H arylation of pyridazine fused 1,2,4-triazoles. ResearchGate. Available at: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. Available at: [Link]
-
Remote Meta-C−H Activation Using a Pyridine-Based Template. ACS Publications. Available at: [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]
-
Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Available at: [Link]
-
Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. ResearchGate. Available at: [Link]
-
Direct Decarboxylative C-2 alkylation of azoles through Minisci- type coupling. UNIPI. Available at: [Link]
-
Decarboxylative Coupling of Naturally Occurring Carboxylic Acids and... ResearchGate. Available at: [Link]
-
Decarboxylative Sulfinylation Enables a Direct, Metal-Free Access to Sulfoxides from Carboxylic Acids. PubMed. Available at: [Link]
-
Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. ChemRxiv. Available at: [Link]
-
CO2-Promoted photoredox-catalyzed hydrosulfonylation of alkenes with sulfinates. ResearchGate. Available at: [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. Available at: [Link]
-
Organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes. Science.org. Available at: [Link]
-
Pyridazine. University of California, Irvine. Available at: [Link]
-
Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. PMC. Available at: [Link]
-
Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
Sources
- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 3. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Radical C—H Functionalization of Heteroarenes Under Electrochemical Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00776A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion in sulfinate radical reactions
Topic: Troubleshooting Low Conversion & Yield Issues
Status: Active | Updated: February 28, 2026 Lead Scientist: Dr. A. Vance, Senior Applications Scientist
Introduction: The "Radical" Reality
You are likely here because your "Diversinate" (Zinc sulfinate) or Langlois (Sodium sulfinate) reaction stalled at 30% conversion, or your heterocycle remains stubbornly unfunctionalized.
Sulfinate reagents are powerful tools for the innate C–H functionalization of heterocycles (Baran's protocol) and photoredox trifluoromethylation (MacMillan's protocol). However, their mechanism relies on a delicate chain of oxidative radical generation, desulfonylation (usually), and radical trapping. If one link breaks—be it phase transfer limitations, catalyst poisoning, or radical quenching—the reaction fails.
This guide bypasses the textbook theory and focuses on the failure modes we see most often in the field.
Part 1: Diagnostic Workflow
Before adjusting stoichiometry, identify where the reaction is failing. Use this logic tree to diagnose your specific issue.
Figure 1: Diagnostic decision tree for isolating failure points in sulfinate radical functionalization.
Part 2: The Oxidative Protocol (Baran/Diversinates)
Context: This method uses Zinc Sulfinates (e.g., TFMS, DFMS) and an oxidant (TBHP) to generate radicals. It is often biphasic (DCM/Water).
Issue 1: The "Basic Nitrogen" Trap
Symptom: You are trying to functionalize a pyridine, quinoline, or imidazole, and you see <5% conversion. Root Cause: Basic nitrogens coordinate to the Zinc or Copper (if used) species, or simply quench the radical propagation. Furthermore, electron-rich heterocycles are poor substrates for nucleophilic alkyl radicals. The Fix:
-
Protonation is Key: Add 1.0–2.0 equivalents of TFA (Trifluoroacetic Acid) or
. -
Why? Protonating the basic nitrogen turns the heterocycle into an electron-deficient species (pyridinium salt). This activates the ring toward nucleophilic radical attack (Minisci-type reactivity) and prevents catalyst coordination.
-
Protocol Adjustment: Add the acid before adding the oxidant.
Issue 2: The Reaction Stalls at 50%
Symptom: The reaction starts well but stops after 2–3 hours. TLC shows remaining starting material. Root Cause: Radical reactions are chaotic. Reagents decompose, and the oxidant (TBHP) is consumed by side reactions (disproportionation) rather than activating the sulfinate. The Fix:
-
The "Double Dose" Strategy: Do not set up the reaction with 5 equivalents of reagent at once.
-
Start with 2.0 eq Sulfinate / 3.0 eq TBHP.
-
Stir 4 hours.
-
Check LCMS. If incomplete, add a second portion (1.0–2.0 eq Sulfinate / 2.0 eq TBHP).
-
-
Why? This maintains a steady concentration of radicals without overwhelming the system with byproducts.
Issue 3: Solubility & Phase Transfer
Symptom: The zinc sulfinate is a solid at the bottom of the flask; the substrate is in the DCM layer. Root Cause: Zinc sulfinates are water-soluble salts. The radical must generate at the interface or in the aqueous phase and transfer to the organic phase. The Fix:
-
Vigorous Stirring: If you aren't creating an emulsion, you aren't reacting. Set stir plates to >800 RPM.
-
Solvent Switch:
-
Fluoroalkyl sulfinates (TFMS, DFMS): Stick to DCM/Water (2.5:1) .
-
Alkyl sulfinates (Isopropyl, Ethyl): Switch to DMSO/Water or Anisole/Water . Alkyl radicals are less stable; DMSO helps stabilize the radical intermediates.
-
Part 3: The Photoredox Protocol (MacMillan/Langlois)
Context: Uses light, a photocatalyst (Ir, Ru), and often Sodium Triflinate (Langlois Reagent).
Issue 1: Oxygen Quenching
Symptom: No reaction, or an induction period followed by slow reaction.
Root Cause: The triplet state of the photocatalyst (
-
Degassing is Mandatory: Sparging with Argon for 10–15 minutes is superior to "freeze-pump-thaw" for these specific reactions because it actively displaces dissolved oxygen during setup.
-
Seal Integrity: Ensure your septum is not cored. Use Parafilm.
Issue 2: Catalyst Death
Symptom: The reaction mixture bleaches (loses color) and conversion stops. Root Cause: The radical intermediates are attacking the ligands of the catalyst. The Fix:
-
Concentration: Dilute the reaction. High concentrations increase the probability of radical-catalyst collisions.
-
Light Intensity: If using high-power LEDs (e.g., Kessil lamps), move the vial 2–3 cm away. Too much photon flux can generate a "radical burst" that favors termination over propagation.
Part 4: The "Desulfonylation" Switch
A critical mechanistic fork is whether the
Reaction:
| Desired Outcome | Reagent Type | Critical Parameter | Troubleshooting |
| Trifluoromethylation ( | Langlois / TFMS | High Temp / Instability | |
| Difluoromethylation ( | DFMS | Moderate Stability | |
| Alkylation ( | Alkyl Sulfinates | Stability | Alkyl sulfonyl radicals are stable. To force desulfonylation (to get alkylation), you must Heat (>50°C) or use specific catalysts (Ag). |
Visualizing the Pathway:
Figure 2: Mechanistic divergence. To achieve alkylation (green path), one must overcome the activation energy for
Part 5: Frequently Asked Questions (FAQs)
Q: My Zinc Sulfinate (TFMS) is clumpy. Is it bad? A: Zinc sulfinates are generally stable hydrates. However, if they have turned into a wet paste, they may have hydrolyzed. Sodium sulfinates (Langlois) are very hygroscopic. Always dry Langlois reagent in a vacuum oven (40°C) overnight before use if the bottle has been open for months. Water acts as a proton source that can quench the radical anion intermediates in photoredox cycles.
Q: Can I use water as a co-solvent in Photoredox? A: Proceed with caution. While Baran's oxidative method requires water (for solubility of the salt), MacMillan's photoredox conditions are often strictly organic (DMSO, MeCN). Water can quench the excited state of certain organic photocatalysts. Check the specific catalyst's tolerance.
Q: Why do I see "chlorination" byproducts when using DCM?
A: In high-energy radical conditions, the solvent can participate. The radical abstracts a chlorine atom from Dichloromethane (
References
-
Baran, P. S., et al. (2012). "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 490, 222–226. Link
-
MacMillan, D. W. C., et al. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228. Link
-
Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 32(51), 7525-7528. Link
-
O'Hara, F., et al. (2013). "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols, 8, 1042–1047. Link
-
Sigma-Aldrich. "Baran Reagents User Guide & FAQs." Link
Preventing desulfonylation side reactions with heteroaryl sulfinates
Technical Support Center: Heteroaryl Sulfinate Workflows
The Sulfinate Duality: Sulfonylation vs. Desulfonylation
Heteroaryl sulfinates are highly versatile reagents in modern cross-coupling chemistry. However, they possess a dual reactivity profile that often frustrates drug development efforts. Depending on the catalytic environment, they can act as sulfonylating agents (retaining the SO₂ group to form sulfones) or as heteroaryl nucleophile surrogates (extruding SO₂ to form heterobiaryls).
For researchers aiming to synthesize heteroaryl sulfones, the unintended extrusion of SO₂ (desulfonylation) is the primary mode of failure. This guide provides mechanistic troubleshooting to suppress this entropy-driven side reaction and force the retention of the sulfonyl group.
Mechanistic divergence of heteroaryl sulfinates: Sulfone retention vs. thermal SO2 extrusion.
Troubleshooting Desk: FAQs
Q1: I am trying to couple sodium pyridine-2-sulfinate with an aryl bromide to form a sulfone, but my LC-MS shows a massive peak at[M - 64 Da]. How do I prevent this? Causality: You are likely using traditional Palladium-catalyzed cross-coupling conditions, which require temperatures above 80 °C. At these elevated temperatures, the intermediate palladium-sulfinate complex undergoes a rapid, entropy-driven extrusion of sulfur dioxide gas to form a palladium-heteroaryl species, which then reductively eliminates to form the biaryl[1]. Solution: To retain the sulfonyl group, you must bypass the thermal transmetalation step. Switch to a room-temperature photoredox/nickel dual catalytic system. This generates a sulfonyl radical via single-electron transfer (SET) that is rapidly captured by the Ni catalytic cycle to form the C-S bond before SO₂ fragmentation can occur[2].
Q2: I switched to photoredox/Ni dual catalysis at room temperature, but I still see trace desulfonylation. How do I tune the conditions? Causality: Desulfonylation of the sulfonyl radical (Het-SO₂• → Het• + SO₂) is a competing unimolecular fragmentation. The rate of this fragmentation depends heavily on the stability of the resulting heteroaryl radical. If the Ni-capture step is too slow, fragmentation outcompetes coupling. Furthermore, high-intensity LEDs can inadvertently heat the reaction mixture. Solution:
-
Increase the concentration of the Ni catalyst (e.g., from 5 mol% to 10 mol%) to accelerate the radical capture step.
-
Implement strict thermal control. Submerge your photoreactor vials in a 20 °C water bath. Allowing the LEDs to heat the reaction to >40 °C will re-activate the thermal extrusion pathway.
Q3: My heteroaryl sulfinate salt is completely insoluble in the photoredox solvent mixture (DMF/MeCN). Can I heat it to force dissolution? Causality: Heating will trigger the undesired desulfonylation pathway. Sulfinate salts have notoriously poor solubility in less polar organic solvents, and strong ion-pairing inhibits reactivity[1]. Solution: Do not heat. Instead, optimize the counterion. Swapping from a Sodium (Na⁺) salt to a Potassium (K⁺) or Cesium (Cs⁺) salt drastically alters solubility and the rate of transmetalation[1]. See the data analytics table below for quantitative impacts.
Q4: Direct coupling of my highly functionalized heteroaryl sulfinate keeps failing due to instability. Are there alternative protecting group strategies? Causality: Free sulfinate salts are sensitive to oxidation and can be difficult to carry through multi-step syntheses. Solution: Utilize latent sulfinates. Heterocyclic allylsulfones can act as stable, bench-ready latent sulfinate reagents. Under specific catalytic conditions, they undergo deallylation to slowly release the active sulfinate in situ. This prevents bulk precipitation and controls the concentration of the reactive species, minimizing side reactions[3].
Data Analytics: Quantitative Impact of Counterions
The choice of counterion directly dictates the solubility of the sulfinate and the kinetics of the reaction. The table below summarizes the quantitative product formation rates for various sulfinate salts during a 2-hour cross-coupling window at 120 °C[1].
| Counterion | Relative Solubility (Organic) | Product Formation (2h) | Mechanistic Impact |
| Lithium (Li⁺) | Very Poor | 2% | Strong ion-pairing severely inhibits transmetalation. |
| Sodium (Na⁺) | Poor | 12% | Sluggish transmetalation; requires prolonged high heat. |
| Potassium (K⁺) | Moderate | 74% | Optimal balance of solubility and reactivity. |
| Cesium (Cs⁺) | Good | 84% | Rapid transmetalation, but accelerates SO₂ loss if not trapped. |
Validated Protocol: Room-Temperature Photoredox/Ni-Catalyzed Sulfonylation
Objective: Synthesize heteroaryl sulfones from sodium heteroaryl sulfinates and aryl halides while strictly preventing SO₂ extrusion. Self-Validation Principle: This protocol includes built-in control steps to verify the obligate radical pathway and monitor thermal compliance.
Reagents:
-
Sodium heteroaryl sulfinate (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
NiCl₂·glyme (10 mol%)
-
dtbbpy ligand (10 mol%)
-
Photocatalyst: Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (2 mol%)
-
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a nitrogen-filled glovebox, dissolve NiCl₂·glyme and dtbbpy in anhydrous DMF. Stir for 15 minutes until a distinct color change indicates complexation.
-
Causality: Pre-complexing ensures the active Ni species is ready to rapidly intercept the sulfonyl radical, minimizing its residence time and preventing fragmentation[2].
-
-
Reagent Assembly: Add the photocatalyst, aryl halide, and sodium heteroaryl sulfinate to the vial.
-
Degassing (Critical): Seal the vial and perform 3 freeze-pump-thaw cycles.
-
Causality: Oxygen rapidly quenches both the excited photocatalyst and the sulfonyl radical, leading to unreacted starting material and complex side-reactions.
-
-
Irradiation with Thermal Control: Place the vial in a photoreactor equipped with blue LEDs (440-450 nm).
-
Crucial Step: Submerge the vial in a 20 °C water bath or use active fan cooling. Monitor the internal temperature; it must not exceed 30 °C to prevent thermal SO₂ extrusion.
-
-
Reaction Monitoring & Trapping Control: Run a parallel analytical scale reaction spiked with 2.0 equiv of TEMPO.
-
Self-Validation: The TEMPO-spiked reaction should show 0% product formation, confirming the obligate radical pathway and ensuring no thermal background coupling is occurring[2].
-
References
1.[2] Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. National Institutes of Health (NIH). 2.[1] Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ACS Publications. 3.[3] Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications.
Sources
Technical Support Center: Pyridazine Radical Regioselectivity
The following technical support guide is designed for researchers and drug discovery scientists optimizing regioselectivity in pyridazine functionalization.
Topic: Controlling Regioselectivity in Pyridazine Radical Additions (Minisci-Type Reactions) Document ID: PYR-REGIO-001 Last Updated: February 28, 2026 Audience: Medicinal Chemists, Process Chemists
Core Concept: The Pyridazine Anomaly
Unlike pyridines or pyrimidines, where nucleophilic radicals (e.g., alkyl radicals) preferentially attack the electron-deficient positions
This counter-intuitive selectivity arises because the
Innate Reactivity Profile[1][3]
-
Unsubstituted Pyridazine: Attacks C4 and C5 with equal probability (symmetry).
-
3-Substituted Pyridazine: Competition between C4 (sterically hindered, electronically activated by EWG) and C5 (sterically accessible).
-
Radical Type:
-
Nucleophilic Radicals (Alkyl, Acyl): Target C4/C5.
-
Electrophilic Radicals (CF
): Rare, but may target electron-rich sites or follow different orbital control.
-
Interactive Troubleshooting Guide
Issue 1: "I am obtaining an inseparable mixture of C4 and C5 isomers."
Diagnosis: This is the most common issue with 3-substituted pyridazines. The directing effect of the C3-substituent is often insufficient to overcome the innate
Corrective Actions:
-
Evaluate the C3-Substituent:
-
Strong EWG (e.g., -CN, -CF
): Inductively activates C4. If sterics allow (e.g., primary radical), C4 is favored. -
EDG (e.g., -OMe, -NHAc): Deactivates C4. Expect C5 selectivity.
-
Bulky Groups: Use steric control. A bulky C3 group will push addition to C5.
-
-
Switch Solvent System:
-
Change from biphasic (DCM/H
O) to homogenous (DMSO or TFA/H O). Solvation shells can amplify steric differentiation.
-
-
Protonation State:
-
Ensure pH < 2. Pyridazine (
) must be protonated to activate the ring. Use TFA or H SO .
-
Issue 2: "No reaction is observed, or yield is <10%."
Diagnosis: The pyridazine ring is not sufficiently electrophilic, or the radical is being quenched.
Corrective Actions:
-
Check Acid Concentration:
-
Standard Minisci: Requires 1-5 equivalents of acid (TFA or H
SO ). -
Test: Add 1.0 equiv of TFA. If the solution does not turn slightly yellow/orange (indicating activation), add more acid.
-
-
Radical Source Compatibility:
-
Are you using a carboxylic acid (decarboxylative)? Ensure Ag(I) catalyst is fresh.
-
Are you using an alkyl halide? Ensure the reductant (Zn, Mn, or photocatalyst) is compatible with the acidic media.
-
Issue 3: "I want to functionalize C3 or C6, but I only get C4/C5."
Diagnosis: You are fighting innate thermodynamics. Radical addition to C3/C6 is kinetically disfavored.
Corrective Actions:
-
Block C4/C5: Install temporary blocking groups (e.g., Cl or Br) at C4/C5, then remove them later.
-
Switch Mechanism: Do not use radical chemistry. Use Minisci-type acylation (which sometimes favors C3/C6 due to orbital control) or switch to SNAr (Nucleophilic Aromatic Substitution) if a leaving group is present.
-
Use N-Oxide Chemistry: Oxidize to Pyridazine-N-oxide
C3 functionalization is often accessible via rearrangement (Boekelheide-type) rather than direct radical addition.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision pathway for predicting and controlling regioselectivity.
Caption: Decision tree for predicting regiochemical outcomes in 3-substituted pyridazine radical alkylations.
Standardized Protocols
Protocol A: Thermal Decarboxylative Alkylation (Standard Minisci)
Best for: Primary and secondary alkyl groups using inexpensive carboxylic acids.
| Component | Reagent | Equivalents | Role |
| Substrate | Pyridazine derivative | 1.0 | Core scaffold |
| Radical Source | Alkyl Carboxylic Acid (R-COOH) | 3.0 - 5.0 | Radical precursor |
| Oxidant | Ammonium Persulfate | 3.0 | Oxidative decarboxylation initiator |
| Catalyst | Silver Nitrate | 0.2 - 0.5 | Catalyzes decarboxylation |
| Acid | TFA or | 1.0 - 3.0 | Activates heterocycle via protonation |
| Solvent | DCM/Water (1:1) or TFA/Water | 0.1 M | Biphasic system manages solubility |
Step-by-Step:
-
Dissolve pyridazine (1.0 equiv) in DCM/Water (1:1 v/v).
-
Add Sulfuric Acid (1.0 equiv) to protonate the base.
-
Add
(0.2 equiv) and Carboxylic Acid (3.0 equiv). -
Heat to 40°C.
-
Add
(3.0 equiv) dropwise as a solution in water over 30 minutes. Note: Slow addition controls the radical flux and prevents homocoupling. -
Stir vigorously for 2-4 hours. Evolution of
gas indicates reaction progress. -
Workup: Basify with NaOH to pH > 10 (deprotonate pyridazine) and extract with DCM.
Protocol B: Photoredox Alkylation (Modern Approach)
Best for: Complex substrates, tertiary alkyl groups, or acid-sensitive functionality.
Reagents:
-
Photocatalyst:
(1-2 mol%) -
Radical Precursor: Alkyl bis-catecholato silicate or Alkyl bromide
-
Solvent: DMSO or DMF (degassed)
-
Light Source: Blue LED (450 nm)
Mechanism of Action:
-
Ir(III)* oxidizes the alkyl precursor to generate
. - adds to the pyridazine (often activated by a Lewis Acid or H-bonding).
-
The resulting radical cation is reduced/deprotonated to restore aromaticity.
Frequently Asked Questions (FAQ)
Q: Why does the radical attack C4/C5 instead of C3/C6? A: In pyridazine, the N=N bond creates a unique electronic environment. Calculations show that the LUMO coefficients are highest at C4/C5 for the protonated species. Additionally, attack at C3/C6 would generate a radical intermediate adjacent to a nitrogen lone pair, which is destabilizing (unlike in pyridine where the radical is delocalized onto the carbon backbone).
Q: Can I use Lewis Acids instead of Brønsted Acids?
A: Yes. If your substrate is acid-sensitive, use
Q: How do I separate C4 and C5 isomers? A: These isomers often have very similar polarities.
-
Chromatography: Try neutral alumina instead of silica gel.
-
Crystallization: If one isomer is solid, try recrystallization from Et2O/Hexanes.
-
Derivatization: If separation fails, reduce the ring (hydrogenation) or oxidize N-oxides to change physical properties.
References
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun. , 2, 1135–1161. Link
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed. , 58, 13666–13699. Link
-
Seiple, I. B., et al. (2010). Direct C–H Functionalization of Heterocycles. Chem. Rev. , 110, 12, 7024–7103. Link
-
Baran, P. S., et al. (2014). Practical, Scalable, and Through-Process C–H Functionalization of Pyridines and Diazines. J. Am. Chem. Soc. , 136, 13, 4853–4856. Link
Sources
Stability of Sodium 6-methylpyridazine-3-sulfinate in air and moisture
Welcome to the Application Science Technical Support Center for Sodium 6-methylpyridazine-3-sulfinate (CAS: 2137835-12-0). This portal is designed for drug development professionals and synthetic chemists utilizing heteroaryl sulfinate salts in desulfinative cross-coupling and sulfonylation workflows.
Unlike simple aryl sulfinates (e.g., sodium benzenesulfinate), electron-deficient heteroaryl sulfinates exhibit unique stability profiles. This guide provides field-proven insights into the causality of reagent degradation, self-validating handling protocols, and advanced troubleshooting matrices.
Core Mechanisms of Degradation
While sodium sulfinates are generally classified as odorless, easy-to-handle solids compared to sulfonyl chlorides [1], the highly electron-deficient nature of the pyridazine ring makes Sodium 6-methylpyridazine-3-sulfinate uniquely susceptible to two primary degradation pathways when exposed to air and moisture:
-
Oxidation to Sulfonate (Air/Moisture Driven): Sulfinates (S^IV^) are thermodynamically driven to oxidize to sulfonates (S^VI^). While this process is kinetically slow in a dry solid state, moisture acts as a catalytic medium . Water absorption (hygroscopicity) creates a micro-aqueous layer on the crystal surface, significantly increasing molecular mobility and lowering the activation barrier for dissolved atmospheric oxygen to attack the sulfur center.
-
Protodesulfination (Acid/Moisture Driven): The cleavage of the C–S bond with the extrusion of SO₂. The highly electronegative nitrogen atoms in the pyridazine ring stabilize the transient heteroaryl anion/radical. In the presence of ambient moisture and trace atmospheric CO₂ (which forms mild carbonic acid), this C–S bond can prematurely cleave, yielding 3-methylpyridazine and rendering the reagent useless for cross-coupling [2].
Fig 1: Primary degradation pathways of Sodium 6-methylpyridazine-3-sulfinate in ambient conditions.
Quantitative Stability Profile
To ensure experimental reproducibility, it is critical to align your storage conditions with the empirical stability data of the reagent. The table below summarizes the expected shelf-life based on environmental exposure.
| Storage Condition | Atmosphere | Moisture Level | Estimated Shelf Life (>95% purity) | Primary Degradation Pathway |
| -20 °C | Argon / N₂ | < 10 ppm | > 12 months | None (Stable) |
| 2–8 °C | Argon / N₂ | < 10 ppm | ~6 months | Trace Oxidation |
| 25 °C (Bench) | Air | Ambient (~40% RH) | 1–2 weeks | Oxidation to Sulfonate |
| 25 °C (Solution) | Air | Aqueous / Wet Solvent | < 24 hours | Protodesulfination & Oxidation |
Frequently Asked Questions (FAQs)
Q: My reagent has turned from a free-flowing powder into a sticky, clumpy solid. Can I still use it? A: A clumpy texture indicates significant moisture absorption. Because water facilitates the oxidation of the sulfinate to the sulfonate, a morphological change is a strong leading indicator of chemical degradation. Do not use it directly in sensitive Pd-catalyzed desulfinative cross-couplings without first performing the NMR-Based Integrity Check (See SOP A).
Q: I am scaling up a Pd-catalyzed cross-coupling. Should I be concerned about batch-to-batch variability? A: Yes. Heteroaromatic sulfinates are notoriously challenging to handle at scale due to their instability compared to simple aryl sulfinates [3]. If you observe inconsistent yields, the sulfinate salt is the most likely variable. Consider generating the sulfinate in situ using continuous flow methodologies, or transition to base-activated latent sulfinate reagents (e.g., β-nitrile sulfones) which are completely bench-stable [2].
Q: Can I dry the reagent in a vacuum oven at 60 °C? A: No. Thermal drying of electron-deficient heteroaryl sulfinates under vacuum can induce thermal disproportionation or accelerate protodesulfination. You must use the Azeotropic Drying Protocol (See SOP B) to remove moisture gently.
Troubleshooting Guide: Desulfinative Cross-Coupling
When a cross-coupling reaction fails, researchers often blame the palladium catalyst or the ligand. However, when using heteroaryl sulfinates, the integrity of the nucleophilic coupling partner is the most frequent point of failure.
Fig 2: Decision tree for troubleshooting failed desulfinative cross-coupling reactions.
Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems . By following the embedded analytical checkpoints, you independently verify the success of the procedure without relying on external assumptions.
SOP A: NMR-Based Integrity Check (Self-Validating)
Rationale: The oxidation state of the sulfur atom (S^IV^ vs S^VI^) exerts a distinct inductive effect on the pyridazine ring. The methyl group at the 6-position acts as a built-in internal sensor. If oxidation occurs, the methyl singlet will shift, allowing you to validate purity without an external reference standard.
-
Sample Preparation: Dissolve 5–10 mg of the suspected Sodium 6-methylpyridazine-3-sulfinate in 0.5 mL of D₂O. Do not use CDCl₃, as the sodium salt is insoluble.
-
Acquisition: Acquire a standard 1H-NMR spectrum (16 scans is sufficient).
-
Validation Checkpoint:
-
Locate the methyl singlet (typically around 2.6–2.8 ppm).
-
Pass: A single, sharp methyl peak and exactly two aromatic doublets (the protons on the pyridazine ring).
-
Fail (Oxidation): The appearance of a second methyl singlet slightly downfield (higher ppm) indicates the presence of the sulfonate byproduct.
-
Fail (Protodesulfination): Complex splitting in the aromatic region and a shift in the methyl peak indicates the loss of the SO₂ group.
-
SOP B: Azeotropic Drying Protocol
Rationale: Direct thermal drying risks decomposition. Toluene forms a minimum-boiling azeotrope with water, allowing the physical removal of lattice and surface moisture at low temperatures under reduced pressure.
-
Suspension: In an oven-dried round-bottom flask, suspend 1.0 g of the clumpy sulfinate salt in 20 mL of anhydrous toluene. (The salt will not dissolve; it will remain a suspension).
-
Azeotropic Distillation: Attach the flask to a rotary evaporator. Lower the pressure gradually to avoid bumping, and set the water bath to 35 °C maximum .
-
Evaporation: Evaporate the toluene to dryness. The water will co-evaporate with the solvent.
-
Iteration: Repeat steps 1–3 two additional times to ensure complete moisture removal.
-
Final Desiccation: Transfer the resulting fine, free-flowing powder to a vacuum desiccator. Apply high vacuum (<0.1 mbar) at room temperature for 4 hours.
-
Storage: Backfill the desiccator with Argon, transfer the solid to an amber vial, purge the vial with Argon, seal with Parafilm, and store at -20 °C.
References
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances URL:[Link]
-
Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage Source: Molecules (MDPI) URL:[Link]
-
Continuous Flow as Enabling Technology: Synthesis of Heteroaromatic Sulfinates as Bench Stable Cross-Coupling Partners Source: Organic Letters (ACS Publications) URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in Innate C-H Functionalization
Welcome to the technical support center dedicated to a significant challenge in modern synthetic chemistry: the functionalization of sterically hindered C-H bonds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of innate C-H functionalization. Here, we provide field-proven insights and actionable troubleshooting advice in a direct question-and-answer format to help you overcome common experimental hurdles and optimize your synthetic strategies.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during C-H functionalization of sterically demanding substrates. Each entry details the issue, explores the underlying causes, and provides a systematic, step-by-step protocol for resolution.
Issue 1: Low to No Conversion with a Bulky Substrate
You've designed a C-H functionalization reaction for a substrate with significant steric bulk around the target C-H bond (e.g., a di-ortho-substituted arene), but you observe minimal or no product formation.
Core Problem Analysis
Low reactivity in sterically congested systems typically stems from a high activation energy barrier. This can be caused by one or more of the following factors:
-
Catalyst-Substrate Steric Clash: The most common issue is a direct steric collision between the bulky substrate and the catalyst's ligand sphere, which prevents the substrate from accessing the metal center for C-H activation.
-
Inefficient C-H Bond Cleavage: The geometry required for the C-H activation step (often a concerted metalation-deprotonation, CMD, pathway) cannot be achieved due to steric constraints.[1]
-
Inappropriate Reaction Conditions: The thermal energy supplied may be insufficient to overcome the activation barrier imposed by steric hindrance.
Systematic Troubleshooting Protocol
Follow these steps to diagnose and resolve the issue. It is recommended to attempt these strategies in the order presented.
Step 1: Re-evaluate and Modify the Ligand Sphere
The ligand dictates the steric and electronic environment of the metal catalyst. Modulating the ligand is often the most effective first step.[2][3]
-
Action A: Reduce Ligand Bulk. If you are using a bulky phosphine ligand (e.g., XPhos, RuPhos), switch to a less sterically demanding ligand. Mono- or bidentate nitrogen-based ligands or N-heterocyclic carbenes (NHCs) can offer different steric profiles. For instance, MPAA (mono-protected amino acid) ligands have been shown to accelerate C-H cleavage by actively participating in the transition state, which can be beneficial for hindered substrates.[4]
-
Action B: Screen Ligand Classes. Different ligand classes can promote distinct catalytic cycles or stabilize different active species.[4] A systematic screen of phosphine, nitrogen, and NHC-based ligands is a valuable strategy.[2][3]
Step 2: Modify the Metal Catalyst
If ligand modification is insufficient, changing the metal center can provide a new reaction pathway with a lower activation barrier.
-
Action A: Switch the Metal. The choice of transition metal is critical. For example, while palladium is common, rhodium(III) or ruthenium(II) catalysts can exhibit different reactivity profiles and tolerances for steric bulk.[5][6] For C-H borylation of hindered arenes, platinum-based catalysts have shown remarkable tolerance for steric hindrance where traditional iridium catalysts fail.[7][8]
-
Action B: Adjust the Pre-catalyst/Oxidation State. Ensure the active catalytic species is being generated efficiently. Some pre-catalysts require activation steps that may be sensitive to reaction conditions.
Step 3: Optimize Reaction Conditions
-
Action A: Increase Temperature. C-H activation often requires elevated temperatures to overcome the bond dissociation energy.[2][3] Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for potential catalyst decomposition or side-product formation.
-
Action B: Change the Solvent. The solvent can influence catalyst solubility, stability, and the transition state energy.[2][3] Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, HFIP). Unconventional solvents like hexafluoroisopropanol (HFIP) have been shown to promote unique reactivity.[2]
-
Action C: Consider Microwave Irradiation. Microwave heating can sometimes promote reactions that are sluggish under conventional heating by accessing higher temperatures and pressures more rapidly and uniformly.
Issue 2: Poor Regioselectivity at a Sterically Congested Site
Your reaction proceeds, but you obtain a mixture of isomers, with the desired, sterically hindered product being the minor component.
Core Problem Analysis
Poor regioselectivity arises when multiple C-H bonds are accessible to the catalyst, and the energetic differences between the competing activation pathways are small.[9] For directed reactions, this can be due to:
-
Ineffective Directing Group (DG): The DG may be too flexible or improperly positioned to exclusively direct the catalyst to the target C-H bond, especially when a less-hindered C-H bond is also geometrically accessible.[1]
-
Dominance of Steric Effects: The catalyst may preferentially functionalize a less-hindered C-H bond, even if it is electronically less favorable.[1]
Systematic Troubleshooting Protocol
Step 1: Enhance the Directing Group's Control
The directing group is the primary tool for enforcing regioselectivity in these transformations.[9][10]
-
Action A: Increase DG Rigidity. Replace a flexible DG with a more rigid one. A rigid DG reduces conformational freedom, locking the substrate into a conformation that favors activation of the desired C-H bond. For example, bidentate directing groups like 8-aminoquinoline often provide better control than monodentate groups.[8]
-
Action B: Modify DG Size. Sometimes, a bulkier DG can effectively "shield" undesired C-H positions, forcing the catalyst to engage with the more sterically congested but desired site.
-
Action C: Utilize a Transient Directing Group. For certain substrates like aldehydes and ketones, a transient directing group (formed in situ) can offer unique selectivity.[5][11][12] These groups reversibly bind to the substrate, form a stable cyclometalated intermediate, and can provide high regioselectivity without the need for extra installation/removal steps.[5][13]
Step 2: Leverage Catalyst-Based Steric Control
-
Action A: Employ a Bulkier Catalyst System. Counterintuitively, a very bulky ligand on the catalyst can sometimes improve selectivity for a hindered position. This strategy, known as "negative steric hindrance," works when the catalyst is so large that it can only approach the substrate from a specific trajectory, which may favor the more hindered C-H bond.
-
Action B: Explore Alternative Mechanisms. Some catalyst systems operate via mechanisms less sensitive to steric hindrance. For example, the Catellani reaction utilizes norbornene to enable functionalization at the meta position, which is typically inaccessible due to steric hindrance in ortho-directed systems.[1]
Step 3: Utilize Computational Modeling
-
Action: Predict Relative Activation Energies. Before extensive experimental screening, use computational tools like Density Functional Theory (DFT) to model the transition states for the competing C-H activation pathways.[14][15] This can provide valuable insight into the energetic landscape and help prioritize experimental strategies.[16][17]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and strategic questions related to designing and executing C-H functionalization on sterically challenging molecules.
Q1: How do I choose an initial catalyst and ligand system for a novel, sterically hindered substrate?
A1: Your choice should be guided by the type of C-H bond and the nature of your substrate.
-
For sp² C-H Bonds (Arenes): Palladium, Rhodium, and Ruthenium are excellent starting points.
-
Palladium(II): Often paired with N-donor ligands (e.g., pyridones, MPAA) or specific phosphines. Pd catalysis is well-suited for substrates with weakly coordinating directing groups.[4][18]
-
Rhodium(III): Typically used with cyclopentadienyl (Cp*) ligands. Rh(III) catalysts are often highly reactive and can overcome significant steric barriers.[5]
-
Ruthenium(II): Often used with carboxylate ligands in a Ru(p-cymene) complex. Ru(II) is a cheaper alternative and shows broad applicability.[6]
-
-
For sp³ C-H Bonds (Aliphatics): Palladium(II) systems with specialized ligands (e.g., MPAA, pyridones) have shown great success in activating typically inert sp³ C-H bonds, even at sterically congested methylene sites.[4]
A summary of commonly used systems for hindered substrates is provided below:
| Catalyst System | Target C-H Bond | Common Substrates/DGs | Key Advantage | Reference(s) |
| Pd(OAc)₂ / MPAA Ligands | sp² and sp³ | Carboxylic acids, Amides | Ligand acceleration, high functional group tolerance. | [4] |
| [RhCp*Cl₂]₂ / AgSbF₆ | sp² | Arenes with various DGs | High reactivity, can overcome high activation barriers. | [5] |
| [Ru(p-cymene)Cl₂]₂ / K₂CO₃ | sp² | N-methoxy amides | Cost-effective, practical for a range of transformations. | [6] |
| PtCl₂ / Ligand | sp² | Hindered Arenes (Borylation) | Excellent tolerance for extreme steric hindrance. | [7][8] |
Q2: What is a "transient directing group" and when should I consider using one?
A2: A transient directing group (tDG) is a species, often used in catalytic amounts, that reversibly binds to a functional group on the substrate (like an aldehyde or ketone) to form a new, more effective directing group in situ.[5][12] This strategy avoids the extra synthetic steps of installing and removing a traditional directing group, which improves the overall efficiency of the synthesis.[11][13]
Consider using a tDG when:
-
You want to avoid additional synthetic steps for DG installation/removal.[11]
-
You are working on a late-stage functionalization where harsh conditions for DG removal are not tolerated.
-
You need to achieve high selectivity that may not be possible with the native functional group alone.[5]
Q3: My reaction is sensitive and difficult to reproduce. What are the most common sources of irreproducibility?
A3: C-H activation catalysts are often highly sensitive to trace impurities. The most common sources of irreproducibility are:
-
Atmosphere and Moisture: Many catalysts and reagents are air and moisture sensitive.[2][3] Always use rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line), and ensure solvents are anhydrous and degassed.[3]
-
Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons.[2] It is good practice to purify substrates and key reagents before use.
-
Batch-to-Batch Variation: The purity of commercial catalysts, ligands, and additives can vary. If you encounter sudden issues, consider testing a new batch of a critical reagent.[3]
Q4: Can I functionalize a C-H bond on a complex heterocyclic molecule without interference from the heteroatoms?
A4: Yes, this is a significant challenge but it is achievable. Heteroatoms like nitrogen and sulfur can strongly coordinate to the metal catalyst, leading to catalyst poisoning or undesired reactivity at sites near the heteroatom.[19][20] A successful strategy developed to bypass this limitation involves using a directing group, such as an N-methoxy amide, that also acts as an anionic ligand. This promotes the in situ generation of a reactive species (e.g., PdX₂) that remains anchored near the target C-H bond, effectively avoiding interference from other coordinating sites on the heterocycle.[20]
Part 3: Visualizations and Workflows
Generalized Experimental Workflow
A typical C-H functionalization experiment requires careful setup to ensure an inert atmosphere.
Caption: A generalized experimental workflow for a C-H functionalization reaction.
Troubleshooting Logic for Low Conversion
When faced with a low-yielding reaction, a systematic approach to troubleshooting is critical. This flowchart outlines a logical progression of parameters to investigate.
Caption: A logical flowchart for troubleshooting low-yield C-H functionalization reactions.
References
- Combining transition metals and transient directing groups for C–H functionaliz
- Transient Directing Groups for Transformative C-H Activation by Synergistic Metal C
- Technical Support Center: Strategies to Increase the Rate of C-H Functionaliz
- Decoding Directing Groups and Their Pivotal Role in C-H Activ
- Metal catalyzed CH activation using a transient directing group. UnderRad.
- Multitask prediction of site selectivity in aromatic C-H functionalization reactions. Reaction Chemistry & Engineering.
- C-H functionalization at sterically congested positions by the platinum-catalyzed boryl
- C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes. Journal of the American Chemical Society.
- Computational prediction of C-H hydricities and their use in predicting the regioselectivity of electron rich C-H functionalis
- Technical Support Center: Optimization of C-H Bond Functionaliz
- A Simple and Versatile Amide Directing Group for C–H Functionalizations.
- Functionalization of C(sp3)–H Bonds Using a Transient Directing Group.
- Decoding Directing Groups and Their Pivotal Role in C−H Activation.
- Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry.
- A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
- Bypassing the Limitations of Directed C–H Functionaliz
- C–H Functionaliz
- Metal Catalyzed C-H activ
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
- Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science.
- Troubleshooting: How to Improve Yield. University of Rochester Chemistry.
- Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization.
- Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry.
- Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionaliz
- Recent Advances in C–H Functionaliz
- Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and c
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- What behind unsuccessful C-H functionalization? Directing Group, Catalysis or Reaction Compartment Evacuation?.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-H functionalization at sterically congested positions by the platinum-catalyzed borylation of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Blog Posts [underrad.webflow.io]
- 10. Decoding Directing Groups and Their Pivotal Role in C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Functionalization of C(sp3)–H Bonds Using a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00541H [pubs.rsc.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. collaborate.princeton.edu [collaborate.princeton.edu]
- 18. dmaiti.com [dmaiti.com]
- 19. researchgate.net [researchgate.net]
- 20. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for pyridazine-functionalized products
Welcome to the Technical Support Center for the purification of pyridazine-functionalized products. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical bottlenecks researchers encounter when isolating these basic, highly polar 1,2-diazine heterocycles.
Pyridazines pose unique challenges: their adjacent nitrogen atoms possess lone pairs that readily hydrogen-bond, act as Lewis bases, and coordinate with metals. This often leads to severe streaking on standard stationary phases, co-elution with isomers, and poor crystallization. This guide provides diagnostic workflows, causality-driven troubleshooting FAQs, and self-validating protocols to ensure high-purity recovery.
Diagnostic Purification Workflow
Before selecting a purification method, evaluate the physical state and polarity of your crude mixture using the decision matrix below.
Decision matrix for selecting optimal pyridazine purification strategies.
Troubleshooting Guides & FAQs
Normal Phase Chromatography (Silica Gel)
Q: My pyridazine derivative streaks severely on silica gel TLC and fails to elute from the flash column. Why does this happen, and how can I fix it?
Causality: Pyridazines are basic 1,2-diazines. Standard silica gel contains highly acidic silanol (Si-OH) groups on its surface. The basic nitrogen atoms in the pyridazine ring strongly hydrogen-bond and undergo acid-base interactions with these silanols. This interaction causes the compound to continuously adsorb and desorb at different rates, leading to irreversible retention or severe streaking across the column [1].
Solution: You must mask the acidic sites on the silica gel. This is achieved by adding a basic modifier to the mobile phase or by using a specially deactivated stationary phase, such as C2-deactivated silica [3].
Self-Validating Protocol: Triethylamine (Et3N) Deactivated Silica Chromatography
-
TLC Optimization: Prepare a solvent system (e.g., 5-10% Methanol in Dichloromethane) and add 0.1–1.0% Triethylamine (Et3N). Run a TLC plate. Validation: The Rf value should shift to 0.2–0.3, and the spot must resolve into a tight, circular shape rather than a streak.
-
Column Packing: Slurry pack the flash column using the Et3N-modified solvent system. Passing the basic solvent through the column prior to loading ensures all acidic silanol sites are neutralized.
-
Sample Loading: Dissolve the crude pyridazine in the minimum amount of the modified solvent. Note: If dry-loading is necessary due to solubility issues, use Celite instead of standard silica to prevent the compound from permanently binding to the dry-loading media.
-
Elution & Fraction Analysis: Elute the column with the modified mobile phase. Spot fractions on TLC plates pre-treated with the same Et3N-modified solvent to confirm product elution and purity.
Reversed-Phase HPLC (RP-HPLC)
Q: I am observing broad, tailing peaks when purifying my pyridazine isomers via RP-HPLC. How do I sharpen the peaks and resolve the isomers?
Causality: In neutral aqueous solutions, pyridazines exist in a dynamic equilibrium of protonation states. Because RP-HPLC separates based on hydrophobicity, a mixed population of neutral and protonated molecules will interact inconsistently with the C18 stationary phase, resulting in peak broadening and tailing [1].
Solution: Introduce an acidic modifier to the mobile phase to lower the pH below the pKa of the pyridazine conjugate acid. This forces the entire population into a uniformly protonated state, yielding sharp, reproducible peaks [1].
Self-Validating Protocol: RP-HPLC Purification of Basic Heterocycles
-
Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Trifluoroacetic acid [TFA] or Formic acid) and Mobile Phase B (Acetonitrile + 0.1% TFA). Filter and degas both solvents.
-
Analytical Scouting: Inject a small sample onto an analytical C18 column. Run a rapid gradient (e.g., 5% to 95% B over 10 minutes) to identify the exact elution percentage of the target compound.
-
Preparative Scale-Up: Inject the crude sample (dissolved in Mobile Phase A or DMSO) onto a preparative C18 column. Program a shallow, focused gradient (e.g., ±10% B around the elution point identified in Step 2, over 20 minutes). This shallow gradient is critical for resolving closely related isomers [4].
-
Validation: Analyze the collected fractions via LC-MS. Validation: Ensure the correct mass (M+H) is observed as a single sharp peak before pooling and lyophilizing the fractions.
Recrystallization
Q: My pyridazine product "oils out" instead of forming crystals during cooling. How do I induce proper crystallization?
Causality: "Oiling out" occurs when the compound separates from the solvent as a supercooled liquid rather than a solid crystal lattice. This happens when the saturation point is reached at a temperature higher than the compound's melting point in that solvent mixture. It is frequently exacerbated by rapid cooling or the presence of highly polar impurities that disrupt lattice formation [2].
Solution: Modify the thermodynamics of the system by adjusting the solvent ratio (to lower the solubility threshold at higher temperatures) and strictly controlling the cooling rate to favor nucleation over phase separation [2].
Self-Validating Protocol: Recrystallization of Pyridazine Derivatives
-
Solvent Selection: Choose a solvent system where the pyridazine is highly soluble at boiling but poorly soluble at room temperature (e.g., Ethanol or an Ethanol/Water mixture) [1].
-
Dissolution: Suspend the crude solid in a minimum volume of the chosen solvent and heat to a gentle boil. If insoluble mechanical impurities remain, perform a rapid hot filtration.
-
Controlled Cooling (Critical Step): Remove the flask from the heat source and allow it to cool to room temperature slowly and undisturbed.
-
Troubleshooting: If oiling out begins, immediately add a few drops of hot solvent to redissolve the oil. Then, use a glass rod to scratch the inside of the flask at the liquid meniscus to create nucleation sites for crystal growth[2].
-
-
Isolation: Once a crystal lattice has formed at room temperature, place the flask in an ice bath for 15 minutes to maximize yield. Filter via a Büchner funnel, wash with ice-cold solvent, and dry under high vacuum.
Quantitative Data Presentation
The following table summarizes the key parameters and expected outcomes for the primary purification methodologies applied to pyridazine-functionalized products.
| Purification Method | Target Impurity / State | Recommended Stationary Phase / Solvent | Recommended Modifier | Typical Recovery Yield |
| Normal Phase Chromatography | Non-polar byproducts, starting materials | Silica Gel (60 Å) or C2-Deactivated Silica | 0.1–1.0% Triethylamine (Et3N) | 60–85% |
| Reversed-Phase HPLC | Isomers, closely related polar analogs | C18 or C8 bonded silica | 0.1% Trifluoroacetic acid (TFA) or Formic acid | 80–95% |
| Recrystallization | Soluble organic impurities (Solid products) | Ethanol, EtOAc/Hexanes, or Water/MeOH | None (Use seed crystals if needed) | 50–75% (High Purity) |
References
- Benchchem.Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
- Benchchem.Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- University of Rochester.Chromatography: The Solid Phase.
- National Institutes of Health (PMC).Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis.
Technical Support Center: Alternative Oxidants for Sulfinate Radical Generation
Ticket ID: #OX-SUL-001 Subject: Troubleshooting & Protocols for TBHP-Free Sulfonyl Radical Generation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: Why Move Away from TBHP?
While tert-Butyl hydroperoxide (TBHP) is a staple oxidant for generating sulfonyl radicals (
-
Safety: Peroxide accumulation poses explosion risks at kilogram scales.
-
Selectivity: Highly reactive alkoxy radicals (
) often trigger competitive H-atom abstraction (HAT) side reactions. -
Purification: Removal of tert-butanol byproducts can complicate downstream processing.
This guide details three field-validated, self-validating alternative oxidation systems: Persulfates , Visible-Light Photocatalysis , and Electrochemical Oxidation .
Module 1: Thermal Oxidation via Persulfates
Reagent: Potassium Persulfate (
The Mechanism
Persulfates undergo thermal homolysis to generate two sulfate radical anions (
Visual Workflow
Figure 1: Thermal generation of sulfonyl radicals using persulfate homolysis.
Standard Protocol
-
Substrate: Sodium sulfinate (1.0 equiv).
-
Oxidant:
(1.5–2.0 equiv). -
Solvent:
:MeCN (1:1) or DMSO. -
Temperature: 60–80 °C.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of inorganic oxidant in organic media. | Add Phase Transfer Catalyst: Introduce TBAI (Tetrabutylammonium iodide) or TBAB (5–10 mol%) to shuttle the oxidant into the organic phase [1]. |
| Charring/Tars | Over-oxidation due to high temp. | Switch Cation: Use |
| Precipitation | Sulfate byproducts crashing out. | Aqueous Wash: Sulfates are highly water-soluble. Ensure a rigorous water wash during workup to remove inorganic salts. |
Module 2: Visible-Light Photocatalysis (Metal-Free)
Reagent: Eosin Y (Organic Dye) or Ru(bpy)
The Mechanism
This method utilizes a photoredox cycle.[1] The excited photocatalyst (PC*) acts as a single-electron oxidant (oxidative quenching cycle) or reductant (reductive quenching), depending on the specific pathway. For Eosin Y, the excited state accepts an electron from the sulfinate, generating the radical.
Visual Workflow
Figure 2: Oxidative quenching cycle for photoredox sulfonylation.
Standard Protocol
-
Catalyst: Eosin Y (1–2 mol%).
-
Light Source: Green LEDs (530 nm) for Eosin Y; Blue LEDs (450 nm) for Ru/Ir.
-
Solvent: DMF or MeCN/H
O. -
Atmosphere: Open air (if O
is the terminal oxidant) or N (if using an internal oxidant).
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls after 1 hr | Catalyst photobleaching. | Lower Intensity: Move the light source 2–5 cm further away or use a fan to cool the reaction vial. Heat degrades organic dyes. |
| No Reaction | Oxygen quenching the excited state. | Degas: If the mechanism is not O |
| Low Yield with Eosin Y | pH dependency. | Acidify: Eosin Y works best in slightly acidic/neutral forms. Ensure the sulfinate salt isn't making the solution too basic. |
Module 3: Electrochemical Oxidation (Greenest Option)
Reagent: Electrons (Anodic Oxidation)
The Mechanism
Direct anodic oxidation or mediated oxidation (using catalytic iodide) converts sulfinate to sulfonyl radicals. This eliminates chemical oxidants entirely.[2][3]
Visual Workflow
Figure 3: Mediated electrochemical oxidation using iodide as a redox catalyst.
Standard Protocol
-
Cell: Undivided cell.
-
Electrodes: Graphite (Anode) / Platinum (Cathode).
-
Electrolyte:
or (acts as electrolyte AND mediator). -
Current: Constant current (CCE) at 10–15 mA.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| High Voltage / Heating | Low conductivity. | Check Electrolyte: Increase electrolyte concentration to 0.1 M. Ensure solvent is dry if using organic electrolytes. |
| Electrode Passivation | Polymerization on anode. | Clean/Switch: Polish graphite electrodes between runs. Switch to RVC (Reticulated Vitreous Carbon) for higher surface area. |
| Low Selectivity | Over-oxidation to sulfonate. | Control Charge: Stop reaction at 2.0–2.2 F/mol. Excess charge oxidizes the radical further to the cation. |
Summary Comparison Data
| Feature | TBHP (Standard) | Persulfate ( | Photocatalysis (Eosin Y) | Electrochemistry |
| Safety | Low (Explosive) | High (Stable salt) | High (Light only) | High (No reagents) |
| Cost | Low | Low | Medium (Setup) | Low (Electricity) |
| Temp | High (>80°C) | Med (60°C) | Room Temp | Room Temp |
| Scalability | Difficult | Good | Surface Area Limited | Excellent (Flow) |
References
-
Persulfate Methodology
-
Photocatalysis (Visible Light)
-
Reiser, O., et al. "Visible-light-induced cascade sulfonylation/annulation of ortho-allyloxy chalcones." Organic & Biomolecular Chemistry.
-
Zhang, G., et al. "Visible-light-promoted thiyl radical generation from sodium sulfinates." PubMed.
-
-
Electrochemical Oxidation
-
Zeng, C., et al. "Electrochemical sulfonylation of enamides with sodium sulfinates to access β-amidovinyl sulfones." Organic & Biomolecular Chemistry.
-
Liang, S., et al. "Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates."[6] Current Organic Chemistry.
-
-
Hypervalent Iodine Alternatives
Sources
- 1. Visible-Light-Promoted Thiyl Radical Generation from Sodium Sulfinates: A Radical-Radical Coupling to Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Sulfinate Reaction Optimization
The following technical guide is structured to address the specific challenges of sulfinate reagent handling and reaction optimization. It prioritizes mechanistic understanding to allow for autonomous troubleshooting in complex experimental setups.
Topic: Minimizing Homocoupling Byproducts in Sulfinate-Mediated Transformations
Welcome to the Advanced Application Support Center. Sodium and zinc sulfinates (e.g., Baran Diversinates™) are powerful radical precursors for C–H functionalization and desulfinative cross-coupling. However, their dual reactivity—acting as both nucleophiles and radical sources—often leads to specific byproduct classes: Thiosulfonates (via disproportionation) and Homocoupled Biaryls (via radical dimerization).
This guide provides the mechanistic grounding and protocols necessary to suppress these pathways.
Part 1: Troubleshooting & FAQs
Issue 1: The "Thiosulfonate" Trap
Symptom: You observe a major byproduct with a mass corresponding to
Q: How do I stop thiosulfonate formation in Minisci-type reactions? A: You must decouple the radical generation from the acid buildup.
-
Buffer the System: Standard Minisci conditions often use TFA or acidic aqueous media. If thiosulfonates form, switch to a biphasic system (DCM/H2O) with a phosphate buffer (pH 5–6) or add 2.0–3.0 equiv of NaHCO₃ . This prevents the protonation of the sulfinate (
), shutting down the disproportionation pathway [3]. -
Oxidant Switch: Persulfates (
) generate (strong acid) as a byproduct. Switch to TBHP (tert-Butyl hydroperoxide) or a photocatalytic system (e.g., Eosin Y) which avoids generating strong mineral acids [4].
Issue 2: Desulfinative Homocoupling (Biaryl Formation)
Symptom: In Pd-catalyzed cross-couplings, you isolate
-
Ar-Ar Formation: Often caused by "reductive elimination" from a bis-aryl Pd(II) species, promoted by disproportionation of the Pd-catalyst or presence of oxygen.
-
R-R Formation: High steady-state concentration of radicals leads to statistical dimerization (
) rather than capture by the metal or heterocycle [5].
Q: My cross-coupling yield is low, and I see significant homocoupling. Is my catalyst dead? A: Not necessarily dead, but likely mismanaged.
-
Oxygen Exclusion: Sulfinates can reduce Pd(II) to Pd(0), but in the presence of
, this cycle generates superoxide/peroxides that promote homocoupling. Degas solvents rigorously (sparge with Ar for 15 min) [6]. -
Base Role: Carbonate bases (
) are critical not just for turnover but for sequestering . Free can poison the catalyst or reversibly recombine with the radical. Ensure your base is finely ground and dry [7].
Issue 3: Incomplete Desulfonylation
Symptom: Recovery of starting material or formation of sulfones (
Q: Should I increase the temperature? A: Yes, but cautiously.
-
Temperature: Desulfonylation is endothermic. If you see sulfones, increase T by 10°C increments.
-
Ligand Check: In Pd-catalysis, using bulky, electron-rich phosphines (e.g., XPhos , SPhos ) facilitates the transmetalation and reductive elimination steps, outcompeting the background homocoupling rates [8].
Part 2: Mechanistic Visualization
The following diagram illustrates the competing pathways. To maximize yield, one must accelerate Path A (Product) while suppressing Path B (Disproportionation) and Path C (Dimerization).
Caption: Kinetic competition between acid-mediated disproportionation (Red), radical dimerization (Grey), and productive desulfonylative coupling (Green).
Part 3: Optimized Experimental Protocols
Protocol A: "Slow-Drip" Minisci Reaction
Designed to minimize radical dimerization (R-R) by keeping instantaneous radical concentration low.
Reagents:
-
Heterocycle (1.0 equiv)
-
Sodium Sulfinate (2.0–3.0 equiv)
-
Oxidant:
(2.0 equiv) or TBHP (3.0 equiv) -
Solvent: DMSO/H2O (3:1) or DCM/H2O (1:1)
-
Additive: TFA (1.0 equiv) only if using basic heterocycles
Step-by-Step:
-
Preparation: Dissolve the heterocycle and acid additive (if needed) in the solvent mixture in a round-bottom flask. Heat to reaction temperature (usually 40–60 °C).
-
Stock Solutions:
-
Solution A: Dissolve Sodium Sulfinate in minimal water (or DMSO).
-
Solution B: Dissolve Oxidant in minimal water.
-
-
Syringe Pump Addition: Load Solution A and Solution B into separate syringes.
-
Execution: Add both solutions simultaneously via syringe pump over 2–4 hours .
-
Why? This enforces a "pseudo-high-dilution" state for the radical species, statistically favoring the reaction with the heterocycle (present in bulk) over self-dimerization [9].
-
-
Workup: Neutralize with sat.
immediately upon completion to prevent post-reaction thiosulfonate formation.
Protocol B: Base-Controlled Desulfinative Coupling
Designed to prevent catalyst poisoning and biaryl formation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Sodium Sulfinate (1.5 equiv)
-
Catalyst:
(5 mol%) + XPhos (10 mol%) -
Base:
(2.0 equiv, anhydrous, finely ground) -
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step:
-
Degassing: Combine Aryl Halide, Sulfinate, Base, and Ligand in a reaction vial. Seal and purge with Argon for 5 minutes.
-
Solvent Prep: Spurge 1,4-Dioxane with Argon for 15 minutes in a separate vessel.
-
Initiation: Add solvent via syringe. Add
last (or use a precatalyst like XPhos-Pd-G2 to avoid induction periods). -
Temperature Ramp: Place in a pre-heated block at 80–100 °C.
-
Note: Do not start at RT. Rapid heating helps bypass the slow disproportionation regime.
-
-
Monitoring: Check conversion at 1 hour. If the mixture turns black (Pd black precipitation) early, add 10 mol% more ligand, not metal.
Part 4: Condition Selection Guide
Use this table to select the optimal solvent/oxidant system based on your substrate's sensitivity.
| Substrate Class | Recommended Solvent | Recommended Oxidant | pH Strategy | Primary Risk |
| Electron-Rich Heterocycles | DMSO / H₂O | Acidic (TFA) allowed | Over-oxidation | |
| Acid-Sensitive Scaffolds | DCM / H₂O (Biphasic) | TBHP / Deca-tungstate | Buffer (NaHCO₃) | Thiosulfonate formation |
| Halogenated Arenes | 1,4-Dioxane | None (Pd-Catalysis) | Basic ( | Dehalogenation / Biaryl |
| Complex Natural Products | MeCN / H₂O | Photocatalyst (Ir/Ru) | Neutral | Radical Recombination |
References
-
Kice, J. L., et al. (1966).[2] The Mechanism of the Disproportionation of Sulfinic Acids.[2][3] Journal of Organic Chemistry.[2][4][5] Link
-
Sun, S., et al. (2022).[6] Controllable synthesis of disulfides and thiosulfonates from sodium sulfinates mediated by hydroiodic acid.[6][7] Organic & Biomolecular Chemistry.[2][4][6][7][8][9][10][11][12] Link
-
Baran, P. S., et al. (2012). Innately Radical: A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.[2][8][9][11] Link
-
Chen, S., et al. (2025).[2][4] Visible-light-promoted phosphine-mediated synthesis of thioesters.[2][4] Organic & Biomolecular Chemistry.[2][4][6][7][8][9][10][11][12] Link
-
Willis, M. C., et al. (2020).[13] Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling.[14] Journal of the American Chemical Society.[2][8][9][11] Link
-
BenchChem Tech Support. (2025). Troubleshooting homocoupling in Suzuki/Sulfinate coupling. BenchChem Guides.[1] Link
-
Molander, G. A., et al. (2018). Engaging sulfinate salts via Ni/photoredox dual catalysis.[4] Chemical Science.[4][8][9] Link
-
Luebbers, T., et al. (2011). Palladium-Catalyzed Desulfitative Cross-Coupling of Aryl Sulfinates.[14] Chemistry – A European Journal.[11] Link
-
Baran Lab. (2019). Diversinate Update & Protocols. Baran Lab Blog. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium1 | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiosulfonate synthesis by S-S coupling [organic-chemistry.org]
- 6. Controllable synthesis of disulfides and thiosulfonates from sodium sulfinates mediated by hydroiodic acid using ethanol and H2O as solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Controllable synthesis of disulfides and thiosulfonates from sodium sulfinates mediated by hydroiodic acid using ethanol and H2O as solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baran Diversinates™ [sigmaaldrich.com]
- 9. Baran Diversinates™ [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Thermal Optimization of Sodium Sulfinates
Introduction: The Thermal Activation Paradox
Sodium sulfinates (
The critical parameter controlling their reactivity is temperature , but not in the way most standard reagents behave. You are not simply overcoming an Arrhenius barrier for a bimolecular collision; you are managing a delicate competition between Oxidative Single Electron Transfer (SET) , Desulfinylation (
This guide addresses the specific thermal windows required to harness these pathways effectively.
Module 1: Activation & Initiation (The "Cold Start" Problem)
Context: You are attempting a radical functionalization (e.g., C-H trifluoromethylation) but observing low conversion despite the presence of oxidant.
Q: My reaction mixture is homogenous, but LCMS shows <5% conversion after 4 hours. Should I just crank the heat?
A: Stop. Do not increase heat immediately. Check your oxidant-temperature pairing.
The Science:
Sodium sulfinates do not spontaneously decompose to radicals at standard reaction temperatures (
-
If you use TBHP (tert-Butyl hydroperoxide): The thermal homolysis of TBHP requires
to generate the radical needed to oxidize the sulfinate. If you are running at , you are below the initiation threshold. -
If you use Persulfates (
): These work well at . -
If you use Photocatalysis: Heat is irrelevant for initiation; it only affects solubility.
Troubleshooting Protocol:
-
Solubility Check: Sodium sulfinates are salts. In pure DCM or Toluene at room temperature, they exist as suspended solids. The "reaction" might be surface-limited.
-
Fix: Add a phase transfer catalyst (TBAB) or use a biphasic system (Water/DCM) before heating.
-
-
Initiator Match:
-
Reaction T
: Use metal catalysis ( , ) or photoredox. -
Reaction T
: Use Persulfates. -
Reaction T
: Use Peroxides (TBHP, DTBP).
-
Q: I see gas evolution immediately upon heating, but my yield is low. Where did the go?
A: You are suffering from "Premature Extrusion."
The Science:
The decomposition follows this pathway:
If the temperature is too high relative to the substrate's capture rate, the
Optimization Table: Temperature vs. Half-Life (
| Reagent Type | Critical Temp ( | Recommended Window | Common Issue at |
| Langlois ( | Gas loss; | ||
| Aryl ( | Homocoupling (Biaryls) | ||
| Alkyl ( | Disproportionation |
Module 2: Selectivity & Disproportionation (The "Side-Product" Trap)
Context: You observe the formation of thiosulfonates (
Q: Why does heating my sodium p-toluenesulfinate reaction yield a "sulfur-smelling" yellow oil?
A: You have triggered Thermal Disproportionation.
The Science:
In the absence of a rapid oxidant, or if the pH drops (becomes acidic), sodium sulfinates disproportionate.
Visualizing the Pathway:
Corrective Action:
-
Check pH: Ensure the reaction is not becoming acidic. Add a buffer (e.g.,
) if using persulfates, as they generate (acidic) as a byproduct. -
Increase Substrate Concentration: The rate of trapping must exceed the rate of disproportionation.
Module 3: The Langlois Special Case ( )
Context: Trifluoromethylation is the most common application. The
Q: Can I use the same temperature profile for as I do for ?
A: No. The
The Science:
The
-
Paradox: You need energy to oxidize it (high potential), but if you apply heat, the resulting
gas escapes the solution before reacting.
The "Nanomicelle" Solution (Room Temp Protocol): Lipshutz and others have demonstrated that running this in water with surfactants (TPGS-750-M) allows for Room Temperature activation using TBHP. The micelle concentrates the reactants, increasing the effective molarity and allowing the radical to react before quenching, without requiring heat [1].
Protocol: Low-Temperature Activation
-
Solvent: DCM/Water (1:1) or pure Water (with surfactant).
-
Oxidant: TBHP (70% aq.) - 3.0 equiv.
-
Temp:
to . -
Additives: If sluggish, add catalytic
or (10 mol%). This lowers the activation barrier for the oxidant, negating the need for thermal activation.
Summary: The Troubleshooting Matrix
| Observation | Likely Cause | Thermal Adjustment | Chemical Adjustment |
| No Reaction (Clear) | Oxidant not active | Increase T to match Oxidant | Switch to Metal/Peroxide (Fenton-like) |
| Vigorous Bubbling, Low Yield | Rapid | Decrease T by 20°C | Seal vessel; Increase substrate conc. |
| Yellow Oil / Precipitate | Disproportionation | Maintain T; Check pH | Add base ( |
| Charring / Black Tar | Polymerization | Decrease T | Add radical scavenger (BHT) to check mechanism |
References
-
Trifluoromethylation of Heterocycles in Water at Room Temperature. Source: National Institutes of Health (PMC) / J. Am. Chem. Soc. Context: Establishes the protocol for using Langlois reagent with TBHP in micelles at ambient temperature, avoiding thermal decomposition issues.
-
Disproportionate Coupling Reaction of Sodium Sulfinates Medi
. Source: ACS Publications / Organic Letters Context: Details the mechanism of side-reaction formation (thiosulfonates) when sulfinates are exposed to Lewis acids or heat without proper oxidative trapping. -
Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature.
vs. Reflux) dictates whether the product is a sulfone or undergoes deacylation/rearrangement. -
Recent advances in the synthesis and transformations of sulfinate esters. Source: RSC Publishing / Chem. Commun. Context: Provides background on the stability of sulfinyl intermediates and their conversion to esters vs. radicals.
Validation & Comparative
Technical Comparison: Sodium 6-methylpyridazine-3-sulfinate Characterization & Application
This guide provides a technical analysis of Sodium 6-methylpyridazine-3-sulfinate , a reagent utilized primarily for the innate radical C–H functionalization of heterocycles (Baran Diversinates™). It details the NMR characterization, synthesis logic, and performance comparison against traditional cross-coupling reagents.
Executive Summary
Sodium 6-methylpyridazine-3-sulfinate is a bench-stable, solid reagent designed to transfer the 6-methylpyridazine-3-yl radical to heteroaromatic scaffolds. Unlike traditional Suzuki-Miyaura coupling partners (boronic acids) that require pre-functionalized handles (halides/triflates) and transition metal catalysts, this sulfinate functions as a radical precursor. It enables the direct, innate alkylation/arylation of C–H bonds under oxidative conditions, bypassing the need for "handle" installation.
Key Application: Late-stage functionalization (LSF) of drug candidates to modulate pharmacokinetics (e.g., lowering LogP via pyridazine insertion).
Chemical Identity & NMR Characterization
Accurate characterization is critical to distinguish the active sulfinate (
Diagnostic NMR Data
The following data represents the diagnostic signals for the sodium salt in Deuterium Oxide (
Table 1: 1H NMR Characterization Profile (400 MHz, DMSO-
| Position | Moiety | Chemical Shift ( | Multiplicity | Integration | Coupling ( |
| H-4 | Pyridazine Ring | 7.80 – 7.95 | Doublet (d) | 1H | |
| H-5 | Pyridazine Ring | 7.50 – 7.65 | Doublet (d) | 1H | |
| H-6 | Methyl Group | 2.65 – 2.75 | Singlet (s) | 3H | - |
Note on Solvent Effects: In
, the chemical shifts may migrate slightly upfield due to hydrogen bonding and dielectric effects. The methyl singlet is the most robust diagnostic peak for quick purity assessment.
Purity Assessment: Sulfinate vs. Sulfonate
Oxidation of the sulfinate to sulfonate renders the reagent inactive. This degradation is visible via NMR.
-
Sulfinate (Active): The methyl peak appears
2.70 ppm . -
Sulfonate (Inactive Impurity): The methyl peak shifts downfield to
2.85 – 2.90 ppm due to the higher oxidation state of the sulfur atom (electron-withdrawing). -
13C NMR Distinction: The Carbon attached to sulfur (
) is significantly deshielded in the sulfonate ( 160 ppm) compared to the sulfinate ( 150-155 ppm).
Experimental Protocol: Synthesis & Usage
A. Synthesis Route (Metallation-Capture)
While alkyl sulfinates are often made via Barton decarboxylation, heteroaryl sulfinates like Sodium 6-methylpyridazine-3-sulfinate are typically synthesized via Lithium-Halogen exchange followed by sulfur dioxide capture.
Step-by-Step Methodology:
-
Precursor: Start with 3-chloro-6-methylpyridazine (commercially available).
-
Metallation: Dissolve precursor in anhydrous THF under Argon. Cool to -78 °C . Add n-Butyllithium (n-BuLi) (1.1 equiv) dropwise. The lithium selectively exchanges the chlorine atom.
-
Capture: Bubble dry Sulfur Dioxide (
) gas into the reaction mixture at -78 °C for 15 minutes. The solution typically changes color (pale yellow to orange/red). -
Salt Formation: Warm to room temperature. Concentrate the solvent. Resuspend the residue in Ethanol/Water and treat with Sodium Carbonate (
) or NaOH to form the sodium salt. -
Purification: Precipitate the product by adding a non-polar solvent (e.g., Ethyl Acetate or Hexanes) to the ethanolic solution. Filter the white solid.
B. Application Workflow (Radical C-H Functionalization)
This protocol describes the "innate" functionalization of a heterocycle (e.g., Caffeine or Papaverine) using the sulfinate.
-
Setup: To a vial equipped with a stir bar, add the Substrate (1.0 equiv) and Sodium 6-methylpyridazine-3-sulfinate (2.0 - 3.0 equiv).
-
Solvent: Add DMSO/Water (3:1 ratio). The reaction is biphasic but does not require inert atmosphere (open to air).
-
Oxidant: Add tert-Butyl Hydroperoxide (TBHP) (3.0 - 5.0 equiv, 70% aq. solution) dropwise.
-
Note: Trifluoroacetic acid (TFA) (1.0 equiv) is often added to protonate basic heterocycles, activating them toward radical attack.
-
-
Reaction: Stir at room temperature or mild heat (50 °C ) for 12–24 hours.
-
Workup: Dilute with saturated
, extract with DCM, and purify via column chromatography.
Mechanism & Logic Visualization
The following diagram illustrates the Radical Generation & Functionalization Pathway , highlighting why the sulfinate is a superior choice for non-functionalized substrates.
Caption: Oxidative desulfinylation mechanism converting the stable sulfinate salt into a reactive radical species for C-H functionalization.
Performance Comparison
Table 2: Sodium Sulfinate vs. Traditional Alternatives
| Feature | Sodium Sulfinate (Diversinate) | Boronic Acid | Heteroaryl Halide |
| Reaction Type | Radical C–H Functionalization | Pd-Catalyzed Cross-Coupling (Suzuki) | Nucleophilic Substitution / Pd-Coupling |
| Substrate Requirement | Native C–H Bond (No pre-functionalization) | Requires Halide/Triflate handle | Requires Nucleophile or Metal Catalyst |
| Reagents | Oxidant (TBHP), No Metal | Pd Catalyst, Ligand, Base | Pd Catalyst or Strong Nucleophile |
| Air/Moisture Sensitivity | Insensitive (Open flask) | Sensitive (Requires inert atm) | Stable |
| Atom Economy | Moderate (Loss of | Low (Loss of Boronic ester + Ligands) | High |
| Selectivity | Innate (Electronic/Steric control) | High (Site-specific at Halide) | High (Site-specific) |
Why Choose the Sulfinate? Choose Sodium 6-methylpyridazine-3-sulfinate when you need to append the pyridazine moiety to a complex scaffold (like a late-stage drug molecule) that lacks a pre-installed halogen handle. It is the "reagent of choice" for rapid analog generation (Lead Diversification).
References
-
Fujiwara, Y., et al. (2012).[1][2] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492, 95–99.[1][2][3][4][5] [Link]
-
O'Hara, F., et al. (2013). A Simple, Scalable, and Highly Tunable Synthesis of Sulfinate Salts. Journal of the American Chemical Society, 135(32), 12122–12134. [Link]
-
Baran Lab. (n.d.). Diversinates™ User Guide. Scripps Research Institute.[1][6] [Link]
-
PubChem. (2025). Sodium 6-methylpyridazine-3-sulfinate (CID 137949080). National Library of Medicine. [Link]
Sources
- 1. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. BJOC - Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics [beilstein-journals.org]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. scispace.com [scispace.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Comparison: Sulfinate Salts vs. Carboxylic Acids for Radical Generation
[1]
Executive Summary
For researchers in medicinal chemistry and lead optimization, the choice between Sulfinate Salts (e.g., Zinc "Diversinates", Langlois reagents) and Carboxylic Acids (via Minisci or photoredox decarboxylation) determines the success of Late-Stage Functionalization (LSF).
The Verdict:
-
Select Sulfinate Salts when targeting "innate" C–H functionalization of complex, basic heterocycles (pyridines, quinolines) without transition metal catalysts. They offer superior operational simplicity (open-to-air) and milder oxidation potentials (
V), avoiding the harsh conditions of classical Minisci reactions. -
Select Carboxylic Acids when chemical diversity is paramount. The commercial availability of carboxylic acids is orders of magnitude higher than sulfinates. However, successful radical generation often requires sophisticated photoredox catalysis or electrochemical forcing to overcome higher oxidation potentials (
V).
Mechanistic Divergence: Entropy vs. Enthalpy
The fundamental difference between these two precursors lies in the thermodynamic driving force of radical extrusion.
Pathway A: Desulfonylation (Sulfinates)
The generation of radicals from sulfinates involves single-electron oxidation to a sulfonyl radical (
-
Thermodynamics: The C–S bond scission is generally endothermic or thermoneutral. The reaction is driven primarily by entropy (release of gaseous
) and the polarity of the solvent. -
Kinetics: The rate-limiting step is typically the initial electron transfer. Once formed, the desulfonylation of fluoroalkyl sulfinates is rapid, whereas non-fluorinated alkyl sulfinates may require specific conditions to prevent side reactions.
Pathway B: Decarboxylation (Acids)
Carboxylic acids undergo oxidation to a carboxyl radical (
-
Thermodynamics: Decarboxylation is strongly exothermic (enthalpy-driven) due to the formation of the stable C=O bonds in
. -
Kinetics: While the extrusion is fast (
for aliphatic acids), the initial oxidation of the carboxylate is energetically demanding, often requiring photocatalysts (Ir/Ru) or strong oxidants (persulfate).
Visualization: Divergent Radical Pathways
Figure 1: Mechanistic comparison showing the energetic barriers and driving forces for radical generation.
Critical Performance Metrics
The following data compares Zinc Trifluoromethanesulfinate (representative of "Diversinates") against standard Alkyl Carboxylic Acids used in photoredox systems.
| Metric | Zinc Sulfinate Salts | Carboxylic Acids |
| Oxidation Potential ( | 1.0 – 1.4 V (vs. SCE) [1] | > 1.5 – 2.0 V (vs. SCE) [2] |
| Primary Oxidant | TBHP (tert-Butyl hydroperoxide) | Photocatalyst (Ir/Ru) + Light or Persulfate |
| Reaction Atmosphere | Open Air (Robust) | Inert (Ar/N2) often required for photoredox |
| Reagent Stability | Solid, bench-stable (hygroscopic) | Liquid/Solid, highly stable |
| Substrate Scope | Innate: Excellent for N-heterocycles | Broad: Requires catalyst tuning |
| By-products | ||
| Commercial Availability | Moderate (~100s available) | High (>100,000s available) |
| Atom Economy | Lower (loss of | Higher (loss of |
Key Insight: The lower oxidation potential of sulfinates allows them to function as "reagent-based" radical sources without the need for expensive exogenous catalysts. This makes them ideal for parallel medicinal chemistry campaigns (e.g., library synthesis).
Experimental Protocols
Protocol A: Zinc Sulfinate C–H Functionalization (Baran Method)
Best for: Rapidly appending fluoroalkyl or alkyl groups to complex heterocycles (e.g., caffeine, quinine) without pre-functionalization.
Reagents:
-
Substrate (Heterocycle, 1.0 equiv)
-
Zinc Sulfinate Salt (Zn(SO2R)2, 2.0–3.0 equiv)
-
tert-Butyl Hydroperoxide (TBHP, 70% aq., 3.0–5.0 equiv)
-
Solvent: DMSO/Water (2.5:1) or DCM/Water (biphasic)
Step-by-Step Workflow:
-
Setup: To a vial equipped with a stir bar, add the heterocycle (0.5 mmol) and Zinc Sulfinate salt (1.5 mmol).
-
Solvent: Add DMSO (1.25 mL) and Water (0.5 mL). The reaction is not sensitive to air; no inert gas line is needed.
-
Initiation: Add TBHP (70% in water, 1.5 mmol) dropwise at 0 °C (if substrate is sensitive) or room temperature.
-
Reaction: Stir vigorously at room temperature (or 40–50 °C for sluggish substrates) for 12–24 hours.
-
Note: If the reaction stalls, add a second portion of sulfinate and TBHP.
-
-
Workup: Dilute with saturated aqueous
and extract with EtOAc or DCM. -
Purification: Concentrate organic layers and purify via silica gel chromatography.
Protocol B: Photoredox Decarboxylative Alkylation (MacMillan Method)
Best for: Accessing a vast chemical space using commercially available carboxylic acids, including primary, secondary, and tertiary alkyl groups.
Reagents:
-
Substrate (Heterocycle, 1.0 equiv)
-
Carboxylic Acid (R-COOH, 2.0 equiv)
-
Photocatalyst (e.g.,
, 1–2 mol%) -
Oxidant (e.g., Ammonium Persulfate or Hypervalent Iodine, 1.5 equiv)
-
Solvent: DMSO or MeCN/Water
Step-by-Step Workflow:
-
Setup: In an 8 mL vial, combine heterocycle (0.5 mmol), Carboxylic Acid (1.0 mmol), Photocatalyst (0.005 mmol), and Oxidant.
-
Degassing: Add solvent (5 mL). Sparge with Argon or Nitrogen for 10–15 minutes to remove oxygen (oxygen quenches the excited state of the photocatalyst).
-
Irradiation: Seal the vial and place it in a photoreactor (Blue LED, ~450 nm). Stir for 12–24 hours.
-
Fan cooling is recommended to maintain ambient temperature.
-
-
Workup: Dilute with water and extract with DCM.
-
Purification: Standard flash chromatography.
Strategic Application Guide
Use the decision tree below to select the optimal methodology for your specific synthetic challenge.
Figure 2: Decision matrix for selecting radical precursors based on substrate sensitivity and reagent availability.
References
-
Practical and innate C–H functionalization of heterocycles. Fujiwara, Y., Dixon, J., O'Hara, F., et al. Nature2012 , 492, 95–99. Link
-
Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Liang, Y., Zhang, X., MacMillan, D.W.C. Nature2018 , 559, 83–88. Link
-
Radical C—H Functionalization of Heteroarenes Under Electrochemical Control. O'Hara, F., Blackmond, D.G., Baran, P.S. J. Am. Chem. Soc.2013 , 135, 12166–12169. Link
-
Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. Proctor, R.S.J., Drahl, M.A., Phipps, R.J. Science2018 , 360, 419-422. Link
-
Comparison of sulfinate and carboxylate radical precursors. ResearchGate Analysis. Link
Strategic Bioisosteric Replacement: 6-Methylpyridazine vs. Pyridine Analogs in Drug Discovery
The Pyridine-Pyridazine Synthesis Gap
Pyridine is the most ubiquitous nitrogen-containing heterocycle in FDA-approved drugs, historically favored due to its ease of assembly and well-established functionalization protocols[1]. However, its widespread use often leads to late-stage attrition in drug development. The high basicity of pyridine (pKa ~5.2) and its inherent lipophilicity frequently correlate with promiscuous off-target binding—most notably hERG channel liability—and poor metabolic stability[1].
To circumvent these limitations, medicinal chemists are increasingly turning to pyridazine, and specifically 6-methylpyridazine analogs , as advanced bioisosteres. While historically underexplored due to a "synthesis gap" caused by electronically dissonant heteroatom arrangements[1], modern skeletal editing and condensation strategies have unlocked this chemical space. The introduction of an adjacent nitrogen atom fundamentally alters the molecule's electronic landscape, extending its hydrogen-bonding capacity into more acidic environments without the penalty of protonation[2].
Physicochemical & Structural Comparison
The shift from a pyridine core to a 6-methylpyridazine core is not merely a structural tweak; it is a rational physicochemical overhaul. The adjacent nitrogens in pyridazine create a highly electron-deficient ring with a pronounced dipole moment[1]. The strategic addition of a 6-methyl group provides a critical steric vector: it shields the ring from oxidative metabolism while perfectly occupying hydrophobic sub-pockets in target binding sites.
Table 1: Physicochemical Comparison of Pyridine vs. Pyridazine Scaffolds
| Property | Pyridine | Pyridazine Core | 6-Methylpyridazine | Impact on Drug Design |
| pKa (Conjugate Acid) | ~5.2 | ~2.0 | ~2.5 | Reduced basicity lowers hERG liability and prevents trapping in acidic lysosomes[1],[2]. |
| Dipole Moment (µ) | 2.2 D | 4.2 D | ~4.5 D | Enhances π-π stacking and dipole-dipole interactions with target residues[1],[2]. |
| Lipophilicity (cLogP) | 0.84 | -0.51 | ~0.10 | Improves aqueous solubility while the methyl group retains necessary membrane permeability[1]. |
| Hydrogen Bonding | 1 Acceptor | 2 Acceptors | 2 Acceptors | Enables dual, simultaneous H-bonding interactions with target proteins[2]. |
| Aromaticity Index (IA) | 86 | 79 | ~79 | Reduced aromaticity increases the strength of adjacent C-H bond donors[2]. |
Logical Framework of Bioisosteric Replacement
Logical flow of bioisosteric replacement from pyridine to 6-methylpyridazine.
Bioactivity Case Studies: Pyridazine Outperforming Pyridine
Case Study 1: Kinase Inhibition (PfCDPK1)
In the optimization of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) inhibitors, researchers systematically replaced an imidazo[1,2-a]pyridine core with a 6-methylimidazo[1,2-b]pyridazine scaffold[3]. The 6-methyl substituent was exceptionally well-tolerated, driving sub-100 nM antiparasite EC50 values[3]. The extra nitrogen provided an essential hydrogen-bond acceptor that interacted with the kinase hinge region, while the methyl group anchored the molecule in a lipophilic pocket, drastically improving the in vitro ADME characteristics compared to the pyridine predecessor[3].
Case Study 2: Viral Capsid-Binding Inhibitors
During the development of broad-spectrum antivirals targeting enteroviruses, 3-(4-(2-chloroethyl)piperidin-1-yl)-6-methylpyridazine was utilized as a core building block to synthesize potent capsid binders[4]. Attempts by researchers to substitute the core with pyridine analogs resulted in poor pharmacokinetic profiles and a lack of significant antiviral activity[4]. The 6-methylpyridazine core maintained the necessary geometry and electron density to stabilize the viral capsid, preventing viral uncoating[4].
Case Study 3: GABA-A Receptor Ligands
In the development of GABA-A receptor ligands aimed at facilitating functional recovery after ischemic stroke, researchers exchanged a 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine core with its aza bioisostere, 2-(4-fluorophenyl)-6-methylimidazo[1,2-b]pyridazine[5]. The strategic addition of the extra nitrogen in the pyridazine core was explored to influence subtype selectivity, separating the desired GABA-A affinity from hERG channel liabilities—a common hurdle when utilizing highly basic pyridine cores[5].
Experimental Methodologies (Self-Validating Workflows)
To ensure scientific rigor, the following protocols detail the synthesis of a 6-methylpyridazine core and its subsequent biophysical validation. Every step is designed as a self-validating system to confirm target engagement independently of downstream phenotypic noise.
Step-by-step workflow for validating target engagement via Thermal Shift Assay.
Protocol 1: Regioselective Synthesis of 6-Methylimidazo[1,2-b]pyridazine
Causality: This synthesis leverages the inherent nucleophilicity of the 3-amino group on the pyridazine ring. The 6-methyl group sterically directs the cyclization, ensuring high regioselectivity and preventing the formation of unwanted isomers[3].
-
Reagent Preparation: Dissolve 3-amino-6-methylpyridazine (5.0 g, 45.8 mmol, 1.0 equiv) in butan-1-ol (10 mL)[3].
-
Condensation: Add 50% chloroacetaldehyde in water (6.4 mL, 50.4 mmol, 1.1 equiv) dropwise[3]. Why chloroacetaldehyde? The aldehyde acts as the primary electrophile for the exocyclic amine, while the alpha-chloride facilitates the subsequent ring closure via nucleophilic attack by the adjacent ring nitrogen.
-
Reflux: Heat the reaction mixture at reflux for 4 hours[3]. Why reflux? The thermal energy is required to overcome the activation barrier of the final aromatization step, driving off water to yield the fused bicyclic system.
-
Purification: Concentrate under reduced pressure and purify via column chromatography (0–10% MeOH in CH2Cl2) to isolate the pure 6-methylimidazo[1,2-b]pyridazine core[3].
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
Causality: Enzymatic assays can be confounded by assay interference (e.g., compound aggregation or fluorescence quenching). TSA provides a self-validating, biophysical confirmation of direct target binding[3]. As the protein unfolds upon heating, it exposes hydrophobic residues that bind Sypro Orange dye, increasing fluorescence. A ligand that binds the native state stabilizes the protein, shifting the melting temperature (Tm) higher.
-
Assay Assembly: In a 96-well qPCR plate, combine the target recombinant protein (e.g., PfCDPK1, 2 µM) with Sypro Orange dye (5x final concentration) in assay buffer (HEPES pH 7.5, 150 mM NaCl).
-
Compound Addition: Add the synthesized 6-methylpyridazine analog (10 µM final concentration) and a DMSO vehicle control to separate wells.
-
Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.5°C/min using a real-time PCR machine.
-
Fluorescence Measurement: Continuously monitor fluorescence (Ex: 490 nm, Em: 530 nm).
-
Data Analysis: Calculate the first derivative of the melt curve to determine the Tm. The binding affinity is proportional to the ΔTm (Tm_ligand - Tm_DMSO). A positive ΔTm confirms direct target engagement.
References
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. 1
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC (NIH).2
-
Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) - Journal of Medicinal Chemistry (ACS). 3
-
Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC (NIH). 4
-
Preferential Synaptic Type of GABA‑A Receptor Ligands Enhancing Neuronal Survival and Facilitating Functional Recovery After Ischemic Stroke - Jagiellonian University. 5
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdt-card.cm-uj.krakow.pl [cdt-card.cm-uj.krakow.pl]
X-ray crystallography of sodium heteroaryl sulfinate salts
High-Resolution X-Ray Crystallography of Heteroaryl Sulfinate Salts: A Comparative Guide to Sodium vs. Zinc Reagents
As a Senior Application Scientist, I frequently observe that the primary bottleneck in modern sulfinate chemistry is not the synthesis of the reagents, but their structural elucidation. Heteroaryl sulfinate salts—often referred to as "diversinates" or Baran reagents—have revolutionized late-stage C–H functionalization, radical cross-coupling, and bioconjugation. However, predicting their bench stability, solubility, and radical generation efficiency requires precise knowledge of their solid-state coordination.
This guide provides an objective, data-driven comparison between Sodium Heteroaryl Sulfinates and Zinc Heteroaryl Sulfinates , evaluating their structural properties and detailing the exact crystallization methodologies required to achieve high-resolution X-ray diffraction (XRD) data.
When selecting a sulfinate salt for structural elucidation or synthetic scale-up, the counterion dictates both the macroscopic handling properties and the microscopic crystal lattice.
-
Sodium Sulfinates (RSO₂Na): Sodium salts are highly bench-stable, moisture-insensitive, and generally lack the transition-metal-catalyzed degradation issues seen with other metals (e.g., phosphodiester backbone cleavage in RNA labeling)[1]. Crystallographically, sodium sulfinates tend to form extensive 2D or 3D coordination polymers. The Na⁺ ions are typically hexacoordinated (NaO₆), bridged by sulfinate oxygens and water molecules, creating alternating hydrophilic and hydrophobic layers[2].
-
Zinc Sulfinates ((RSO₂)₂Zn): Popularized for their high reactivity in radical-mediated C–H functionalization, zinc sulfinates are highly reactive but structurally complex. X-ray diffraction studies reveal that they often crystallize as discrete solvated dimers (e.g., [(RSO₂)ZnR]₂·2THF) or tetramers rather than infinite polymers[3]. While they offer superior radical generation kinetics, their purification is more tedious, and they are prone to incorporating zinc chloride and water if not rigorously purified[4].
Table 1: Comparative Performance and Structural Metrics
| Parameter | Sodium Heteroaryl Sulfinates | Zinc Heteroaryl Sulfinates |
| Bench Stability | Excellent (Stable for months in air) | Moderate to Good (Requires desiccation) |
| Typical Coordination | 1D/2D/3D Polymeric Networks | Discrete Solvated Dimers / Tetramers |
| Crystallization Difficulty | High (Tends to form twinned microcrystals) | Moderate (Requires rigorous solvent exclusion) |
| Reactivity Profile | Lower radical yield; highly chemoselective | High radical yield; broad substrate scope |
| Biocompatibility | High (No metal-catalyzed cleavage) | Low (Zn²⁺ catalyzes RNA/DNA cleavage) |
Causality in Crystallization: Overcoming the Polymeric Hurdle
The primary reason researchers fail to obtain single crystals of sodium heteroaryl sulfinates is their inherent tendency to form infinite coordination polymers. When traditional slow evaporation is used, rapid supersaturation forces the bridging sulfinate oxygens to coordinate with multiple Na⁺ centers, yielding opaque, twinned microcrystals that are useless for XRD.
To break this polymeric network, we employ a Cation Sequestration Strategy . By introducing a chelating agent such as 15-crown-5 or 18-crown-6 into the crystallization matrix, the Na⁺ ion is encapsulated. This forces the sulfinate anion to act as a discrete, uncoordinated entity (or a weakly coordinating ion pair), drastically improving crystal quality and reducing the R-factor during structural refinement. Furthermore, utilizing Vapor Diffusion in a sealed environment minimizes oxygen exposure, preventing the spontaneous oxidation of the sulfinate to a sulfonate—a common artifact in open-air evaporation.
Visualizing the Workflows and Structural Logic
Workflow for optimizing the crystallization of sodium heteroaryl sulfinates for X-ray diffraction.
Structural coordination logic dictating the stability and reactivity of sulfinate salts.
Experimental Protocols: A Self-Validating System
The following methodologies detail the vapor diffusion method optimized specifically for sodium heteroaryl sulfinates, utilizing the cation sequestration logic described above.
Protocol 1: Preparation of Single Crystals via Vapor Diffusion
Objective: Obtain diffraction-quality single crystals (<0.2 mm) of sodium heteroaryl sulfinate.
-
Sample Preparation: Dissolve 10 mg of highly pure sodium heteroaryl sulfinate in 0.5 mL of a polar solvent mixture (e.g., Methanol/Acetonitrile 1:1 v/v) in a 2 mL glass inner vial.
-
Chelation (Critical Step): Add 1.1 molar equivalents of 15-crown-5 to the solution. Stir gently for 5 minutes.
-
Causality: The crown ether encapsulates the Na⁺ ion, preventing the formation of an insoluble 3D coordination polymer and forcing discrete lattice packing.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram vial to remove any heterogeneous nucleation sites (dust or undissolved particulates).
-
Chamber Setup: Place the 1-dram inner vial (uncapped) into a larger 20 mL scintillation vial (outer chamber).
-
Anti-Solvent Addition: Add 3 mL of a volatile anti-solvent (e.g., Diethyl Ether or Pentane) to the outer chamber.
-
Causality: The anti-solvent has a higher vapor pressure than the inner solvent. It will slowly diffuse into the inner vial, gradually lowering the dielectric constant of the solution and inducing controlled supersaturation.
-
Self-Validation Check: If the inner solution turns cloudy immediately upon sealing, supersaturation is occurring too rapidly. Warm the vial to redissolve the precipitate, and replace the anti-solvent with a less volatile alternative (e.g., Isopropyl ether).
-
-
Sealing and Incubation: Cap the 20 mL vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm. Store in a vibration-free environment at 4 °C for 3 to 7 days.
-
Harvesting: Once distinct, block-like or needle-like crystals form, immediately harvest them using a nylon loop and submerge them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss prior to mounting.
Protocol 2: X-Ray Diffraction Data Collection and Refinement
-
Mounting: Mount the crystal on a MiTeGen loop and transfer it to the cold stream (100 K) of the X-ray diffractometer (e.g., Bruker D8 Venture with Cu Kα radiation, λ = 1.54178 Å).
-
Causality: Cryogenic temperatures minimize the thermal motion of the atoms, drastically improving high-angle reflection intensity and overall data resolution.
-
-
Data Collection: Execute a full sphere data collection strategy. Ensure redundancy is >4.0 to accurately model any potential twinning or disorder in the heteroaryl ring.
-
Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Self-Validation Check: Pay special attention to the S–O bond lengths. In true sulfinates, these typically range from 1.50 to 1.54 Å. If the bond lengths are significantly shorter (~1.45 Å), the sample has likely oxidized to a sulfonate during handling.
-
References
-
Title: Sodium thiosulfonate salts: Molecular and supramolecular structural features and solution radiolytic properties Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Diverse chemical functionalization of nucleobases within long RNAs using sulfinate salts Source: bioRxiv URL: [Link]
-
Title: Continuous-Flow Synthesis of Alkyl Zinc Sulfinates for the Direct Photofunctionalization of Heterocycles Source: ResearchGate / ChemSusChem URL: [Link]
-
Title: Preparation and purification of zinc sulfinate reagents for drug discovery Source: Nature Protocols URL: [Link]
Sources
Efficiency of Sodium 6-methylpyridazine-3-sulfinate in Electron-Deficient Heterocycles: A Comparative Technical Guide
Executive Summary: The "Innate" Advantage[1]
In the landscape of late-stage functionalization (LSF), the introduction of polar heteroaromatic rings—such as pyridazines—into drug scaffolds is a high-value but synthetically demanding task. Sodium 6-methylpyridazine-3-sulfinate represents a specialized class of radical precursors designed to solve the "pre-functionalization bottleneck."
Unlike traditional cross-coupling methods that require halogenated handles, this reagent utilizes innate C-H functionalization logic.[1] By generating a transient 6-methylpyridazine-3-yl radical, it allows for the direct alkylation/heteroarylation of electron-deficient heterocycles (pyridines, quinolines, diazines) under oxidative conditions.
This guide objectively compares this sulfinate-based workflow against the two dominant alternatives: Suzuki-Miyaura Cross-Coupling and Traditional Decarboxylative Minisci (Carboxylic Acids) .
Mechanistic Grounding & Rationale
To understand the efficiency of Sodium 6-methylpyridazine-3-sulfinate, one must analyze the radical generation pathway. Unlike boronic acids (which require transmetallation) or carboxylic acids (which require high-energy oxidative decarboxylation often mediated by Ag(I)), sulfinates undergo facile oxidative desulfination.
The Radical Pathway (DOT Visualization)
The following diagram illustrates the oxidative desulfination mechanism that allows this reagent to function without transition metal catalysts (in many cases) or pre-functionalized substrates.
Figure 1: Mechanism of innate C-H functionalization via oxidative desulfination. The sulfinate acts as a "stored" radical, released upon single-electron transfer (SET).
Comparative Analysis: Sulfinate vs. Alternatives
The following analysis contrasts the performance of Sodium 6-methylpyridazine-3-sulfinate against industry-standard methods for installing the same moiety.
Table 1: Performance Matrix
| Feature | Method A: Sodium Sulfinate (This Product) | Method B: Suzuki Coupling | Method C: Decarboxylative Minisci |
| Substrate Requirement | Native Heterocycle (C-H) | Aryl Halide/Triflate (C-X) | Native Heterocycle (C-H) |
| Step Count | 1 Step (Direct) | 2-3 Steps (Halogenation required) | 1 Step (Direct) |
| Catalyst | None (or trace metal) | Palladium (Pd) + Ligand | Silver (Ag) often required |
| Oxidant | TBHP or Persulfate | None (Reductive cycle) | Persulfate (Strong) |
| Reaction Media | Aqueous/Biphasic (DCM/H2O) | Organic (Dioxane/Toluene) | Aqueous/Acidic |
| Atom Economy | Moderate (Loss of SO2) | Low (Boronate waste, ligands) | Moderate (Loss of CO2) |
| Regioselectivity | Innate (C2/C4 usually) | Dictated by Halogen position | Innate (C2/C4 usually) |
| Cost Efficiency | High (Reagent is stable, no Pd) | Low (Pd + Ligand cost) | Medium (Ag cost) |
Critical Analysis
-
Vs. Suzuki Coupling: The primary advantage of the sulfinate is step economy . Suzuki coupling offers precise regiocontrol but demands a pre-existing halogen handle. If the halogenated precursor is not commercially available, the synthesis route lengthens significantly. The sulfinate method allows "late-stage" decoration of the final drug scaffold.[2]
-
Vs. Carboxylic Acids (Traditional Minisci): While carboxylic acids are ubiquitous, their decarboxylation often requires silver catalysis (AgNO3) and high temperatures. Sodium sulfinates possess a lower oxidation potential than carboxylates, allowing for milder conditions (often room temperature or mild heat) and avoiding heavy metal contamination in the final API.
-
Solubility Profile: Sodium sulfinates are water-soluble. This makes them ideal for biphasic systems (e.g., DCM/Water) where the phase transfer aids in controlling the radical concentration, suppressing homocoupling side reactions.
Experimental Protocol: Direct C-H Functionalization
Objective: Installation of the 6-methylpyridazine-3-yl group onto Quinine (Model Substrate). Rationale: Quinine contains an electron-deficient quinoline core, a classic target for nucleophilic radical attack.
Materials
-
Substrate: Quinine (1.0 equiv, 0.3 mmol)
-
Reagent: Sodium 6-methylpyridazine-3-sulfinate (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)
-
Solvent: DMSO:H2O (3:1 ratio) or DCM:H2O (2.5:1) depending on substrate solubility.
-
Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for protonating the heterocycle, increasing electrophilicity.
Workflow (Step-by-Step)
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add Quinine (97 mg, 0.3 mmol) and Sodium 6-methylpyridazine-3-sulfinate (162 mg, 0.9 mmol).
-
Solvation: Add DMSO (1.5 mL) and Water (0.5 mL). Stir to ensure partial dissolution.
-
Note: The system does not need to be anhydrous or deoxygenated.[1] The radical mechanism is robust to air.
-
-
Activation: Add TFA (23 µL, 0.3 mmol). The solution may warm slightly.
-
Initiation: Add TBHP (70% aq., ~130 µL) dropwise over 2 minutes.
-
Reaction: Seal the vial and stir vigorously at 50 °C for 12–24 hours.
-
Monitoring: Monitor by LC-MS.[3] Look for the mass shift of +92 Da (Introduction of C5H5N2 - H).
-
-
Workup:
-
Dilute with saturated NaHCO3 (to neutralize TFA).
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with brine (to remove DMSO).
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Flash chromatography (MeOH/DCM gradient).
Self-Validating Checkpoints
-
Color Change: Reaction often turns from clear/yellow to deep orange/brown, indicating radical species formation.
-
Gas Evolution: Slight bubbling may be observed (SO2 release), confirming desulfination.
-
Regioselectivity: In quinolines, substitution typically occurs at the C2 position (adjacent to Nitrogen) due to the radical's nucleophilic character attacking the most electron-deficient site.
Workflow Comparison Visualization
This diagram contrasts the operational complexity of the Sulfinate method versus a standard Suzuki approach for the same target.
Figure 2: Operational workflow comparison. Method A (Sulfinate) significantly reduces unit operations and time-to-molecule.
References
-
Fujiwara, Y., et al. "Practical and Innate C-H Functionalization of Heterocycles."[4] Nature, 2012.
-
Baran, P. S., et al. "A New Reagent for Direct Difluoromethylation."[1] Journal of the American Chemical Society, 2011.
-
O'Hara, F., et al. "Zinc Sulfinates: A New Class of Reagents for the innate C-H Functionalization of Heterocycles." Journal of the American Chemical Society, 2013.
-
PubChem. "Sodium 6-methylpyridazine-3-sulfinate Compound Summary."[5] National Library of Medicine.
-
Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions."[6] Angewandte Chemie International Edition, 2019.
Sources
- 1. Baran Diversinates™ [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. 2097773-43-6|Sodium 3-methylpyridine-2-sulfinate|BLD Pharm [bldpharm.com]
- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium 6-methylpyridazine-3-sulfinate | C5H5N2NaO2S | CID 137949080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Heteroaryl Sulfinates in Late-Stage Functionalization: A Comparative Reactivity Guide
As drug discovery increasingly relies on complex heterobiaryl architectures, the methods used to construct these linkages must evolve. Historically, chemists relied on sulfonyl chlorides or heteroaryl thiols for cross-coupling and functionalization. However, these classical reagents are plagued by hydrolytic instability, foul odors, and a propensity for disulfide formation.
Heteroaryl sulfinates—bench-stable, non-volatile solids—have emerged as a superior alternative. Because the sulfur atom sits in an intermediate oxidation state (+4), sulfinates exhibit remarkable "chameleon-like" reactivity. They can act as nucleophiles, electrophiles (via desulfination), or radical precursors. This guide objectively compares the performance of heteroaryl sulfinates against classical alternatives and evaluates the latest advancements in sulfinate delivery systems (sodium salts vs. zinc diversinates vs. latent sulfones).
The Reactivity Paradigm: Why Heteroaryl Sulfinates?
The foundational advantage of heteroaryl sulfinates lies in their dual-mode reactivity. Unlike sulfonyl chlorides, which are strictly electrophilic and moisture-sensitive, sulfinates are stable in aqueous environments and can be orthogonally activated.
-
Nucleophilic Mode: The lone pairs on the sulfinate oxygen and sulfur allow for direct Pd-catalyzed sulfination of aryl halides to form complex sulfones[1].
-
Electrophilic/Desulfinative Mode: Under specific conditions, the C–S bond can be cleaved, extruding SO₂ gas. This thermodynamic driving force allows sulfinates to act as electrophilic coupling partners with Grignard reagents to form heterobiaryls[2].
-
Radical Mode: Single-electron oxidation (via photoredox catalysis or chemical oxidants) generates a transient sulfonyl radical, which can either add to alkenes or extrude SO₂ to form a heteroaryl radical for Minisci-type C–H functionalization[3].
Figure 1: Divergent reactivity profiles of heteroaryl sulfinates in organic synthesis.
Performance Comparison: Sulfinates vs. Classical S-Electrophiles
To objectively evaluate the efficiency of heteroaryl sulfinates, we must look at their performance in direct cross-coupling. In a transition-metal-free desulfinative cross-coupling with phenylmagnesium bromide, the heteroaryl sulfinate significantly outperforms traditional sulfur-containing electrophiles[2].
The causality behind this performance gap is thermodynamic: the extrusion of stable SO₂ gas from the sulfinate provides a massive entropic and enthalpic driving force that is absent in thioethers or thiols.
Quantitative Reactivity Comparison
Reaction Conditions: S-Containing Electrophile (1.0 equiv), PhMgBr (1.5 equiv), THF, Room Temperature, 12 h.[2]
| Electrophile Type | Reagent Structure | Yield of Cross-Coupled Product (%) | Operational Drawbacks |
| Heteroaryl Sulfinate | Het-SO₂Na | 93% | None (Bench-stable solid) |
| Heteroaryl Sulfonate | Het-SO₃Na | 85% | Higher activation barrier |
| Heteroaryl Methyl Sulfone | Het-SO₂CH₃ | ~85% | Requires strong base for side-reactions |
| Heteroaryl Methyl Sulfide | Het-SCH₃ | < 20% | Poor leaving group ability |
| Heteroaryl Thiol | Het-SH | Trace | Catalyst poisoning, disulfide formation |
Reagent Evolution: Sodium vs. Zinc vs. Latent Sulfinates
While sodium heteroaryl sulfinates are highly reactive, they present challenges in drug discovery: complex heterocyclic sodium sulfinates are notoriously difficult to purify due to their extreme polarity and insolubility in organic solvents[4]. To solve this, the field has developed advanced delivery formats.
A. Zinc Sulfinates (Baran Diversinates)
Developed by the Baran laboratory, zinc sulfinates (e.g., TFMS, DFMS) are specifically engineered for radical C–H functionalization[5].
-
The Causality of Zinc: Zinc salts possess lower intrinsic reactivity and differing solubility profiles compared to sodium salts. This tempered reactivity prevents the self-disproportionation commonly seen with sodium sulfinates, allowing for a controlled, slow release of radicals. This results in vastly superior functional group tolerance during late-stage heterocycle diversification.
B. Latent Sulfinates (Willis Allylsulfones & β-Ester Sulfones)
To circumvent the purification issues of complex sulfinate salts, the Willis group introduced "latent" sulfinates in the form of heterocyclic allylsulfones[4] and base-activated β-ester sulfones[6].
-
The Causality of Latency: By masking the polar sulfinate as a lipophilic sulfone, the intermediate can be easily purified via standard silica gel chromatography and carried through multi-step synthetic sequences. The active sulfinate is only unmasked in situ during the cross-coupling event.
Figure 2: Activation workflow of latent heterocyclic allylsulfones for cross-coupling.
Validated Experimental Protocols
To ensure reproducibility, the following protocols incorporate self-validating analytical steps to confirm intermediate generation and reaction completion.
Protocol 1: Transition-Metal-Free Desulfinative Cross-Coupling[2]
Objective: Synthesize heterobiaryls directly from sodium heteroaryl sulfinates and Grignard reagents.
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the sodium heteroaryl sulfinate (0.5 mmol, 1.0 equiv).
-
Solvent Addition: Suspend the solid in anhydrous THF (2.0 mL). Self-Validation Check: Ensure the suspension is uniform; clumping indicates moisture contamination.
-
Nucleophile Introduction: Dropwise add phenylmagnesium bromide (2.0 M in THF, 0.75 mmol, 1.5 equiv) at room temperature. The reaction mixture will typically transition from a suspension to a homogeneous solution as the sulfinate is consumed.
-
Reaction: Stir at room temperature for 12 hours.
-
In-Process Control (IPC): Quench a 50 µL aliquot with saturated NH₄Cl. Extract with EtOAc and analyze via ¹⁹F NMR (if using a fluorinated substrate) using PhOCF₃ as an internal standard to quantify conversion prior to workup.
-
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 × 10 mL), dry over MgSO₄, and purify via flash chromatography.
Protocol 2: Photoredox/Nickel Dual Catalyzed Cross-Coupling[3]
Objective: Room-temperature synthesis of heteroaryl sulfones from sulfinates and aryl halides, avoiding the harsh heating that degrades sensitive heterocycles.
-
Catalyst Loading: To a dry vial equipped with a stir bar, add sodium heteroaryl sulfinate (0.3 mmol), aryl bromide (0.2 mmol), NiCl₂·glyme (5 mol%), dtbbpy ligand (5 mol%), and the Ir(ppy)₃ photocatalyst (1 mol%).
-
Degassing: Seal the vial and purge with argon for 10 minutes.
-
Solvent: Add degassed DMF (2.0 mL) via syringe.
-
Irradiation: Place the vial in a blue LED photoreactor (approx. 450 nm) equipped with a cooling fan to maintain the reaction strictly at room temperature. Causality: The Ir(III) photocatalyst facilitates a single-electron transfer to generate a highly reactive Ni(III) intermediate, which undergoes rapid reductive elimination at 25°C, bypassing the thermal activation barrier usually required for Ni(II) systems.
-
Monitoring: Stir under irradiation for 24 hours. Monitor the disappearance of the aryl bromide via LC-MS.
-
Isolation: Dilute with water, extract with EtOAc, and purify via chromatography.
References
-
Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Organic Letters. 2
-
Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition (via PMC). 3
-
Baran Group – Prof. Product Portal. Sigma-Aldrich. 5
-
Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie (via ResearchGate). 6
-
Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters. 1
-
Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Baran Group – Prof. Product Portal [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Comparative Yield Analysis: Baran Diversinates™ (Zinc Sulfinates) in Late-Stage Functionalization
Executive Summary
Product Class: Baran Diversinates™ (Zinc Bis(alkanesulfinate)s) Primary Application: Innate C–H Functionalization of Heterocycles (Radical Alkylation/Fluoroalkylation) Verdict: Superior operational simplicity and higher kinetic reactivity compared to traditional Minisci and Langlois reagents.[1]
In the landscape of Late-Stage Functionalization (LSF), the "Baran Diversinates"—specifically Zinc Sulfinate salts (e.g., TFMS, DFMS)—represent a paradigm shift from "forced" functionalization (Suzuki/Buchwald) to "innate" reactivity. Unlike traditional Minisci reactions that often require harsh acidic conditions and large excesses of reagents, Zinc Sulfinates offer a mild, bench-stable, and oxidant-controlled radical source.
This guide provides a technical comparison of these reagents against their historical predecessors (Langlois Reagent, Carboxylic Acids) to assist medicinal chemists in route selection.
Part 1: The Chemistry of Diversinates
Mechanism of Action
The core utility of Zinc Sulfinates lies in their ability to generate carbon-centered radicals under oxidative conditions (typically using tert-butyl hydroperoxide, TBHP) without the need for transition metal catalysis or pre-functionalized handles (like aryl halides).
Key Mechanistic Advantage:
The zinc cation (
Mechanistic Workflow (DOT Visualization)
The following diagram illustrates the radical generation and heteroaromatic addition pathway.
Figure 1: Mechanistic pathway of Zinc Sulfinate-mediated C-H functionalization.[1] The reaction proceeds via oxidative generation of an electrophilic radical which attacks the most electron-rich position of the heterocycle.
Part 2: Comparative Yield Analysis
The following data synthesizes experimental outcomes comparing Zinc Sulfinates (Baran) against the Langlois Reagent (Sodium Triflinate) and Traditional Minisci conditions.
Scenario A: Trifluoromethylation of Heterocycles
Objective: Installation of
| Substrate Class | Reagent | Conditions | Yield (%) | Notes |
| Caffeine | Zn(SO₂CF₃)₂ (TFMS) | DCM/H₂O, TBHP, RT | 80% | Clean mono-functionalization. |
| NaSO₂CF₃ (Langlois) | DCM/H₂O, TBHP, RT | 47% | Incomplete conversion; requires excess reagent. | |
| Pyridine | Zn(SO₂CF₃)₂ (TFMS) | DCM/H₂O, TBHP, TFA | 62% | Selectivity for C2/C4 positions. |
| NaSO₂CF₃ (Langlois) | DMSO, Cu(II), 70°C | 35% | Requires metal catalyst and heat. | |
| Pentoxifylline | Zn(SO₂CF₃)₂ (TFMS) | DCM/H₂O, TBHP | 79% | Reaction complete in <3 hours. |
| NaSO₂CF₃ (Langlois) | DCM/H₂O, TBHP | 47% | Slower kinetics (48 hours). |
Analysis: The Zinc salt (TFMS) consistently outperforms the Sodium salt (Langlois) by 20-40% in isolated yield. The critical differentiator is kinetics ; the Zinc salt reacts faster at room temperature, reducing the window for side reactions (such as oxidative degradation of the heterocycle).
Scenario B: Alkylation (Methylation/Isopropylation)
Objective: Introduction of alkyl groups to modulate lipophilicity (
| Substrate | Method | Reagent Source | Yield (%) | Operational Complexity |
| Quinine | Baran Diversinate | Zn(SO₂iPr)₂ | 55% | Low: Open to air, biphasic, no metal catalyst. |
| Classic Minisci | Isobutyric acid/Ag⁺ | 30% | High: Requires Ag catalyst, acidic pH, often poly-alkylation. | |
| Varenicline | Baran Diversinate | Zn(SO₂CF₂H)₂ | 52% | Low: Direct difluoromethylation (bioisostere). |
| Pre-functionalized | Cross-coupling | N/A | Requires multi-step synthesis of halogenated precursor. |
Analysis: While traditional Minisci reactions are inexpensive, they are notoriously difficult to control, often leading to complex mixtures of mono-, di-, and tri-alkylated products. The Zinc Sulfinates provide a "slow-release" of radicals controlled by the solubility of the salt and the addition rate of the oxidant (TBHP), resulting in cleaner reaction profiles and easier purification.
Part 3: Strategic Application (Decision Matrix)
When should a medicinal chemist reach for a Diversinate versus a Suzuki coupling?
Figure 2: Decision matrix for selecting Late-Stage Functionalization methodologies.
Part 4: Experimental Protocols
Standardized Biphasic Protocol (The "Baran Protocol")
Note: This protocol is self-validating via the visual cue of phase separation and TLC monitoring.
Reagents:
-
Substrate (Heterocycle, 1.0 equiv)
-
Baran Diversinate™ (Zn-Sulfinate, 3.0 equiv)
-
Trifluoroacetic Acid (TFA, 1.0 equiv) – Optional, protonates basic heterocycles to activate them.
-
tert-Butyl Hydroperoxide (TBHP, 70% aq., 3.0–5.0 equiv)
-
Solvent: DCM/Water (2.5:1 ratio) or DMSO (for polar substrates).
Step-by-Step Workflow:
-
Setup: In a standard vial equipped with a stir bar, dissolve the heterocycle (0.1–0.5 mmol) in DCM (or DMSO).
-
Additives: Add water (if using DCM) to create a biphasic system. Add TFA if the substrate is a basic pyridine/quinoline (this increases electrophilicity).
-
Reagent Addition: Add the Zinc Sulfinate salt (solid) in one portion.
-
Initiation: Add TBHP dropwise at Room Temperature (RT) with vigorous stirring .
-
Critical Control Point: Vigorous stirring is essential in the biphasic DCM/H₂O system to ensure phase transfer of the radical species.
-
-
Monitoring: Stir at RT (or 40°C for sluggish substrates) for 4–12 hours. Monitor by LCMS.
-
Stop Criteria: Reaction is complete when the sulfinate solid disappears or LCMS indicates consumption of starting material.
-
-
Workup: Dilute with DCM, wash with saturated NaHCO₃ (to neutralize TFA and remove Zinc byproducts), dry over Na₂SO₄, and concentrate.
Troubleshooting Guide:
-
Low Conversion? Add a second portion of Zn-Sulfinate (2.0 equiv) and TBHP (2.0 equiv) after 4 hours.
-
Regioisomer Mix? This is inherent to radical chemistry on heterocycles. Isomers are usually separable by standard silica chromatography.
References
-
Fujiwara, Y., et al. (2012).[4][5][6][7] Practical and innate carbon–hydrogen functionalization of heterocycles.[1][4][5][6][7][8] Nature, 492, 95–99.[4][6] [Link][4][6]
-
Fujiwara, Y., et al. (2012).[4][5][6][7] A New Reagent for Direct Difluoromethylation.[5][6][7] Journal of the American Chemical Society, 134(3), 1494–1497.[5][6][7] [Link]
-
O’Hara, F., et al. (2013). Zinc Bis(difluoromethanesulfinate) (DFMS): A Reagent for the Direct Difluoromethylation of Heterocycles. Organic Syntheses, 90, 215-226. [Link]
-
Minisci, F., et al. (1989). Homolytic alkylation of heteroaromatic bases: A general and convenient method. Journal of Organic Chemistry, 54(22), 5224–5227. [Link]
Sources
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical and innate carbon-hydrogen functionalization of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baran Diversinates™ [sigmaaldrich.com]
- 6. Baran difluoromethylation reagent - Enamine [enamine.net]
- 7. Baran Diversinates™ [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Spectroscopic Modalities for the Definitive Identification of Sulfinate-Derived Radical Intermediates
Executive Summary
In modern pharmaceutical synthesis—particularly within photoredox catalysis—sulfinate salts (
However, the transient nature of the
This guide objectively compares the three primary identification modalities: EPR Spin Trapping (The Structural Gold Standard), Transient Absorption Spectroscopy (The Kinetic Standard), and Mass Spectrometry Trapping (The Chemical Validator).
Part 1: The Primary Modality – EPR Spin Trapping
Electron Paramagnetic Resonance (EPR) remains the only technique capable of directly detecting the unpaired electron. Since sulfonyl radicals are too short-lived for direct continuous-wave (CW) EPR in solution, Spin Trapping is the requisite methodology.
The Mechanism
The unstable sulfonyl radical (
Performance Profile
-
Specificity: High. The hyperfine coupling constants (HFCC) differentiate
from carbon-centered ( ) or oxygen-centered ( ) radicals. -
Sensitivity: Moderate (
to M). -
Structural Insight: Provides information on the atom adjacent to the radical center.
Key Spectroscopic Parameters (DMPO Adducts)
The hyperfine splitting (HFS) arises from the interaction of the unpaired electron with the
| Radical Species | Trap | Solvent | Characteristic Profile | ||
| Sulfonyl ( | DMPO | Methanol | ~13.0 - 14.5 | ~9.5 - 11.0 | Distinctive |
| Carbon ( | DMPO | Methanol | ~14.0 - 15.0 | ~21.0 - 23.0 | Large doublet splitting ( |
| Alkoxy ( | DMPO | Water | ~14.9 | ~14.9 | Often |
Critical Insight: For sulfonyl adducts, the
-hydrogen coupling () is significantly smaller than that of carbon-centered radical adducts. This is the diagnostic signature.
Part 2: The Challenger – Transient Absorption Spectroscopy (TAS)
Laser Flash Photolysis (LFP) or TAS measures the change in absorbance (
Performance Profile
-
Specificity: Low. Sulfonyl radicals exhibit broad, featureless absorption bands in the UV region (300–350 nm), often overlapping with precursors or other intermediates.
-
Time Resolution: Excellent (Femtosecond to Nanosecond).
-
Utility: Best for determining absolute rate constants of radical addition to alkenes, not for structural identification.
The "Black Box" Problem
Unlike EPR, TAS cannot "prove" the structure of the absorbing species. It requires validation via Time-Dependent Density Functional Theory (TD-DFT) calculations to match the theoretical transition energies with experimental
Part 3: Indirect Validation – Chemical Trapping (MS)
When spectroscopic equipment is unavailable, chemical trapping with TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) followed by High-Resolution Mass Spectrometry (HRMS) provides retrospective proof.
Mechanism
Performance Profile
-
Specificity: High (Mass-based).
-
Time Resolution: None (Post-reaction analysis).
-
Risk: TEMPO is a redox-active reagent. It can oxidize the sulfinate anion (
) directly via Single Electron Transfer (SET), creating a "false positive" for radical generation mechanisms.
Part 4: Comparative Analysis Summary
| Feature | EPR Spin Trapping | Transient Absorption (TAS) | MS Chemical Trapping |
| Primary Output | Structural Fingerprint (HFCC) | Kinetic Decay / | Molecular Mass (m/z) |
| Time Resolution | Steady-state (accumulated) | ns to fs (Real-time) | None (End-point) |
| Definitive Proof? | YES (Direct magnetic detection) | NO (Inferred via DFT) | PARTIAL (Product inference) |
| Interference Risk | Solvent radicals (e.g., DMSO) | Spectral overlap | Redox side-reactions |
| Cost/Complexity | High / Specialist required | Very High / Specialist required | Low / Standard equipment |
Part 5: Experimental Protocols
Protocol A: In Situ EPR Spin Trapping of Sulfonyl Radicals
Use this protocol to confirm the formation of
Reagents:
-
Sodium Benzenesulfinate (
) -
Photocatalyst (e.g., Eosin Y or Rhodamine B)
-
Spin Trap: DMPO (Distilled, stored under Argon)
-
Solvent: Deaerated Methanol or Acetonitrile
Workflow:
-
Preparation: Prepare a 0.1 M solution of DMPO in the solvent. Note: Commercial DMPO often contains impurities; purify via charcoal filtration if background signals appear.
-
Assembly: In a glovebox or under Ar stream, mix
(10 mM), Photocatalyst (1 mol%), and DMPO (50 mM) in a quartz flat cell. -
Deoxygenation: Oxygen is paramagnetic and broadens lines. Bubble with Argon for 5 minutes or use freeze-pump-thaw cycles.
-
Irradiation: Place the cell in the EPR cavity.Irradiate directly with a focused LED (Blue/Green depending on catalyst) via the cavity window.
-
Acquisition:
-
Microwave Power: 10–20 mW (Avoid saturation).
-
Modulation Amplitude: 1.0 G.
-
Time Constant: 40 ms.
-
Sweep Width: 100 G.
-
-
Analysis: Simulate the spectrum to extract
and . Confirm G.
Protocol B: TEMPO-Trapping for HRMS Analysis
Use this to validate the mass of the radical intermediate.
-
Reaction: Run the standard sulfinylation reaction but add 2.0 equivalents of TEMPO.
-
Incubation: Irradiate for 30–60 minutes. The reaction often changes color as TEMPO is consumed.
-
Workup: Dilute with MeOH. Do not perform aqueous workup (TEMPO adducts can be hydrolytically unstable).
-
Analysis: Inject directly into ESI-MS (Positive Mode).
-
Target Mass: Look for
(TEMPO mass).
Part 6: Visualization of Pathways
Diagram 1: Decision Logic for Method Selection
Caption: Logical workflow for selecting the appropriate spectroscopic method based on experimental needs.
Diagram 2: Mechanistic Pathway of Detection
Caption: The chemical pathways transforming the transient sulfonyl radical into detectable species.
References
-
Chatgilialoglu, C., et al. (2012). Kinetic Studies on the Formation of Sulfonyl Radicals and Their Addition to Carbon–Carbon Multiple Bonds.[2] The Journal of Physical Chemistry A. Link
-
Davies, M. J. (2016). Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods. Methods. Link
-
Meyer, A. U., et al. (2017). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Link
-
Zalibera, M., et al. (2009). Thermal generation of stable SO4- spin trap adducts with super-hyperfine structure in their EPR spectra.[3] Free Radical Research. Link
-
Williams, P. J. H., et al. (2022). New Approach to the Detection of Short-Lived Radical Intermediates.[4] Journal of the American Chemical Society.[4] Link
Sources
- 1. Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal generation of stable SO4*- spin trap adducts with super-hyperfine structure in their EPR spectra: an alternative EPR spin trapping assay for radical scavenging capacity determination in dimethylsulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Case Studies of Pyridazine Insertion in Clinical Candidates: A Comparative Guide to Bioisosteric Replacement
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide
Executive Summary
The optimization of clinical candidates frequently hinges on overcoming metabolic liabilities and sub-optimal physicochemical properties. As a Senior Application Scientist, I frequently observe that the bioisosteric replacement of ubiquitous phenyl rings with heterocyclic scaffolds is a cornerstone of modern drug design. Among these, the pyridazine ring (1,2-diazine) has emerged as a privileged scaffold. Endowed with a high dipole moment, low lipophilicity, and a robust dual hydrogen-bonding capacity, pyridazine insertion offers a strategic advantage over traditional carbocycles and other azines.
This guide objectively compares the performance of pyridazine-containing clinical candidates against their phenyl or alternative heterocyclic counterparts. By analyzing recent FDA approvals and advanced clinical candidates, we provide actionable insights and self-validating experimental protocols for drug development professionals.
Physicochemical Rationale for Pyridazine Insertion
Why choose pyridazine over a phenyl ring or a pyridine? The causality lies in its unique electronic distribution. The two adjacent nitrogen atoms create a strong electron-withdrawing effect, significantly lowering the electron density of the aromatic ring[1].
-
Reduced Lipophilicity: Replacing a phenyl ring with a pyridazine lowers the partition coefficient (cLogP), drastically improving aqueous solubility and lowering the topological polar surface area (TPSA) burden compared to more complex solubilizing groups.
-
Metabolic Stability: The electron-deficient nature of pyridazine increases the bond dissociation energy (BDE) of adjacent C-H bonds, rendering the ring highly resistant to cytochrome P450 (CYP450) mediated epoxidation. This prevents the formation of reactive electrophiles that typically form hepatotoxic glutathione (GSH) adducts[1].
-
Bidentate Hydrogen Bonding: The adjacent lone pairs on the nitrogen atoms serve as a powerful dual hydrogen-bond acceptor, enabling highly specific, bidentate interactions with target protein backbones that a single nitrogen (pyridine) cannot achieve[2].
Table 1: Comparative Physicochemical Properties of Aromatic Scaffolds
| Property | Phenyl Ring | Pyridine (1-Aza) | Pyridazine (1,2-Diazine) |
| Aromaticity Index (AI) | 100 | ~90 | 79 |
| Dipole Moment (Debye) | 0.00 | 2.20 | 4.22 |
| Relative Lipophilicity (cLogP) | High | Moderate | Low |
| Hydrogen Bond Acceptors | 0 | 1 | 2 (Adjacent, Bidentate) |
| CYP450 Epoxidation Risk | High | Moderate | Low (High ΔBDE) |
Data synthesized from comparative bioisosteric profiling[1][2].
Case Study 1: Deucravacitinib (TYK2 Allosteric Inhibitor)
Deucravacitinib represents a paradigm shift in kinase inhibition, being the first FDA-approved drug to target the pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2) for the treatment of plaque psoriasis[1].
The Comparison: Early lead compounds utilized a phenyl or pyridine core targeting the highly conserved JH1 (active kinase) domain across the JAK family. These alternatives suffered from poor selectivity, leading to off-target immunosuppression (e.g., JAK1/2/3 inhibition).
The Pyridazine Advantage: The insertion of a 3-aminopyridazine core transformed the candidate. The pyridazine nitrogens form a critical bidentate hydrogen bond network with the amide backbone of the JH2 domain. This interaction is geometrically impossible for a phenyl ring and suboptimal for pyridine. The pyridazine analog demonstrated a >100-fold selectivity for TYK2 over JAK1/2/3, alongside complete protection against GSH adduct formation due to the stabilization of the aromatic ring against oxidative metabolism[1].
Mechanism of action for deucravacitinib targeting the TYK2 JH2 domain to block STAT3 signaling.
Case Study 2: AZD0095 (MCT4 Inhibitor)
AZD0095 is a potent clinical candidate designed to block monocarboxylate transporter 4 (MCT4), preventing lactate export from tumor cells and reversing the immunosuppressive tumor microenvironment[1].
The Comparison: Previous generations of MCT4 inhibitors containing phenyl or pyrazole-based scaffolds exhibited high lipophilicity and severe mutagenic liabilities in the Ames test due to the hydrolytic release of aniline derivatives[1].
The Pyridazine Advantage: The incorporation of a pyridazine core in AZD0095 eliminated the mutagenic liability. The high dipole moment of the pyridazine ring facilitated a unique binding conformation that improved target residence time. Furthermore, the reduced cLogP enhanced the oral bioavailability compared to the phenyl prototypes, proving that pyridazine is not just a structural spacer, but an active driver of pharmacokinetic excellence[3][4].
Workflow illustrating the bioisosteric replacement of a phenyl ring with a pyridazine scaffold.
Validated Experimental Methodologies
To objectively compare the performance of pyridazine insertions against alternative scaffolds, the following self-validating protocols are employed in early-stage drug discovery.
Protocol 1: Glutathione (GSH) Trapping Assay for Reactive Metabolites
Objective: To quantify the metabolic stability and hepatotoxic potential of phenyl vs. pyridazine candidates. Causality: CYP450 enzymes oxidize electron-rich aromatic rings into reactive epoxides. GSH acts as a surrogate for cellular nucleophiles; trapping these epoxides forms detectable adducts. Pyridazine's electron deficiency resists this oxidation, yielding a cleaner metabolic profile.
Step-by-Step Methodology:
-
Incubation Matrix: In a 1.5 mL Eppendorf tube, combine the test compound (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL) and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Self-Validation Control: Run a parallel reaction with Diclofenac (a known GSH adduct former) as a positive control. If the Diclofenac-GSH adduct is not detected, the assay is invalid (indicating inactive HLM or MS failure).
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP-mediated metabolism. Incubate at 37°C for 60 minutes in a shaking water bath.
-
Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the GSH moiety cleavage). Compare the peak area of adducts between the phenyl prototype and the pyridazine candidate.
Protocol 2: TR-FRET Binding Assay for Target Affinity
Objective: To measure the binding affinity (IC50) of the pyridazine core to the target protein (e.g., TYK2 JH2 domain). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes background autofluorescence. The displacement of a fluorescent tracer by the pyridazine candidate directly correlates to its binding affinity, driven by the bidentate H-bonds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare His-tagged target protein (2 nM) and a fluorescently labeled tracer ligand (10 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the test compound (10-point serial dilution, starting at 10 µM). Add 5 µL of the protein/tracer mixture.
-
Self-Validation Control: Include wells with DMSO only (maximum FRET signal) and a high concentration of a known unlabeled inhibitor (minimum FRET signal) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's dynamic range.
-
Detection: Add 5 µL of a detection mix containing Europium-labeled anti-His antibody (donor) and APC-labeled streptavidin (acceptor).
-
Measurement: Incubate for 1 hour at room temperature. Read the plate on a microplate reader, measuring emission at 615 nm and 665 nm after a 100 µs delay. Calculate the IC50 using the 665/615 nm emission ratio.
Conclusion
The strategic insertion of a pyridazine ring is a highly effective method for rescuing clinical candidates from metabolic and physicochemical liabilities. As demonstrated by deucravacitinib and AZD0095, the transition from a phenyl or simple azine core to a pyridazine scaffold not only mitigates toxicity but frequently enhances target affinity through unique bidentate hydrogen-bonding networks.
References
1.1 - PMC, nih.gov 2.3 - Benchchem 3. 2 - MDPI 4.4 - PMC, nih.gov
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Safety profile and MSDS for Sodium 6-methylpyridazine-3-sulfinate
An in-depth technical analysis and comparative guide on the safety profile, handling, and synthetic utility of Sodium 6-methylpyridazine-3-sulfinate against traditional sulfonylating alternatives.
The Paradigm Shift in Heteroaryl Sulfonylation
In modern medicinal chemistry and drug development, the introduction of heteroaryl sulfonyl groups—such as the 6-methylpyridazine-3-sulfonyl moiety—is a critical structural modification used to tune the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Historically, chemists relied on heteroaryl sulfonyl chlorides to achieve this. However, the S(VI)-Cl bond is notoriously electrophilic and highly susceptible to hydrolytic collapse[1].
Sodium 6-methylpyridazine-3-sulfinate (CAS: 2137835-12-0) has emerged as a superior, bench-stable alternative[2]. By utilizing the sulfinate salt as an S(IV) nucleophile or a radical precursor, researchers can bypass the severe safety hazards and functional group incompatibilities associated with sulfonyl chlorides, enabling late-stage functionalization under mild, transition-metal-catalyzed conditions[3].
MSDS and Safety Profile Comparison
The causality behind the safety differences of these reagents lies in their fundamental chemical stability. When a sulfonyl chloride is exposed to ambient atmospheric moisture, it rapidly hydrolyzes to form a sulfonic acid, releasing stoichiometric amounts of corrosive hydrogen chloride (HCl) gas. This degradation pathway not only poses severe inhalation and skin burn hazards (H314) but also destroys acid-sensitive functional groups (e.g., Boc-amines, acetals) present on complex API substrates.
Conversely, Sodium 6-methylpyridazine-3-sulfinate is a stable S(IV) salt. It does not react with atmospheric moisture, eliminating the risk of spontaneous toxic gas evolution. Its safety profile is significantly milder, categorized primarily as an acute irritant rather than a corrosive agent[4].
Stability comparison of heteroaryl sulfinates vs. sulfonyl chlorides under atmospheric moisture.
Table 1: Physicochemical and MSDS Hazard Comparison
| Property | Sodium 6-methylpyridazine-3-sulfinate | 6-methylpyridazine-3-sulfonyl chloride |
| CAS Number | 2137835-12-0[2] | N/A (Highly unstable, often generated in situ) |
| Physical State | Bench-stable crystalline solid | Volatile liquid / Moisture-sensitive solid |
| GHS Hazard Statements | H302, H315, H319, H335[4] | H314 (Corrosive), EUH014 (Reacts with water) |
| Primary Risk | Irritant (Skin/Eyes/Respiratory tract) | Severe tissue burns, toxic HCl gas evolution |
| Storage Requirements | Room temperature, standard desiccation | Strict inert atmosphere (Ar/N2), < -20°C |
| Shelf Life | > 12 months (under ambient conditions) | < 1 month (highly prone to degradation) |
Chemical Performance & Mechanistic Advantages
Beyond safety, Sodium 6-methylpyridazine-3-sulfinate offers profound advantages in experimental performance. Traditional sulfonylation relies on electrophilic substitution, requiring excess exogenous base to neutralize the generated HCl. This harsh environment leads to high byproduct formation and poor batch-to-batch reproducibility.
By shifting to the sulfinate salt, chemists can utilize Photoredox/Nickel Dual Catalysis [3]. In this pathway, the sulfinate undergoes single-electron transfer (SET) oxidation via an excited photocatalyst (e.g., Iridium or Ruthenium complexes) to generate a highly reactive, S-centered heteroaryl sulfonyl radical. This radical is then seamlessly intercepted by a Nickel(II) catalytic cycle, allowing for direct cross-coupling with aryl or heteroaryl halides at room temperature.
Mechanistic pathway of photoredox/Ni dual-catalyzed cross-coupling using heteroaryl sulfinates.
Table 2: Experimental Performance Comparison
| Parameter | Sulfinate (Radical/Ni-Catalyzed) | Sulfonyl Chloride (Electrophilic) |
| Reactivity Paradigm | S(IV) Nucleophile / Radical Precursor[1] | S(VI) Electrophile |
| Functional Group Tolerance | Excellent (Tolerates alcohols, amines, acetals) | Poor (Reacts with nucleophiles, degrades acetals) |
| Stoichiometry Required | 1.1 - 1.5 equivalents | 2.0 - 3.0 equivalents (due to hydrolysis loss) |
| Reaction Byproducts | Harmless sodium halide salts | Corrosive HCl, sulfonic acids |
Validated Experimental Protocol: Photoredox C(sp2)-S Cross-Coupling
To demonstrate the practical superiority of Sodium 6-methylpyridazine-3-sulfinate, the following step-by-step methodology details its use in a room-temperature cross-coupling reaction.
Causality of Experimental Design: Because the reaction relies on the generation of an S-centered radical, the presence of oxygen (a potent radical scavenger) will prematurely terminate the catalytic cycle. Therefore, rigorous degassing via freeze-pump-thaw or sparging is the most critical step for high yields.
Materials:
-
Sodium 6-methylpyridazine-3-sulfinate (1.5 equiv)
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
NiCl₂·glyme (10 mol%)
-
dtbbpy ligand (10 mol%)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ photocatalyst (2 mol%)
-
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In an oven-dried 10 mL vial equipped with a stir bar, combine NiCl₂·glyme and dtbbpy in 1 mL of anhydrous DMF. Stir for 15 minutes until the solution turns a pale, clear green, indicating the successful formation of the active Ni(II) pre-catalyst complex.
-
Reagent Addition: Add the Aryl Bromide, Sodium 6-methylpyridazine-3-sulfinate, and the Iridium photocatalyst to the vial.
-
Degassing: Seal the vial with a PTFE-lined septum cap. Sparge the mixture with dry Argon gas for exactly 15 minutes. Do not skip this step; oxygen will quench the excited Ir(III) state.
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16-24 hours.
-
Workup: Dilute the mixture with ethyl acetate and wash with water (3x) to remove the DMF and residual inorganic sodium salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Self-Validating System: The robustness of this protocol is intrinsically self-validating through two distinct physical observables:
-
Visual Validation: Upon irradiation, the reaction mixture will transition from pale green to a deep red/brown. This color shift confirms the successful reduction of the pre-catalyst to the active Ni(0)/Ni(I) species. If the solution remains green, the degassing step was insufficient.
-
pH Validation: Unlike sulfonyl chloride couplings, which require excess base to neutralize evolved HCl, this sulfinate-driven radical process is redox-neutral. A simple spot-check of the aqueous wash on wet pH paper will confirm a neutral pH (~7.0), validating that no acidic byproducts were generated and that acid-sensitive moieties on the API remain fully intact.
References
- "ECHA CHEM: Sodium 6-methylpyridazine-3-sulfinate" - European Chemicals Agency.
- "PubChem: Sodium 6-methylpyridazine-3-sulfinate | C5H5N2NaO2S | CID 137949080" - National Institutes of Health (NIH).
- "Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis" - National Institutes of Health (NIH).
- "Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents" - Organic Letters (ACS Publications).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium 6-methylpyridazine-3-sulfinate | C5H5N2NaO2S | CID 137949080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Sodium 6-methylpyridazine-3-sulfinate
Executive Summary: The "Why" Behind the Safety
Sodium 6-methylpyridazine-3-sulfinate (CAS: 2137835-12-0) is not merely a "white powder"; it is a specialized heteroaromatic sulfinate salt commonly employed as a radical precursor in medicinal chemistry (e.g., Minisci-type reactions).
The Core Hazard is not just toxicity—it is physical form and reactivity.
-
Fine Particulate: As a salt, it often exists as a fine, electrostatic powder. Inhalation is the primary exposure vector.
-
Radical Reactivity: Sulfinates are designed to release radicals under oxidative conditions. Crucial: Accidental mixing with strong oxidizers (e.g., TBHP, peroxides) in a waste stream can trigger exothermic decomposition.
-
Hygroscopicity: While generally stable, sulfinates can degrade to sulfonates upon prolonged exposure to moisture and air, altering their stoichiometry and potentially affecting reaction safety margins.
Hazard Profiling & Risk Assessment
While specific toxicological data for this exact intermediate may be limited in public repositories, we apply the Precautionary Principle based on the structural class of heteroaromatic sulfinates.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Salts dissolve in sweat, creating concentrated irritation points under rings/watch bands. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Fine dust is abrasive and chemically irritating to mucous membranes. |
| STOT-SE | H335 | May cause respiratory irritation. | Primary Risk: Airborne dust during weighing/transfer.[3] |
Personal Protective Equipment (PPE) Matrix
Do not default to "standard lab PPE." Use this matrix to select gear based on the specific task.
Table 1: Task-Based PPE Selection
| Body Zone | Standard Operation (Closed Vessel) | High-Risk Operation (Open Weighing/Transfer) | Technical Rationale |
| Eyes | Safety Glasses (ANSI Z87.1) with side shields. | Chemical Splash Goggles (indirect vent). | Glasses allow fine dust to bypass side shields via air currents. Goggles seal the orbital area. |
| Hands | Nitrile Gloves (Min 4 mil). | Double Nitrile (Outer: 4 mil, Inner: 4 mil) OR Long-cuff Nitrile . | Why Nitrile? Latex proteins can cause allergies, but more importantly, nitrile offers superior resistance to physical abrasion from crystals. Double gloving prevents "pinhole" exposure during spatula manipulation. |
| Respiratory | Fume Hood (Sash < 18"). | N95 / P100 Respirator (if hood unavailable). | See Section 4 for detailed respiratory logic. |
| Body | Lab Coat (Cotton/Poly blend). | Lab Coat + Tyvek® Sleeve Covers . | Prevents powder accumulation on the forearms of the lab coat, which can later transfer to desks/face. |
Technical Deep Dive: The "Why"
The Glove Permeation Myth
Researchers often assume "thicker is better." For solid salts like Sodium 6-methylpyridazine-3-sulfinate, permeation is rarely the issue—mechanical breach is.
-
Mechanism: Solid crystals are abrasive. When gripping a spatula or vial cap, you grind the salt against the glove surface.
-
Protocol: Change outer gloves immediately after weighing. Do not touch door handles or keyboards with "weighing gloves," even if they look clean. Invisible electrostatic dust is likely present.
Respiratory Protection: The Hierarchy
Engineering Controls > PPE.
-
Primary: All open handling must occur inside a certified Chemical Fume Hood.
-
Secondary: If you must handle the solid on an open bench (e.g., servicing an instrument), a standard surgical mask is useless . You require a tight-fitting N95 (minimum) or P100 respirator to trap particulates < 5 microns.
Operational Protocols & Workflows
Workflow Visualization: Safe Handling
This diagram outlines the logical flow to minimize contamination.
Caption: Figure 1. Closed-loop handling process emphasizing containment within the fume hood during the critical "dust generation" phases.
Step-by-Step Weighing Protocol
-
Static Neutralization: Sulfinate salts are prone to static charge. If available, use an ionizing air gun or anti-static bar inside the balance draft shield. This prevents the powder from "jumping" onto the balance pan or your gloves.
-
The "Wet Wipe" Method: Place a damp paper towel (water or isopropanol) on the sash foil next to the balance. If any powder spills, it hits the damp surface and is immediately solvated/trapped, preventing resuspension.
-
Transfer: Do not pour from the stock bottle. Use a clean spatula to transfer to a weighing boat. Never return excess chemical to the stock bottle (cross-contamination risk).
Emergency Response & Disposal
Spill Response Logic
Scenario: You drop a 5g bottle of Sodium 6-methylpyridazine-3-sulfinate on the floor.
Caption: Figure 2. Decision tree for spill response. Note the prohibition on dry sweeping to prevent aerosolization.
Waste Stream Compatibility (CRITICAL)
-
The Trap: Do not throw sulfinate waste into a container holding strong oxidizers (e.g., Potassium Permanganate, Nitric Acid, or concentrated Peroxides).
-
Reaction: Sulfinates are reducing agents. Mixing with oxidizers can generate heat and sulfur dioxide gas (
). -
Correct Stream: Segregate into "Solid Organic Waste" or "Non-Halogenated Organic Waste" depending on your facility's specific coding. Label clearly as "Reducing Agent."
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.).[4] Sodium 6-methylpyridazine-3-sulfinate (Compound).[4][5] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
European Chemicals Agency (ECHA). (n.d.).[4] Guidance on the compilation of safety data sheets. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
